Technical Deep Dive: YM-155 Hydrochloride (Sepantronium Bromide)
Mechanism, Molecular Targets, and Experimental Validation Executive Summary YM-155 (Sepantronium Bromide) represents a class of imidazolium-based small molecules originally characterized as the first-in-class suppressor...
Author: BenchChem Technical Support Team. Date: February 2026
Mechanism, Molecular Targets, and Experimental Validation
Executive Summary
YM-155 (Sepantronium Bromide) represents a class of imidazolium-based small molecules originally characterized as the first-in-class suppressor of Survivin (BIRC5). However, the mechanistic understanding of YM-155 has evolved significantly from a simple transcriptional inhibitor to a complex DNA-targeting agent whose efficacy is strictly gated by solute carrier transport.
For researchers and drug developers, YM-155 presents a dual-mechanism profile:
Transcriptional Repression: Disruption of the ILF3/p54(nrb) complex at the BIRC5 promoter.
Direct Cytotoxicity: DNA intercalation and Topoisomerase IIα (Top2α) inhibition, leading to double-strand breaks (DSBs).
Critical Advisory: The efficacy of YM-155 is absolute dependent on the expression of the solute carrier SLC35F2 .[1] Cell lines or patient tumors lacking this transporter are functionally resistant to YM-155 regardless of Survivin overexpression. This guide details the mechanisms, validation protocols, and the critical role of SLC35F2 as a predictive biomarker.
Part 1: The Mechanism of Action[2][3][4]
1. The Gatekeeper: SLC35F2-Mediated Uptake
Unlike many small molecules that diffuse passively, YM-155 is a substrate for SLC35F2 (Solute Carrier Family 35 Member F2).[2]
Mechanism: SLC35F2 facilitates the import of YM-155 into the cytosol and nucleus.
Implication: In experimental design, SLC35F2 expression levels must be quantified to normalize potency data.
2. The Molecular Target: Survivin Suppression via ILF3
YM-155 was identified via a high-throughput screen using a BIRC5 promoter-luciferase reporter.
Pathway: YM-155 binds to Interleukin Enhancer Binding Factor 3 (ILF3) (also known as NF110).[3]
Action: It disrupts the interaction between ILF3 and p54(nrb). This complex is required for the stabilization and nuclear export of BIRC5 mRNA and the activation of the BIRC5 promoter.
Result: Rapid downregulation of Survivin protein, leading to spontaneous apoptosis and mitotic catastrophe.
3. The Cytotoxic Effector: DNA Intercalation & Top2α Inhibition
Recent structural and biochemical studies indicate YM-155 acts as a DNA intercalator.
DNA Damage: It induces rapid phosphorylation of Histone H2AX (
-H2AX), a marker of DNA double-strand breaks (DSBs).
Topoisomerase IIα: YM-155 inhibits the ATP-dependent decatenation activity of Top2α, trapping the enzyme on DNA and causing replication stress.
ROS Generation: The quinone moiety of YM-155 can undergo redox cycling, generating mitochondrial Reactive Oxygen Species (ROS), which further suppresses Survivin via the AKT/FoxO axis.[4]
Part 2: Visualization of Signaling Pathways
The following diagrams illustrate the dual mechanism of action and the critical transport dependency.
Diagram 1: YM-155 Uptake and Dual Mechanism
Caption: YM-155 requires SLC35F2 for entry, subsequently targeting both the Survivin transcription complex and genomic DNA integrity.
Part 3: Experimental Validation Protocols
To validate YM-155 activity, researchers must confirm both target engagement (Survivin loss) and functional impact (DNA damage), while controlling for transporter expression.
Protocol A: Validation of Survivin Downregulation (Western Blot)
This protocol confirms the transcriptional suppression mechanism.
Cell Seeding: Seed SLC35F2-positive cells (e.g., PC-3, HeLa) at
cells/well in a 6-well plate.
Treatment: Treat with YM-155 at concentrations of 0, 10, 50, and 100 nM for 24 hours .
Note: Survivin has a short half-life (~30 min), so 24h is sufficient to see clearance.
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors.
Success Criteria: Significant increase in nuclear foci count in treated vs. control cells.
Protocol C: SLC35F2 Dependency Check (The "Control" Experiment)
Essential for verifying specificity.
Model: Use a YM-155 sensitive line (e.g., PC-3).
Knockdown: Transfect with SLC35F2 siRNA or non-targeting control siRNA 48h prior to drug treatment.
Assay: Perform a 72h MTT or CellTiter-Glo viability assay with YM-155 serial dilutions.
Success Criteria: The IC50 of YM-155 should shift rightward (become less potent) by >100-fold in the SLC35F2-knockdown condition.
Part 4: Quantitative Benchmarks
The following data summarizes typical IC50 values. Note the extreme variance based on transporter expression.
Table 1: YM-155 Sensitivity Profile Across Cell Lines
Cell Line
Tissue Origin
SLC35F2 Status
YM-155 IC50 (nM)
Sensitivity
PC-3
Prostate
High
0.5 - 2.0
High
HeLa
Cervical
High
2.0 - 5.0
High
A375
Melanoma
High
3.0 - 10.0
High
MCF-7
Breast
Low/Moderate
50 - 100
Moderate
A549
Lung
Low
> 100
Resistant
SLC35F2-KO
Engineered
Null
> 10,000
Resistant
Data aggregated from Winter et al. (2014) and Nakahara et al. (2007).
References
Nakahara, T. et al. (2007). YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts. Cancer Research.
Winter, G.E. et al. (2014). The solute carrier SLC35F2 enables YM155-mediated DNA damage toxicity.[1][2] Nature Chemical Biology.
Yamauchi, T. et al. (2012). Sepantronium bromide (YM155) induces disruption of the ILF3/p54(nrb) complex, which is required for survivin expression.[5] Biochemical and Biophysical Research Communications.
Author: BenchChem Technical Support Team. Date: February 2026
Core Directive & Executive Summary
Compound Identity: YM-155 (Sepantronium Bromide)
Primary Target: Survivin (BIRC5) Promoter / SLC35F2-mediated DNA Damage
Chemical Class: Imidazolium-based small molecule[1]
The "Survivin Paradox" & Critical Warning:
For years, YM-155 was marketed simply as a "survivin inhibitor." However, recent high-fidelity data reveals a dual mechanism. While it suppresses survivin transcription, its cytotoxicity is strictly dependent on the solute carrier transporter SLC35F2 .
Crucial Insight: If your cell line does not express SLC35F2, YM-155 will not enter the cell effectively, rendering it resistant regardless of survivin levels. This guide integrates this biomarker dependency into all experimental protocols.
Mechanism of Action: The SLC35F2 "Trojan Horse"
YM-155 operates via a unique "import-dependent" mechanism. Unlike standard chemotherapy, its entry is gated.
Cellular Entry (The Gatekeeper): YM-155 is a substrate for SLC35F2 , a solute carrier normally transporting nucleotide sugars. High SLC35F2 expression correlates perfectly with YM-155 sensitivity (nanomolar IC50s).
Transcriptional Repression: Once intracellular, YM-155 disrupts the binding of the transcription factor complex ILF3/p54nrb to the survivin promoter (Sp1 site). This shuts down BIRC5 transcription.
DNA Damage & ROS: The cationic nature of YM-155 drives mitochondrial accumulation, generating Reactive Oxygen Species (ROS) and inducing DNA double-strand breaks (DSBs) in replicating cells.
Visualization: The YM-155 Signaling Axis
Caption: Dual-action mechanism: SLC35F2-mediated entry leads to transcriptional suppression of survivin and mitochondrial ROS/DNA damage.
Physicochemical Properties & Handling Protocols
Stability Alert: YM-155 is chemically unstable at alkaline pH (>8.[2]5) and degrades rapidly in phosphate-buffered saline (PBS). Do not store YM-155 in PBS.
Property
Specification
Protocol Note
MW
443.29 g/mol
--
Solubility (DMSO)
> 100 mM
Preferred for Stock (10 mM).
Solubility (Water)
~ 10 mM
Requires ultrasonication.
Stability
pH Sensitive
Degrades in basic buffers.[2] Use fresh media or acidic/neutral buffers.
Storage
-20°C (Desiccated)
Stable for >2 years as solid; <6 months as DMSO stock.
Stock Preparation Protocol
Weighing: Weigh quantity in a static-free environment (hygroscopic tendency).
Solvent: Dissolve in high-grade DMSO to create a 10 mM stock .
Aliquot: Aliquot into light-protective amber tubes (20 µL - 50 µL) to avoid freeze-thaw cycles.
Working Solution: Dilute directly into culture media immediately prior to use. Avoid intermediate dilution in PBS.
In Vitro Experimental Guide
A. Cell Sensitivity Profiling (SLC35F2 Stratification)
Before testing, verify if your cell line is "YM-155 Permissive" (High SLC35F2) or "Resistant" (Low SLC35F2).
Reference IC50 Values (72h Assay):
Cell Line
Tissue Origin
SLC35F2 Status
Approx. IC50 (nM)
PC-3
Prostate
High
2 - 10 nM
HeLa
Cervical
High
5 - 15 nM
A549
Lung
Moderate
10 - 50 nM
HUH7
Liver
Low
> 1000 nM (Resistant)
| MCF-7 | Breast | Moderate | 20 - 100 nM |
B. Western Blotting for Survivin (Time-Course Criticality)
Survivin has a short half-life (~30 mins). YM-155 inhibits transcription, so protein depletion takes time.
Protocol: Treat cells with 10–100 nM YM-155.
Harvest Points: 0h, 12h, 24h, 48h.
Note: 12h is often too early to see full depletion; 24h is optimal.
Lysis: Use RIPA buffer with Protease Inhibitors.
Control: Blot for cIAP1 or XIAP to prove specificity (YM-155 should not affect these significantly).
C. DNA Damage Assessment (yH2AX Foci)
Since YM-155 induces DNA damage in replicating cells:
Expectation: Distinct nuclear foci in SLC35F2-positive cells only.
Experimental Workflow Diagram
Caption: Standardized workflow for validating YM-155 efficacy across viability and mechanistic endpoints.
Clinical Context & Translational Failure
Despite promising preclinical data, YM-155 failed to demonstrate significant survival benefits in Phase II trials (e.g., in combination with Docetaxel for breast cancer).
The Scientific Post-Mortem:
Rapid Clearance: YM-155 has a short plasma half-life and is cleared renally.
Biomarker Mismatch: Trials often did not stratify patients by SLC35F2 expression. Patients with low transporter levels likely received no therapeutic dose intracellularly.
Future Direction: Use as a payload in Antibody-Drug Conjugates (ADCs) or stratify patients based on SLC35F2 high/survivin high profiles.
References
Nakahara, T., et al. (2007). YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts. Cancer Research.[3][4]
Winter, G. E., et al. (2014). The solute carrier SLC35F2 enables YM155-mediated DNA damage toxicity.[5][6][7] Nature Chemical Biology.[5][7]
Key Citation: Identifies SLC35F2 as the mand
Rauch, A., et al. (2016). Survivin suppression by YM155: a promising therapeutic strategy for neuroblastoma. Oncotarget.
Clemens, G., et al. (2015). YM155 efficacy in non-small cell lung cancer cells is not limited by survivin levels. American Journal of Cancer Research.
Ho, Y., et al. (2025). The chemical instability of the survivin inhibitor - sepantronium bromide (YM155). Spectrochimica Acta Part A.
Physicochemical Profile and Survivin-Targeted Therapeutics Executive Summary YM-155 Hydrochloride (Sepantronium chloride) is a first-in-class small-molecule suppressor of Survivin (BIRC5) , a member of the Inhibitor of A...
Author: BenchChem Technical Support Team. Date: February 2026
Physicochemical Profile and Survivin-Targeted Therapeutics
Executive Summary
YM-155 Hydrochloride (Sepantronium chloride) is a first-in-class small-molecule suppressor of Survivin (BIRC5) , a member of the Inhibitor of Apoptosis (IAP) protein family. Unlike standard chemotherapeutics that target tubulin or DNA directly, YM-155 acts upstream by disrupting the transcriptional machinery—specifically the ILF3/p54nrb complex —required for Survivin promoter activation. This guide provides a rigorous technical analysis of the hydrochloride salt form, distinguishing its specific physicochemical handling from the bromide salt (Sepantronium bromide) often cited in clinical literature, while detailing high-fidelity experimental protocols for translational research.
Part 1: Physicochemical Characterization
The hydrochloride salt of YM-155 offers distinct solubility advantages over the free base, making it suitable for aqueous-based formulations in preclinical workflows.
YM-155 HCl exhibits high polarity, resulting in excellent aqueous solubility compared to many hydrophobic kinase inhibitors.
Solvent
Solubility Limit (Max)
Preparation Notes
Water (ddH₂O)
~48 mg/mL (120 mM)
Preferred. Requires ultrasonication (approx. 5 min). Solution is stable at 4°C for 1 week.
DMSO
~19 mg/mL (48 mM)
Standard for in vitro stock. Avoid freeze-thaw cycles >3 times.
Ethanol
~4 mg/mL
Poor solubility. Requires gentle warming (37°C) and sonication. Not recommended for stock.[1]
PBS (pH 7.2)
~5 mg/mL
Suitable for immediate in vivo injection; susceptible to precipitation upon long-term storage.
Storage Directive: Store solid powder at -20°C in a desiccated, light-protected environment. Reconstituted stock solutions (DMSO) are stable for 1 month at -80°C.
Part 2: Mechanism of Action (The Survivin Axis)
YM-155 does not bind Survivin protein directly. Instead, it acts as a transcriptional repressor . The compound intercalates or interacts with the Interleukin Enhancer Binding Factor 3 (ILF3 ) complex, preventing it from binding to the Sp1-rich region of the BIRC5 (Survivin) promoter.
Key Mechanistic Pathways:
Transcriptional Silencing: Disruption of ILF3/p54nrb prevents BIRC5 transcription.
Mitochondrial Apoptosis: Loss of Survivin releases the brake on Caspase-3/7 and Caspase-9 activation.
DNA Damage Response: Secondary effects include inhibition of Topoisomerase IIα and induction of DNA double-strand breaks (DSBs) in specific contexts (e.g., p53-deficient lines).
Figure 1: Mechanistic pathway of YM-155.[4][6][7] The compound primarily antagonizes the ILF3/p54nrb transcriptional complex, leading to Survivin depletion and subsequent apoptotic signaling.
Part 3: In Vitro Application Guidelines
YM-155 is extremely potent. Standard IC₅₀ values range from 0.5 nM to 50 nM depending on the cell line. Researchers often overdose, leading to off-target toxicity that mimics general DNA damage rather than specific Survivin suppression.
Protocol: High-Fidelity Cell Viability Assay
Objective: Determine Survivin-dependent sensitivity in cancer cell lines.
Stock Preparation:
Dissolve 3.98 mg YM-155 HCl in 1.0 mL DMSO to generate a 10 mM Stock .
Aliquot into 20 µL vials and store at -80°C. Do not refreeze.
Serial Dilution (Critical Step):
Prepare a 10 µM working solution in serum-free media.
Perform 1:10 serial dilutions to create a range from 100 nM down to 0.01 nM .
Note: Most sensitive lines (e.g., PC-3, HeLa) show IC₅₀ < 5 nM.
Incubation:
Seed cells (3,000–5,000/well) in 96-well plates. Allow 24h attachment.
Treat for 48 hours . (Survivin depletion takes time; 24h may be insufficient for phenotypic readout).
Readout:
Use ATP-based luminescence assays (e.g., CellTiter-Glo) for highest sensitivity.
Validation: Perform Western Blot for Survivin protein levels. A specific reduction in Survivin (16.5 kDa) must be observed to confirm on-target efficacy.
Part 4: In Vivo & Preclinical Handling[2][11][12][13]
Due to rapid systemic clearance, YM-155 requires continuous exposure for maximum efficacy. Bolus dosing is significantly less effective than continuous infusion.
Pharmacokinetics (PK) Snapshot
Half-life (t1/2): Short (< 1 hour in mice).
Clearance: Rapid renal elimination.
Tumor Accumulation: High (up to 20-fold higher than plasma).
Protocol: Continuous Infusion (Mouse Xenograft)
Vehicle Formulation: Saline (0.9% NaCl). YM-155 HCl is highly water-soluble, avoiding the need for toxic vehicles like Cremophor.
Implantation: Subcutaneous osmotic pump (e.g., Alzet) is the gold standard.
Fill pump with YM-155 HCl dissolved in sterile saline.
Implant subcutaneously on the dorsal flank.
Monitoring:
Measure tumor volume every 2 days.
Endpoint: Harvest tumors at Day 7 to verify Survivin knockdown via IHC or Western Blot.
Alternative (Daily Bolus): If pumps are unavailable, administer 10 mg/kg IP daily. Note that efficacy will be reduced compared to infusion.
Part 5: Troubleshooting & Experimental Nuances
Issue
Probable Cause
Corrective Action
No IC₅₀ shift in resistant lines
Efflux pumps (MDR1) or ILF3 mutation.
Verify intracellular accumulation. Resistant lines often require 100x dose or combination with efflux inhibitors.
General toxicity in control cells
Dose too high (>100 nM).
YM-155 loses specificity >50 nM, acting as a DNA intercalator. Retest at <10 nM.
Precipitation in media
High serum interaction or pH shock.
Predilute in serum-free media before adding to cells. Ensure final DMSO < 0.1%.
References
Nakahara, T. et al. (2007).[8][9] YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts.[8] Cancer Research.[10][8]
Yamauchi, T. et al. (2012). Sepantronium bromide (YM155) induces disruption of the ILF3/p54nrb complex, which is required for survivin expression.[6] Biochemical and Biophysical Research Communications.
Tolcher, A. W. et al. (2008).[8][11] Phase I and pharmacokinetic study of YM155, a small-molecule inhibitor of survivin.[8][11][12] Journal of Clinical Oncology.[8]
Giaccone, G. et al. (2009).[8] Multicenter phase II trial of YM155, a small-molecule suppressor of survivin, in patients with advanced, refractory, non-small-cell lung cancer.[8] Journal of Clinical Oncology.[8]
PubChem. (2024). Compound Summary: YM-155 Hydrochloride.[1][2][5] National Library of Medicine.[13]
Executive Summary YM-155 (Sepantronium Bromide) represents a class of imidazolium-based small molecules originally identified as a first-in-class survivin suppressant.[1][2] Unlike standard chemotherapeutics that target...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
YM-155 (Sepantronium Bromide) represents a class of imidazolium-based small molecules originally identified as a first-in-class survivin suppressant.[1][2] Unlike standard chemotherapeutics that target tubulin or DNA replication broadly, YM-155 was designed to inhibit the transcriptional activity of the BIRC5 (survivin) gene promoter.
However, recent high-fidelity studies indicate a dual mechanism of action. While YM-155 potently suppresses survivin, it also acts as a DNA intercalator and Topoisomerase II
poison, particularly in cells with low basal survivin levels. This guide dissects the molecular signaling pathway, provides self-validating experimental protocols, and addresses the translational challenges of this compound.
Part 1: The Molecular Mechanism
The Primary Pathway: Transcriptional Suppression
The canonical mechanism of YM-155 involves the disruption of the transcription factor complex required for BIRC5 expression. Survivin is unique among Inhibitor of Apoptosis Proteins (IAPs) because it is expressed primarily in the G2/M phase and is essential for mitotic progression.
Target: The BIRC5 promoter region (-149 to -71).
Mechanism: YM-155 disrupts the binding of the ILF3/p54(nrb) complex and Sp1 (Specificity Protein 1) to the survivin promoter.[3]
Outcome: This prevents the transcriptional machinery from initiating mRNA synthesis, leading to a rapid depletion of survivin protein (half-life ~30 minutes). Without survivin, the chromosomal passenger complex (CPC) fails, leading to mitotic catastrophe and spontaneous apoptosis.
The Secondary Pathway: DNA Damage Response
In specific contexts (e.g., neuroblastoma or quiescent cells), YM-155 induces cytotoxicity faster than survivin depletion would predict. This is driven by:
Topoisomerase II
Inhibition: YM-155 binds to the ATP-binding site of Top2, preventing DNA religation.
DNA Intercalation: Direct induction of Double-Strand Breaks (DSBs), visualized by
-H2AX foci accumulation.
ROS Generation: Induction of oxidative stress leading to mitochondrial membrane permeabilization.
Pathway Visualization
The following diagram illustrates the dual-action pathway of YM-155 leading to apoptosis.
Figure 1: Dual-mechanism signaling pathway of YM-155 involving transcriptional suppression of BIRC5 and direct DNA damage induction.
Part 2: Experimental Validation Protocols
To validate YM-155 activity, you must demonstrate both the phenotype (death) and the mechanism (survivin loss/DNA damage).
Protocol: Preparation and Storage
YM-155 is hygroscopic and light-sensitive. Improper handling leads to hydrolysis and loss of potency.
Solubility: Dissolve YM-155 hydrochloride in DMSO to a stock concentration of 10 mM .
Note: Solubility in water is possible but less stable for long-term storage.
Storage: Aliquot into light-protected (amber) tubes. Store at -80°C . Avoid freeze-thaw cycles (maximum 2 cycles).
Working Solution: Dilute in serum-free media immediately before use.
Protocol: IC50 Determination (Potency Check)
YM-155 is extremely potent. Standard MTT assays often fail if cell density is too high because the drug acts on replicating cells.
Cell Density: Seed cells at low density (2,000–3,000 cells/well in 96-well plates) to ensure log-phase growth during treatment.
Dose Range: 0.1 nM to 1000 nM (Log scale).
Incubation: 48 hours (Survivin half-life is short, but apoptosis takes time to manifest).
Reference Values:
Cell Line
Tissue Origin
Typical IC50 (nM)
Reference
PC-3
Prostate
2.3 – 10.0
A375
Melanoma
3.0 – 5.0
SK-N-BE(2)
Neuroblastoma
15.0 – 25.0
| HeLa | Cervical | 10.0 – 30.0 | |
Protocol: Mechanistic Validation Workflow
This workflow confirms that cell death is caused by the specific pathway described above.
Figure 2: Step-by-step experimental workflow for validating YM-155 mechanism of action.
Critical Technical Note for Western Blotting:
Because YM-155 targets transcriptional factors, whole-cell lysates may dilute the signal.
Recommendation: Use a Nuclear/Cytoplasmic fractionation kit.
Observation: You should see a decrease in nuclear survivin before you see global protein depletion.
Controls: Use Doxorubicin (positive control for DNA damage) and Vehicle (DMSO) .
Part 3: Troubleshooting & Optimization
Issue: "I see cell death, but Survivin levels aren't dropping."
Cause: You may be overdosing. At concentrations >100 nM, YM-155 acts as a general DNA intercalator, killing cells via "off-target" DNA damage before transcriptional suppression can occur.
Solution: Titrate down. The specific survivin-suppressing window is narrow (typically 1–50 nM).
Issue: "High toxicity in control (normal) cells."
Insight: While YM-155 was marketed as cancer-selective, it depends on the transporter SLC35F2 for cellular entry. Normal cells expressing SLC35F2 (like certain fibroblasts) will be sensitive.
Validation: Check SLC35F2 expression levels in your cell lines using qPCR. High SLC35F2 correlates with YM-155 super-sensitivity.
Part 4: Clinical Translation & Limitations
Despite promising in vitro data, YM-155 has faced hurdles in clinical trials (Phase II).
Pharmacokinetics (PK): YM-155 has a rapid renal clearance.
Clinical Protocol: Requires a 168-hour continuous intravenous infusion (CIVI) to maintain therapeutic plasma levels.
Efficacy: Single-agent activity in solid tumors (NSCLC, Prostate) was modest.
Future Direction: Current research focuses on using YM-155 as a chemosensitizer . By lowering the apoptotic threshold (via survivin depletion), it makes tumors significantly more sensitive to platinum-based drugs (Cisplatin) or TRAIL agonists.
References
Nakahara, T., et al. (2007). YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts. Cancer Research.[4]
Satoh, T., et al. (2009). Phase I study of YM155, a novel survivin suppressant, in patients with advanced solid tumors.[4] Clinical Cancer Research.
Glaros, T.G., et al. (2012). The "survivin suppressants" NSC 80467 and YM155 induce a DNA damage response. Cancer Research.[4]
Cheng, S.M., et al. (2012). Suppression of survivin promoter activity by YM155 involves disruption of Sp1-DNA interaction in the survivin core promoter.[2][5] International Journal of Biochemistry and Molecular Biology.
Liang, J., et al. (2021). Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity. Cancers.
YM-155 is a small-molecule imidazolium compound originally identified as a first-in-class suppressor of Survivin (BIRC5).[1] Unlike standard taxanes or vinca alkaloids that target microtubules, YM-155 functions upstream by inhibiting the transcription of BIRC5, a gene essential for mitotic progression and apoptosis inhibition.[1]
While early characterization focused solely on Survivin promoter inhibition, recent high-fidelity data suggests a dual mechanism of action :[1]
Transcriptional Silencing: Disruption of Sp1 and ILF3/NF110 binding at the BIRC5 promoter.
DNA Damage Induction: Intercalation and inhibition of Topoisomerase II
(TopoII), leading to double-strand breaks (DSBs).[1]
The net result is a distinct cell cycle profile characterized by G2/M arrest , mitotic catastrophe , and the accumulation of a sub-G1 (apoptotic) population .[1]
Mechanistic Pharmacology: The Dual-Target Model
To accurately study YM-155, researchers must recognize that cellular response is dictated by both Survivin dependency and TopoII
Survivin is a member of the Chromosomal Passenger Complex (CPC).[1] It localizes to centromeres during metaphase to regulate spindle tension and to the central spindle during anaphase to facilitate cytokinesis.[1]
Mechanism: YM-155 does not bind Survivin protein directly.[1] Instead, it disrupts the interaction between the transcription factors Sp1 and ILF3 (p54nrb) at the BIRC5 core promoter.[1]
Outcome: Rapid depletion of Survivin mRNA (within 12–24h) and protein.[1] Without Survivin, cells enter mitosis but fail to align chromosomes or undergo cytokinesis.[1]
B. The DNA Damage Axis (Cytotoxic)
In Survivin-independent contexts (e.g., specific acute leukemias or thyroid cancers), YM-155 acts as a DNA intercalator.[1]
Mechanism: It targets the ATP-binding site of TopoII
PARP: Cleaved band (89 kDa) indicates apoptosis.[1]
Visualization: Experimental Logic
Figure 2: Integrated experimental workflow for validating YM-155 efficacy and mechanism.
Therapeutic Context & Limitations
Clinical Status:
YM-155 showed promise in preclinical models (neuroblastoma, prostate, NSCLC) but faced challenges in Phase II trials (e.g., melanoma, lymphoma) due to a lack of objective response as a monotherapy.[3]
Why it fails (and how to fix it):
Short Half-life: Rapid clearance in vivo necessitates continuous infusion.[1]
Combination Strategy: YM-155 is most effective as a sensitizer .[1]
Protocol: Pre-treat with YM-155 to lower the apoptotic threshold (Survivin depletion), followed by DNA damaging agents (Platinums, Doxorubicin) or TRAIL agonists.[1]
References
Nakahara, T., et al. (2007).[1][4] YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts.[1] Cancer Research.[1][5] Link
Tang, H., et al. (2012).[1] Sepantronium bromide (YM155) induces disruption of the ILF3/p54(nrb) complex, which is required for survivin expression.[1][6][7] Biochemical and Biophysical Research Communications. Link
Glaros, T.G., et al. (2012).[1] The "survivin suppressant" YM155 targets cancer cell DNA and causes DNA damage.[1] Archives of Biochemistry and Biophysics. Link
Winter, G.E., et al. (2014).[1] The solute carrier SLC35F2 enables YM155-mediated DNA damage toxicity.[1] Nature Chemical Biology.[1] Link
Nakahara, T., et al. (2011).[1][4] Broad spectrum and potent antitumor activities of YM155, a novel small-molecule survivin suppressant, in a wide variety of human cancer cell lines and xenograft models.[1][3] Cancer Science. Link
In-Depth Technical Guide: YM-155 Solubility, Preparation, and Handling
[1] Executive Summary YM-155 , chemically known as Sepantronium Bromide , is a first-in-class small molecule survivin suppressant.[1][2] While often colloquially referred to in various salt forms, the standard commercial...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
YM-155 , chemically known as Sepantronium Bromide , is a first-in-class small molecule survivin suppressant.[1][2] While often colloquially referred to in various salt forms, the standard commercial and clinical preparation is the bromide salt . This guide addresses the critical solubility parameters of YM-155 in DMSO and water, providing researchers with a self-validating protocol for preparation.
Achieving consistent biological data with YM-155 requires strict adherence to solubility limits. Unlike many hydrophobic inhibitors, YM-155 exhibits high water solubility but limited stability in aqueous solution, creating a specific handling paradox: it dissolves easily in water but must be stored in organic solvent (DMSO) to prevent degradation.[1]
Physicochemical Profile
Before solubilization, verify the identity of your compound. The "hydrochloride" designation is frequently a misnomer in vendor catalogs for the standard Sepantronium Bromide .
YM-155 exhibits a unique solubility profile. It is highly soluble in both DMSO and Water, but the choice of solvent dictates the stability of the stock solution.
Quantitative Solubility Data
Data represents approximate maximal solubility at 25°C.
Solvent
Solubility Limit (mg/mL)
Solubility Limit (mM)
Stability (Storage)
Water
~ 80 - 89 mg/mL
~ 180 - 200 mM
< 24 Hours (Use immediately)
DMSO
~ 48 - 60 mg/mL
~ 108 - 135 mM
6 Months at -80°C
Ethanol
~ 6 - 9 mg/mL
~ 13 - 20 mM
Not Recommended for Stock
PBS (pH 7.2)
~ 10 mg/mL
~ 22 mM
Prepare fresh
Critical Insight: While YM-155 is highly soluble in water (up to 80 mg/mL), never store aqueous stocks .[1] Hydrolysis and oxidation can occur rapidly. Always prepare a concentrated stock in DMSO for storage and dilute into aqueous media only at the time of the experiment.
Preparation Protocols (The "How-To")
Protocol A: Preparation of 10 mM Stock Solution (DMSO)
Objective: Create a stable, high-concentration master stock for long-term storage.
Weighing: Accurately weigh 4.43 mg of YM-155 powder.
Solvent Addition: Add 1.0 mL of high-grade anhydrous DMSO (Dimethyl Sulfoxide).
Note: If using a different mass, calculate volume using:
.
Dissolution: Vortex moderately for 30 seconds. The yellow powder should dissolve rapidly, yielding a clear yellow solution.
Validation: Inspect against a light source. If particulate matter remains, sonicate for 5 minutes at 40 kHz.
Aliquot & Storage:
Dispense into 20-50 µL aliquots in amber, O-ring sealed cryovials.
Store at -80°C. Avoid repeated freeze-thaw cycles (max 3 cycles).
Protocol B: Aqueous Dilution for Cell Culture (In Vitro)
Objective: Dilute DMSO stock into culture media without precipitation.
Thaw: Thaw one DMSO stock aliquot at room temperature (do not heat).
Intermediate Dilution (Optional but Recommended):
If the final concentration required is low (e.g., 10 nM), perform a serial dilution in DMSO first to ensure pipetting accuracy.
Example: Dilute 10 mM stock 1:100 in DMSO to get 100 µM working stock.
Final Dilution:
Add the calculated volume of DMSO stock dropwise to the cell culture medium while swirling/agitating the medium.
Max DMSO Limit: Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.
Validation:
YM-155 is highly water-soluble, so precipitation is rare at nanomolar/micromolar concentrations.[1] If the media turns cloudy, check for pH shifts or contamination.
Visualization: Solubilization Workflow
Figure 1: Logical workflow for preparing YM-155 from solid powder to experimental working solution.
Biological Context & Mechanism
Understanding why you are using YM-155 helps in experimental design. While primarily a Survivin suppressant, recent literature suggests a multi-modal mechanism involving ROS generation and DNA damage.
Mechanistic Pathway
Figure 2: Multi-modal mechanism of action of YM-155, illustrating both transcriptional suppression of Survivin and induction of DNA damage via ROS/Topoisomerase IIα.[1]
Always use fresh aqueous dilutions. Aliquot DMSO stocks to single-use vials.
References
Nakahara, T., et al. (2007). YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts.[1] Cancer Research.[8] Retrieved from [Link][1]
YM-155 Hydrochloride (CAS 355406-09-6): Technical Monograph on Survivin Suppression & SLC35F2-Mediated Cytotoxicity
Executive Summary YM-155 hydrochloride (CAS 355406-09-6), also referenced in literature as Sepantronium (often as the bromide salt, though mechanisms are identical), represents a first-in-class small molecule originally...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
YM-155 hydrochloride (CAS 355406-09-6), also referenced in literature as Sepantronium (often as the bromide salt, though mechanisms are identical), represents a first-in-class small molecule originally characterized as a direct survivin suppressant.[1] While initial pharmacological profiling suggested it functioned solely by inhibiting the survivin gene (BIRC5) promoter, advanced mechanistic studies have reclassified it as a DNA-intercalating agent whose potency is strictly gated by the solute carrier transporter SLC35F2 .
This guide synthesizes the compound's physicochemical properties, revised mechanism of action (MOA), and validated experimental protocols for researchers investigating targeted cancer therapy and transporter-mediated drug delivery.
Part 1: Chemical Identity & Physicochemical Profile
The hydrochloride salt form (CAS 355406-09-6) offers distinct solubility advantages over the free base, facilitating aqueous formulation for in vivo studies.
Ethanol: Sparingly soluble (~4 mg/mL with warming).
Stability: Stock solutions in DMSO are stable for 1 month at -20°C. Aqueous working solutions should be prepared fresh to prevent hydrolysis or precipitation.
Part 2: Mechanism of Action (The "Software")
Understanding YM-155 requires navigating two distinct scientific narratives: the original "Promoter Inhibition" model and the current "SLC35F2-Dependent DNA Damage" model.
Survivin Suppression: YM-155 disrupts the binding of the transcription factor complex ILF3/NF110 to the survivin promoter, leading to transcriptional repression of BIRC5.
SLC35F2 Gating: The drug's entry into the cell is not passive. It is an obligate substrate for SLC35F2 , a solute carrier frequently overexpressed in aggressive cancers (e.g., PC-3 prostate cells).
DNA Damage & ROS: Once intracellular, YM-155 acts as a DNA intercalator, inducing double-strand breaks (DSBs) and generating mitochondrial Reactive Oxygen Species (ROS), which secondarily suppress survivin and drive apoptosis.
Visualization: The SLC35F2-Gated Signaling Pathway
Figure 1: The dual mechanism of YM-155, highlighting the critical dependency on SLC35F2 for intracellular access and subsequent DNA damage/promoter inhibition.[3]
Part 3: Preclinical Efficacy & Application
YM-155 exhibits nanomolar potency, but this is highly context-dependent based on SLC35F2 expression levels.
Quantitative Potency Profile (In Vitro)
Cell Line
Tissue Origin
SLC35F2 Status
IC50 (Viability)
Notes
PC-3
Prostate
High
2.3 – 10 nM
Highly sensitive model
HeLa
Cervical
Moderate
~10 – 50 nM
Standard reference
A375
Melanoma
High
~5 – 15 nM
Rapid apoptosis induction
MCF-7
Breast
Variable
10 – 100 nM
Sensitivity varies by clone
P388
Leukemia
Low
> 1000 nM
Resistant control
In Vivo Application
Xenograft Models: PC-3 or NSCLC tumors in nude mice.
Dosing Regimen: 3 to 10 mg/kg via continuous subcutaneous infusion (7-day micro-osmotic pump) is preferred over bolus injection due to rapid clearance.
Pharmacokinetics: High distribution to tumor tissue; rapid plasma clearance requires continuous exposure for maximum efficacy.
Part 4: Experimental Protocols
The following protocols are designed to ensure reproducibility and stability of the compound during experimentation.
Protocol A: Preparation of Stock & Working Solutions
Rationale: YM-155 HCl is water-soluble, but DMSO stocks are preferred for long-term storage to prevent hydrolysis.
Weighing: Accurately weigh 5 mg of YM-155 HCl.
Stock Solubilization (10 mM):
Add 1.253 mL of sterile DMSO (Molecular Grade).
Vortex vigorously for 30 seconds.
Verification: Ensure solution is clear yellow/orange with no particulates.
Storage: Aliquot into light-protected tubes (20 µL/tube) and store at -20°C.
Working Solution (For Cell Treatment):
Thaw one aliquot on ice.
Dilute 1:1000 in complete cell culture media to achieve a 10 µM intermediate.
Perform serial dilutions in media to reach target concentrations (e.g., 1 nM – 100 nM).
Note: Keep final DMSO concentration < 0.1% to avoid solvent toxicity.
Protocol B: SLC35F2-Dependent Cytotoxicity Assay
Rationale: To validate YM-155 activity, one must confirm that toxicity is mediated via the transporter. This protocol includes a transporter-overexpression or knockdown check if available, but standard viability is described here.
Figure 2: Standardized workflow for assessing YM-155 cytotoxicity.
Step-by-Step:
Seeding: Plate PC-3 (sensitive) and control cells (e.g., SLC35F2-knockout PC-3) at 3,000 cells/well in 100 µL media. Incubate 24h.
Treatment: Add 100 µL of 2x concentrated YM-155 working solutions.
Range: 0, 0.1, 1, 10, 100, 1000 nM.
Controls: Media only (Blank), DMSO vehicle control.
Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
Analysis: Plot log(concentration) vs. % viability to determine IC50.
Part 5: Clinical Context & Limitations
Despite promising preclinical data, YM-155 has faced hurdles in clinical translation.
Clinical Trials: Phase II trials in Diffuse Large B-Cell Lymphoma (DLBCL) and melanoma showed modest single-agent activity.
The Disconnect: The lack of efficacy in some patients is now attributed to low SLC35F2 expression in their tumors. If the transporter is absent, the drug cannot enter the cell to inhibit survivin.
Future Direction: YM-155 is currently being reinvestigated as a payload for Antibody-Drug Conjugates (ADCs) or in combination with DNA-damaging agents (e.g., cisplatin) to exploit its ability to inhibit DNA repair.
References
Nakahara, T., et al. (2007). YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts. Cancer Research.[]
Winter, G. E., et al. (2014). The solute carrier SLC35F2 enables YM155-mediated DNA damage toxicity.[3][5][6] Nature Chemical Biology.[5]
Cheung, C. H., et al. (2011). Survivin countermeasures in cancer therapy.[7] Cancer Letters.
Clemens, M. R., et al. (2015). Phase II study of the survivin suppressant YM155 in patients with advanced refractory non-small cell lung cancer. Journal of Thoracic Oncology.
PubChem Database. (2024). Compound Summary for CID 11486910: YM-155 Hydrochloride.[2][8][9] National Library of Medicine.
Sepantronium bromide (commonly designated as YM-155) represents a cautionary and instructive case study in targeted oncology therapeutics.[1] Originally characterized as a first-in-class small-molecule suppressant of survivin (BIRC5) , subsequent rigorous investigation has revealed a more complex mechanism of action involving DNA damage induction and strict dependency on the solute carrier transporter SLC35F2 .
This guide addresses the needs of researchers utilizing YM-155, moving beyond vendor datasheets to address the compound's mechanistic paradoxes, stability challenges, and the critical biomarkers required for valid experimental design.
Chemical Identity & Physicochemical Profile
Sepantronium bromide is an imidazolium-based compound.[2] Researchers must distinguish between the salt form (supplied) and the active cationic moiety.
Property
Specification
Technical Note
Common Name
YM-155
"Sepantronium bromide" is the USAN/INN name.[1][3][4]
Chemical Formula
C₂₀H₁₉BrN₄O₃
The active cation is C₂₀H₁₉N₄O₃⁺.
Molecular Weight
443.30 g/mol
Cation MW: ~363.4 g/mol .
Solubility
DMSO: >100 mM
Critical: Poorly soluble in neutral buffered saline; precipitates in high-salt, high-pH buffers.
Stability
Light Sensitive
Degrades into a 450nm-absorbing product under light exposure or pH >8.5.
Class
Naphthoquinone imidazolium
Structurally distinct from standard intercalators, though functionally similar in some contexts.[4]
The Mechanistic Paradox: Survivin Suppression vs. DNA Damage[1][2][3][5][6]
For over a decade, YM-155 was utilized strictly as a transcriptional repressor of BIRC5 (Survivin). However, recent high-impact studies have challenged this monistic view, suggesting that survivin downregulation may be a downstream consequence of DNA damage rather than the primary event.
The Dual Pathways
Canonical Pathway (Transcriptional): YM-155 disrupts the binding of the transcription factor Sp1 to the BIRC5 promoter, preventing the recruitment of ILF3/NF110, thereby silencing survivin expression.
Revised Pathway (Genotoxic): YM-155 acts as a DNA-damaging agent (potentially via topoisomerase inhibition or direct intercalation), triggering a DNA Damage Response (DDR). The resulting cell cycle arrest leads to the degradation of survivin, which is naturally cell-cycle regulated (expressed in G2/M).
Scientific Integrity Note: When using YM-155 to "prove" survivin dependence, researchers must control for DNA damage (e.g., measuring
-H2AX) to avoid confounding causality.
Figure 1: The dual mechanism of action. Note the critical role of SLC35F2 for intracellular entry and the bifurcation between direct promoter inhibition and DNA-damage-induced suppression.
The Gatekeeper: SLC35F2 Dependency
The most critical determinant of YM-155 efficacy is the expression of SLC35F2 (Solute Carrier Family 35 Member F2).
Mechanism: SLC35F2 transports YM-155 into the cell.[3]
Experimental Implication: Cell lines with low SLC35F2 expression (e.g., certain breast cancer lines) are naturally resistant to YM-155, regardless of their survivin levels.
Validation Step: Before treating cells, check SLC35F2 mRNA or protein levels. If SLC35F2 is low, high IC50 values reflect uptake failure, not target independence.
YM-155 showed exceptional promise in preclinical xenografts but faced challenges in Phase II trials.[1][5]
Indication
Outcome
Key Insight for Researchers
Diffuse Large B-Cell Lymphoma
Moderate Activity
Efficacy linked to high SLC35F2 expression in subsets of DLBCL.
Melanoma
Trial Halted (Phase II)
Lack of objective response as monotherapy; suggested need for combination with DNA-damaging agents.
NSCLC (Lung)
Low Efficacy
Rapid clearance and lack of patient stratification by SLC35F2 status contributed to failure.
Anaplastic Thyroid Cancer
High Potential
Currently explored in combinations; ATC cell lines show high sensitivity due to specific metabolic profiles.
Technical Protocols
A. Handling and Storage (Critical Stability)
Reconstitution: Dissolve powder in 100% DMSO to a stock of 10 mM or 100 mM.
Light Protection: Wrap all tubes in aluminum foil. Perform dilutions in low-light conditions.
pH Sensitivity: Avoid storing in basic buffers (pH > 8.0). The compound undergoes hydrolysis and degradation in alkaline environments.[6]
B. Validated In Vitro Viability Assay
Context: YM-155 acts relatively slowly compared to direct cytotoxic agents if the mechanism is transcriptional, but DNA damage markers appear within hours.
Workflow:
Seeding: Seed tumor cells (e.g., PC-3, A375) at 3,000–5,000 cells/well in 96-well plates. Allow 24h attachment.
Stratification (Optional but Recommended): Verify SLC35F2 expression via qPCR.
Treatment:
Prepare serial dilutions in media (Range: 0.1 nM to 1000 nM).
Nakahara, T. et al. (2007). YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts. Cancer Research.[2][4] Link
Winter, G. E. et al. (2014). The solute carrier SLC35F2 enables YM155-mediated DNA damage toxicity. Nature Chemical Biology. Link
Wani, T. H. et al. (2018).[1] Adaptation to chronic exposure to sepantronium bromide (YM155), a prototypical survivin suppressant is due to persistent DNA damage-response in breast cancer cells.[1][2][5] Oncotarget. Link
Kelly, R. J. et al. (2013). A pharmacodynamic study of sepantronium bromide (YM155) in patients with advanced solid tumors. American Journal of Clinical Oncology. Link
Gao, Y. et al. (2021).[7] YM155 induces DNA damage and cell cycle arrest in anaplastic thyroid cancer cells. International Journal of Molecular Sciences. Link
Topic: YM-155 Hydrochloride: Chemical Identity, Mechanism, and Experimental Protocols Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary YM-1...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: YM-155 Hydrochloride: Chemical Identity, Mechanism, and Experimental Protocols
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
YM-155 (Sepantronium) is a first-in-class small-molecule survivin suppressant.[1][2][3] While the bromide salt (Sepantronium Bromide) is the form most commonly utilized in clinical trials (e.g., NCT01100931), the hydrochloride salt (YM-155 HCl) is a distinct research reagent often preferred for specific solubility profiles in preclinical settings.[1] This guide provides the precise physicochemical data for the hydrochloride form, distinguishes it from the bromide standard to prevent stoichiometric errors, and details validated experimental protocols for its use in oncology research.[1]
Part 1: Chemical Identity & Physicochemical Properties[1][3][4][5]
Critical Note on Salt Forms:
Researchers must verify the salt form of their reagent before calculating molarity. The majority of literature referring to "YM-155" implies Sepantronium Bromide (MW 443.3).[1] The Hydrochloride form (MW 398.[1][3][4]8) has a different molecular weight, requiring a mass correction factor of approximately 0.90x if substituting for the bromide in molar calculations.[1]
The following diagram illustrates the structural relationship and critical differences between the Hydrochloride and Bromide forms to ensure accurate reagent selection.
Figure 1: Structural and functional distinction between YM-155 salt forms. Ensure the correct molecular weight is used for molarity calculations.
Part 2: Mechanism of Action (MOA)
YM-155 is distinct from standard chemotherapeutics because it does not primarily target tubulin or DNA directly (though secondary DNA damage occurs).[1] Its primary mechanism is the transcriptional suppression of Survivin (BIRC5) , a member of the Inhibitor of Apoptosis (IAP) protein family.[1]
Mechanistic Pathway:
Transcriptional Repression: YM-155 disrupts the binding of the transcription factor complex ILF3/p54nrb to the survivin gene promoter.[1]
Survivin Depletion: Reduced mRNA transcription leads to rapid depletion of Survivin protein (half-life < 30 min).[1]
Apoptosis Induction: Loss of Survivin releases the brake on Caspases 3/7 and 9, triggering mitochondrial-dependent apoptosis.[1]
Secondary Effects: Recent studies indicate YM-155 can induce DNA damage via Topoisomerase II inhibition and generate mitochondrial Reactive Oxygen Species (ROS).[1]
Figure 2: Multi-modal mechanism of action involving transcriptional suppression and ROS-mediated DNA damage.[1][5]
Part 3: Experimental Protocols
Stock Solution Preparation (In Vitro)
Objective: Prepare a 10 mM stock solution of YM-155 HCl.[1]
Reagent: YM-155 Hydrochloride (MW: 398.84 g/mol ).[1][3]
Weighing: Accurately weigh 3.99 mg of YM-155 HCl powder.
Solvent Choice:
Preferred:Water (Sterile, deionized) .[1] YM-155 HCl is highly water-soluble (>48 mg/mL), avoiding DMSO cytotoxicity in sensitive assays.[1]
Route: Intraperitoneal (IP) or Continuous Subcutaneous Infusion (using osmotic pumps).[1]
Pharmacokinetics: YM-155 has a short half-life.[1] Continuous infusion (7-day) often yields superior efficacy compared to bolus injection in clinical settings, though daily IP injections are common in preclinical screens.[1]
Schedule: Daily (QD) x 7 days or Continuous Infusion (168 hours).
Figure 3: Operational workflow for YM-155 HCl preparation and application.
References
PubChem. YM-155 hydrochloride (Compound CID 23108256).[1][5] National Library of Medicine.[1][5] Available at: [Link][1][5]
Nakahara, T., et al. (2007). YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts.[1][4] Cancer Research, 67(17), 8014-8021.[1][4] Available at: [Link][1]
ClinicalTrials.gov. A Phase I/II Study of Paclitaxel, Carboplatin and YM155 (Survivin Suppressor).[1] Identifier: NCT01100931.[1] Available at: [Link][1]
Application Notes and Protocols for YM-155 Hydrochloride: A Guide to Determining IC50 in Cancer Cell Lines
This document provides a comprehensive technical guide on YM-155 (Sepantronium Bromide), a small molecule inhibitor primarily known for its activity as a survivin suppressant. It is designed for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive technical guide on YM-155 (Sepantronium Bromide), a small molecule inhibitor primarily known for its activity as a survivin suppressant. It is designed for researchers, scientists, and drug development professionals investigating the anti-cancer properties of YM-155. This guide delves into its mechanism of action, summarizes its cytotoxic potency across various cancer cell lines, and provides a detailed, field-proven protocol for determining its half-maximal inhibitory concentration (IC50).
Introduction: The Rationale for Targeting Survivin with YM-155
YM-155 is an imidazolium-based small molecule initially identified as a potent suppressor of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1] Survivin (also known as BIRC5) is an attractive therapeutic target in oncology because it is highly expressed in most human cancers and fetal tissues but is largely absent in terminally differentiated adult tissues.[1] Its overexpression is linked to an aggressive tumor phenotype, resistance to therapy, and poor patient prognosis.[1][2]
Functionally, survivin plays a dual role: it inhibits apoptosis by interfering with caspase activation and is essential for the proper segregation of chromosomes during mitosis.[3] By suppressing survivin, YM-155 effectively dismantles these pro-survival and pro-proliferative advantages in cancer cells, leading to cell cycle arrest and apoptosis.[2][4]
While initially lauded as a selective survivin inhibitor, subsequent research has revealed a more complex mechanism of action. YM-155 has been shown to induce DNA damage and may also inhibit DNA topoisomerase IIα, suggesting its anti-neoplastic effects might be multifactorial.[2][5][6] This complexity underscores the importance of empirical testing in specific cancer models, as clinical trials have shown modest activity and a poor correlation between survivin expression and patient response, indicating other factors influence sensitivity.[5][6] Therefore, determining the IC50 value in relevant cell lines is a critical first step in evaluating YM-155's therapeutic potential for a given malignancy.
Mechanism of Action: How YM-155 Induces Apoptosis
The primary cytotoxic effect of YM-155 is initiated by the transcriptional suppression of the BIRC5 gene, leading to a rapid depletion of survivin protein.[7][8] This event triggers a cascade of downstream cellular responses culminating in programmed cell death.
Key Mechanistic Events:
Survivin Depletion: YM-155 treatment leads to a significant reduction in both survivin mRNA and protein levels.[2][8]
Disruption of Apoptosis Inhibition: The loss of survivin removes a key brake on the apoptotic machinery. This allows for the activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, like caspase-3.[4][8][9]
Mcl-1 Downregulation: In some cell types, such as human leukemia cells, YM-155 has also been found to down-regulate Myeloid Cell Leukemia 1 (Mcl-1), another critical anti-apoptotic protein, further sensitizing cells to apoptosis.[8]
Induction of Apoptosis and Cell Cycle Arrest: The culmination of these events is the induction of apoptosis and cell cycle arrest, often in the G0/G1 or S/G2-M phases, preventing cellular proliferation.[2][6][10]
Caption: Signaling pathway of YM-155-induced apoptosis.
Potency of YM-155 Across Various Cancer Cell Lines
The cytotoxic activity of YM-155, quantified by its IC50 value, varies significantly across different cancer types and even between cell lines of the same origin. This highlights the diverse molecular landscapes of tumors and their differential reliance on the pathways targeted by YM-155. The compound generally exhibits potent activity in the low nanomolar range.
Note: IC50 and GI50 (50% growth inhibition) are related but distinct metrics; however, both indicate potent nanomolar activity. The duration of drug exposure and the specific viability assay used can influence these values.
Protocol: Determination of YM-155 IC50 via MTT Assay
This protocol provides a robust, step-by-step method for determining the IC50 of YM-155 hydrochloride in adherent cancer cell lines using a colorimetric MTT assay.
Principle of the Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for assessing metabolic activity, which serves as a proxy for cell viability.[13] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. These crystals are then dissolved in an organic solvent (e.g., DMSO), and the absorbance of the resulting colored solution is quantified using a spectrophotometer. The intensity of the color is directly proportional to the number of metabolically active, viable cells.[13]
Materials and Reagents
YM-155 Hydrochloride: Prepare a 10 mM stock solution in sterile DMSO. Aliquot and store at -80°C to avoid freeze-thaw cycles.
Adherent Cancer Cell Line: Select a cell line of interest, ensuring it is in the logarithmic growth phase.
Complete Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
MTT Reagent: 5 mg/mL solution of MTT powder in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store protected from light at 4°C for short-term or -20°C for long-term storage.[13]
Equipment: Sterile 96-well flat-bottom plates, multichannel pipette, CO2 incubator (37°C, 5% CO2), microplate reader (absorbance at 570-590 nm), inverted microscope.
Experimental Workflow
Caption: Workflow for IC50 determination using the MTT assay.
Step-by-Step Methodology
Day 1: Cell Seeding
Cell Harvest: Harvest cells that are in a healthy, sub-confluent state (logarithmic growth phase). Perform a cell count using a hemocytometer or automated cell counter.
Plate Seeding: Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL of complete medium.
Scientist's Note: The optimal seeding density ensures cells are still in logarithmic growth at the end of the assay period. This must be optimized for each cell line.
Edge Effect Mitigation: Fill the perimeter wells with 100 µL of sterile PBS to minimize evaporation from the experimental wells.
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
Day 2: Cell Treatment
Drug Dilution Series: Prepare serial dilutions of YM-155 from your 10 mM stock. First, create an intermediate high-concentration working stock in complete medium. Then, perform a 1:2 or 1:3 serial dilution series across a wide concentration range (e.g., 1 µM down to 0.1 nM).
Controls: Prepare the following essential controls:
Untreated Control: Wells with cells receiving only fresh medium.
Vehicle Control: Wells with cells receiving medium containing the highest concentration of DMSO used in the drug dilutions (e.g., 0.1%). This is the 100% viability reference.
Media Blank: Wells containing only medium (no cells) to measure background absorbance.
Treatment Application: Carefully remove the old medium from the cells and add 100 µL of the appropriate YM-155 dilution or control solution to each well. Each concentration and control should be performed in triplicate.
Incubation: Return the plate to the incubator for the desired exposure time, typically 72 hours for IC50 determination.
Day 5: MTT Assay and Data Acquisition
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (including controls) and mix gently by tapping the plate.[14]
Incubation: Return the plate to the incubator for 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[14]
Shaking: Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete solubilization.[13][14]
Absorbance Reading: Measure the absorbance at 590 nm using a microplate reader.
Data Analysis and IC50 Calculation
Background Subtraction: Subtract the average absorbance of the media blank wells from all other absorbance readings.
Normalization: Calculate the percentage of cell viability for each YM-155 concentration using the vehicle control as 100% viability.[15]
Formula: % Viability = (Absorbance of Treated Sample / Average Absorbance of Vehicle Control) * 100
Dose-Response Curve: Plot % Viability (Y-axis) against the logarithm of the YM-155 concentration (X-axis).
IC50 Determination: Use a non-linear regression model (sigmoidal dose-response with variable slope) to fit the data. The IC50 is the concentration of YM-155 that corresponds to 50% viability on the fitted curve.[15][16]
Scientist's Note: Software such as GraphPad Prism or R is highly recommended for accurate curve fitting and IC50 calculation.
References
Survivin inhibitor YM155 suppresses gastric cancer xenograft growth in mice without affecting normal tissues. PubMed Central. Available at: [Link]
YM155, a Selective Survivin Suppressant, Inhibits Tumor Spread and Prolongs Survival in a Spontaneous Metastatic Model of Human Triple Negative Breast Cancer. PubMed. Available at: [Link]
Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by sepantronium bromide (YM155). PubMed Central. Available at: [Link]
Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity. MDPI. Available at: [Link]
YM155 induces apoptosis in p53-deficient T-acute lymphoblastic leukemia cells independent of survivin inhibition. PubMed. Available at: [Link]
YM155 induces caspase-8 dependent apoptosis through downregulation of survivin and Mcl-1 in human leukemia cells. PubMed. Available at: [Link]
YM155 enhances docetaxel efficacy in ovarian cancer. PubMed Central. Available at: [Link]
YM155 Induces DNA Damage and Cell Death in Anaplastic Thyroid Cancer Cells by Inhibiting DNA Topoisomerase IIα at the ATP-Binding Site. AACR Journals. Available at: [Link]
YM155 Down-Regulates Survivin and Induces P53 Up-Regulated Modulator of Apoptosis (PUMA)-Dependent in Oral Squamous Cell Carcinoma Cells. PubMed Central. Available at: [Link]
Phase I study of YM155, a novel survivin suppressant, in patients with advanced solid tumors. PubMed. Available at: [Link]
Testing of the Survivin Suppressant YM155 in a Large Panel of Drug-Resistant Neuroblastoma Cell Lines. ResearchGate. Available at: [Link]
Broad spectrum and potent antitumor activities of YM155, a novel small-molecule survivin suppressant, in a wide variety of human cancer cell lines and xenograft models. PubMed. Available at: [Link]
Ym155 Induces Oxidative Stress-Mediated DNA Damage and Cell Cycle Arrest, and Causes Programmed Cell Death in Anaplastic Thyroid Cancer Cells. National Institutes of Health. Available at: [Link]
YM155-Adapted Cancer Cell Lines Reveal Drug-Induced Heterogeneity and Enable the Identification of Biomarker Candidates for the Acquired Resistance Setting. PubMed Central. Available at: [Link]
Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]
How can I calculate IC50 from mtt results?. ResearchGate. Available at: [Link]
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. PubMed Central. Available at: [Link]
Small molecule inhibitor YM155-mediated activation of death receptor 5 is crucial for chemotherapy-induced apoptosis in pancreatic carcinoma. National Institutes of Health. Available at: [Link]
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available at: [Link]
Application Note: YM-155 Hydrochloride for Inducing Apoptosis in Cancer Cells
[1] Introduction & Mechanism of Action YM-155 is a small-molecule imidazolium-based compound identified as a potent suppressor of Survivin (BIRC5), a member of the Inhibitor of Apoptosis (IAP) protein family.[1] Unlike s...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction & Mechanism of Action
YM-155 is a small-molecule imidazolium-based compound identified as a potent suppressor of Survivin (BIRC5), a member of the Inhibitor of Apoptosis (IAP) protein family.[1] Unlike standard chemotherapeutics that induce DNA damage directly, YM-155 functions via transcriptional repression.[1]
The Mechanistic Pathway
YM-155 does not bind the Survivin protein directly.[1] Instead, it disrupts the transcriptional complex required for BIRC5 promoter activity.[1]
Promoter Disruption: This complex normally binds to the Sp1-binding site on the BIRC5 promoter to drive transcription.[1] YM-155 treatment dissociates ILF3/p54nrb from the promoter.[1]
Transcriptional Silencing: This results in the rapid downregulation of Survivin mRNA and protein.[1]
Apoptotic Cascade: The loss of Survivin (which normally inhibits Caspase-9 and stabilizes microtubules) leads to spontaneous apoptosis and mitotic catastrophe.[1]
Expert Insight: While Survivin suppression is the canonical mechanism, recent evidence suggests YM-155 can also induce DNA damage (indicated by
-H2AX accumulation) and autophagy in certain cell lines.[1] Researchers should monitor both apoptotic and autophagic markers.[1]
Pathway Visualization
Figure 1: Mechanism of Action.[1][2][3][4] YM-155 inhibits BIRC5 transcription by disrupting the ILF3/p54nrb complex.[1]
Compound Handling & Preparation[5]
YM-155 is chemically stable but requires precise handling to maintain potency, particularly regarding solvent choice and freeze-thaw cycles.[1]
Water: Limited solubility; not recommended for stock solutions.[1]
Preparation Protocol
Stock Solution (10 mM): Dissolve 4.43 mg of YM-155 in 1 mL of sterile, anhydrous DMSO. Vortex until completely dissolved.[1]
Aliquot: Divide into small aliquots (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles.
Storage: Store at -80°C (stable for 1 year) or -20°C (stable for 6 months).
Working Solution: Dilute the stock solution in cell culture media immediately before use. Keep the final DMSO concentration < 0.1% to avoid solvent toxicity.[1]
Critical Warning: YM-155 is light-sensitive. Perform weighing and dilution in low-light conditions or wrap tubes in foil.
In Vitro Experimental Protocols
Protocol A: Determination of IC50 (Cell Viability)
YM-155 is highly potent, with IC50 values often in the low nanomolar range (1–100 nM) for sensitive lines (e.g., PC-3, HeLa).[1]
Materials:
Cancer cell line of interest[2][5][6][7][8][9][10]
Seeding: Seed cells at a density of 3,000–5,000 cells/well in 100 µL media. ( Note: Lower density is preferred as YM-155 requires active proliferation for maximal effect.)[1]
Attachment: Incubate for 24 hours at 37°C, 5% CO2.
Treatment: Prepare serial dilutions of YM-155 in media. Recommended range: 0.1 nM to 1000 nM (log scale). Add 100 µL of 2x drug solution to wells.
To confirm the mechanism of death is apoptosis and not necrosis.[1]
Step-by-Step:
Seeding: Seed 2 x 10^5 cells per well in a 6-well plate.
Treatment: Treat with YM-155 at IC50 and 2x IC50 concentrations for 24 and 48 hours .
Harvesting: Collect supernatant (floating cells) and trypsinize adherent cells.[1] Combine them. ( Crucial: Do not over-trypsinize, as this strips membrane phosphatidylserine.)
Staining: Wash with cold PBS.[1] Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).[1]
Analysis: Analyze via Flow Cytometry within 1 hour.
Q4 (Annexin+/PI-): Early Apoptosis (Primary YM-155 effect).[1]
-H2AX | Increase | Marker of DNA damage (secondary effect).[1][5] |
Workflow Diagram:
Figure 2: Western Blot Validation Workflow.[1] Note the low molecular weight of Survivin (16.5 kDa); ensure gel percentage is high enough (12-15%) for resolution.[1]
In Vivo Application Notes (Xenograft Models)
YM-155 has a short plasma half-life, which complicates in vivo dosing.[1] Bolus injection often fails to maintain the threshold concentration required for sustained transcriptional repression.[1]
Preferred Route: Continuous infusion via subcutaneous osmotic minipump (e.g., Alzet).[1]
Alternative Route: Intraperitoneal (IP) injection, but requires frequent dosing (daily or bid).[1]
Check for Autophagy markers: LC3B-I to LC3B-II conversion and p62 degradation.[1]
Issue: Variable IC50 Results
Cause: Cell density dependence.
Solution: YM-155 efficacy is linked to proliferation rate.[1] Ensure cells are in the log-growth phase during treatment.[1] Do not treat over-confluent cells.[1]
References
Nakahara, T., et al. (2007). YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts.[1] Cancer Research, 67(17), 8014-8024.[1] Link
Iwasa, T., et al. (2008). Radiosensitizing effect of YM155, a novel small-molecule survivin suppressant, in non-small cell lung cancer cell lines.[1] Clinical Cancer Research, 14(20), 6496-6504.[1] Link
Yamauchi, T., et al. (2012). Sepantronium bromide (YM155) induces disruption of the ILF3/p54nrb complex, which is required for survivin expression.[1] Biochemical and Biophysical Research Communications, 425(4), 711-716.[1] Link
Kelly, R. J., et al. (2013). A pharmacodynamic study of sepantronium bromide (YM155) in patients with advanced solid tumors.[1] American Journal of Clinical Oncology, 36(6), 593-599.[1] Link
Winter, G. E., et al. (2014). The solute carrier SLC35F2 enables YM155-mediated DNA damage toxicity.[1] Nature Chemical Biology, 10(9), 768-773.[1] Link
Application Note: Optimizing YM-155 Efficacy in Xenograft Models via Continuous Infusion Abstract YM-155 (Sepantronium bromide) is a first-in-class small-molecule survivin suppressant that has demonstrated potent antitum...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimizing YM-155 Efficacy in Xenograft Models via Continuous Infusion
Abstract
YM-155 (Sepantronium bromide) is a first-in-class small-molecule survivin suppressant that has demonstrated potent antitumor activity in vitro.[1] However, its translation to in vivo efficacy is frequently compromised by its rapid plasma clearance and short half-life in rodents. This application note provides a definitive technical guide for researchers to maximize the therapeutic potential of YM-155 in xenograft mouse models. We detail the critical necessity of continuous subcutaneous infusion over bolus dosing, provide validated formulation protocols using ALZET® osmotic minipumps, and outline the specific biomarkers required to validate its mechanism of action.
Introduction: The Pharmacokinetic Challenge
Mechanism of Action (MoA):
YM-155 acts primarily by disrupting the interaction between the transcription factor ILF3 (Interleukin Enhancer Binding Factor 3) and the survivin promoter , thereby suppressing survivin expression. Survivin (BIRC5) is a member of the Inhibitor of Apoptosis (IAP) family, essential for cell division and inhibition of apoptosis. Secondary mechanisms include the generation of DNA-damaging Reactive Oxygen Species (ROS) and topoisomerase inhibition.
The In Vivo Hurdle:
While YM-155 shows low nanomolar potency in cell culture (IC50 ~10 nM), it exhibits a very short plasma half-life in mice (
< 1 hour) following bolus intravenous or intraperitoneal injection. Consequently, bolus dosing fails to maintain the sustained threshold concentration required to suppress survivin promoter activity effectively.
The Solution:
To achieve robust Tumor Growth Inhibition (TGI) and regression, YM-155 must be administered via continuous infusion . This ensures steady-state plasma levels that persistently suppress survivin, triggering mitotic catastrophe and apoptosis.
Figure 1: YM-155 Mechanism of Action
Caption: YM-155 disrupts ILF3 binding to the survivin promoter, suppressing expression and inducing apoptosis.
Experimental Design Strategy
Model Selection
Select cell lines with high basal survivin expression and proven sensitivity to YM-155.
Prostate: PC-3 (Highly sensitive, standard model).
= Average Mouse Weight (e.g., 0.025 kg for 25g mouse)
= Pump Flow Rate (e.g., 0.012 mL/day for Model 1002 - Check specific lot specifications!)
Example Calculation:
Solubilization:
Dissolve YM-155 powder in sterile 0.9% Saline to the calculated concentration.
Vortex gently. The solution should be clear and amber/yellow.
Filter sterilize using a 0.22 µm syringe filter.
Pump Filling (Sterile Hood):
Weigh the empty pump (together with its flow moderator).
Draw the YM-155 solution into a sterile syringe with the provided blunt-tip filling needle.
Insert the needle into the pump reservoir and fill slowly to avoid air bubbles.
Insert the flow moderator.[3] Wipe off excess fluid.
Weigh the filled pump to verify the fill volume (
).
Priming (CRITICAL):
Place filled pumps in a sterile tube containing saline.
Incubate at 37°C for 4–12 hours (refer to pump model instructions) before implantation. This ensures the pump starts delivering immediately upon implantation.
Detailed Protocol: Surgical Implantation
Workflow:
Establish Xenografts: Inject
PC-3 cells (in 50% Matrigel) subcutaneously into the right flank of male nude mice.
Randomization: When tumors reach 80–100 mm³ (approx. 10-14 days), randomize mice into groups (n=8-10).
Anesthesia: Induce with 3-4% Isoflurane; maintain at 1.5-2%.
Implantation Site: Shave and disinfect the skin on the back (scapular region), away from the tumor flank.
Incision: Make a small (1 cm) mid-scapular incision.
Pocket Formation: Insert a hemostat into the incision and tunnel subcutaneously to create a pocket large enough for the pump.
Insertion: Insert the primed pump (delivery port first) into the pocket.
Closure: Close the incision with wound clips or 4-0 sutures.
Recovery: Monitor mice on a heating pad until ambulatory.
Figure 2: Experimental Workflow
Caption: Workflow for YM-155 efficacy study using continuous infusion minipumps.
Data Analysis & Validation
Efficacy Endpoints
Tumor Volume (TV):
.
Tumor Growth Inhibition (TGI):
Criteria: A robust response to YM-155 (5 mg/kg/day) in PC-3 models typically yields >80% TGI or tumor regression (shrinkage below baseline).
Biomarker Validation (Western Blot/IHC)
To confirm the mechanism, harvest tumors at the end of the infusion (or at an interim timepoint like Day 3).
Target:Survivin (BIRC5) .
Expected Result: Significant downregulation of Survivin protein in YM-155 treated tumors vs. Vehicle.
Apoptosis Marker: Cleaved Caspase-3 (Increased).
Control Protein:
-actin or GAPDH. (Note: YM-155 should not affect XIAP or Bcl-2 levels).
Representative Data Summary
Group
Dose
Route
Schedule
Expected Outcome (PC-3)
Vehicle
Saline
SC Infusion
7 Days
Rapid Tumor Growth
YM-155
3 mg/kg
SC Infusion
7 Days
Stasis / Moderate Regression
YM-155
5 mg/kg
SC Infusion
7 Days
Significant Regression
YM-155
10 mg/kg
Bolus IV
Daily
Minimal/Moderate Inhibition
Troubleshooting
Skin Necrosis: YM-155 can be a local irritant. Ensure the pump is placed deep subcutaneously, away from the incision line. If necrosis occurs at the pump site, consider a lower concentration with a higher flow rate pump.
Lack of Efficacy:
Check Pump: Explant the pump to verify it is empty (delivered the drug).
Check Cell Line: Verify Survivin dependency. YM-155 is less effective in p53-wildtype cells or those with low Survivin levels.
Vehicle: Do NOT use DMSO for Alzet pumps unless strictly necessary and compatible (Saline is preferred for YM-155).
Toxicity: Monitor body weight.[4][5][6] >20% weight loss requires euthanasia. YM-155 is generally well-tolerated up to 10 mg/kg/day by infusion.
References
Nakahara, T., et al. (2007). YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts. Cancer Research, 67(17), 8014-8024.
Nakahara, T., et al. (2011). Broad spectrum and potent antitumor activities of YM155, a novel small-molecule survivin suppressant, in a wide variety of human cancer cell lines and xenograft models. Cancer Science, 102(3), 614-621.
Cheng, Q., et al. (2012). Sepantronium bromide (YM155) induces disruption of the ILF3/p54(nrb) complex, which is required for survivin expression. Journal of Biological Chemistry, 287(34), 28917-28927.
DURECT Corporation. ALZET® Osmotic Pumps: Vehicle Compatibility and Formulation Guide.
Gullapalli, R., et al. (2012). Development of ALZET® osmotic pump compatible solvent compositions to solubilize poorly soluble compounds for preclinical studies. Pharmaceutical Development and Technology, 19(2), 233-239.
Application Note: YM-155 (Sepantronium Bromide) for Non-Small Cell Lung Cancer (NSCLC) Research
[1][2] Executive Summary & Compound Identity YM-155 is a first-in-class small molecule suppressant of Survivin (encoded by BIRC5). Unlike standard chemotherapy, which targets rapidly dividing cells indiscriminately, YM-1...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Compound Identity
YM-155 is a first-in-class small molecule suppressant of Survivin (encoded by BIRC5). Unlike standard chemotherapy, which targets rapidly dividing cells indiscriminately, YM-155 specifically inhibits the transcriptional activity of the BIRC5 promoter.
Critical Note on Salt Form:
While often referred to generically, the standard research reagent is Sepantronium Bromide (C20H19BrN4O3). If your vial is labeled "YM-155 Hydrochloride," verify the molecular weight (MW) on the Certificate of Analysis (CoA) immediately.
Sepantronium Bromide MW: ~443.3 g/mol
Active Moiety (Sepantronium cation): ~363.4 g/mol
Usage: All concentrations in this guide refer to the active moiety unless specified.
Mechanism of Action (MOA)
YM-155 does not directly degrade Survivin protein. Instead, it disrupts the transcriptional machinery required for BIRC5 expression.
Prepare 2x working solutions of YM-155 in media (Range: 0.1 nM to 1000 nM).
Add 100 µL of 2x drug solution to wells (Final Vol: 200 µL).
Include Vehicle Control (0.1% DMSO) and Blank (Media only).
Incubation:
Incubate for 72 hours . (Note: 48h is sufficient for mRNA analysis, but 72h is required for phenotypic cytotoxicity).
Readout (Day 4):
Add CCK-8 or MTT reagent. Incubate 1-4 hours.
Measure absorbance (OD 450nm).
Calculation: Normalize to Vehicle Control = 100%. Fit curve using non-linear regression (log(inhibitor) vs. response).
In Vivo Application: Xenograft Models
Challenge: YM-155 has a short plasma half-life. Bolus dosing (IV/IP) often fails to maintain suppression of the BIRC5 promoter.
Solution: Continuous infusion (CIVI) or frequent dosing is recommended for maximum efficacy.
Protocol: Subcutaneous Xenograft (A549)
1. Tumor Implantation:
Inject
A549 cells (suspended in 100 µL 1:1 PBS/Matrigel) into the flank of BALB/c nude mice.
Wait until tumors reach 100-150 mm³ (approx. 2 weeks).
2. Dosing Regimens (Choose One):
Option A: Continuous Infusion (Gold Standard)
Device: Micro-osmotic pump (e.g., Alzet).
Dose: 3 - 5 mg/kg/day for 7 days.
Vehicle: Saline (YM-155 is soluble in saline at low concentrations used for infusion, unlike high-conc stocks).
Implantation: Subcutaneous implantation of the pump.
Rationale: DNA damage caused by platinums requires Survivin for repair/survival. YM-155 prevents this rescue.
Protocol: Pre-treat with YM-155 (low dose, ~1-2 nM) for 24h before adding Carboplatin.
2. YM-155 + EGFR TKIs (Osimertinib/Erlotinib)
Rationale: EGFR-mutant NSCLC cells often upregulate Survivin as an escape mechanism (acquired resistance).
Application: In T790M mutants (H1975), the combination of YM-155 + Osimertinib shows synergistic apoptosis where Osimertinib alone induces only cytostasis.
References
Nakahara, T. et al. (2007). YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts. Cancer Research, 67(17), 8014-8024.
Iwasa, T. et al. (2008). Radiosensitizing effect of YM155, a novel small-molecule survivin suppressant, in non-small cell lung cancer cell lines. Clinical Cancer Research, 14(20), 6496-6504.
Yamauchi, T. et al. (2012). Sepantronium bromide (YM155) induces disruption of the ILF3/p54nrb complex, which is required for survivin expression.[1] Biochemical and Biophysical Research Communications, 425(4), 711-716.
Kelly, R. J. et al. (2013). A pharmacodynamic study of YM155 in patients with advanced solid tumors. Clinical Cancer Research, 19(13), 3637-3647.
Cheung, C. H. et al. (2015). Survivin counteracts the therapeutic effect of EGFR tyrosine kinase inhibitors in lung cancer. Carcinogenesis, 36(7), 772-782.
YM-155 Hydrochloride in Prostate Cancer Cell Lines: A Senior Application Scientist's Guide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of YM-155 hydrochloride, a potent small-molecule survivin inhibitor, in the context of prost...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of YM-155 hydrochloride, a potent small-molecule survivin inhibitor, in the context of prostate cancer cell line research. This guide moves beyond a simple recitation of protocols to offer in-depth mechanistic insights and practical considerations to empower robust and reproducible experimental design.
Introduction: Targeting Survivin in Prostate Cancer with YM-155
Prostate cancer remains a significant health challenge, with the progression to castration-resistant prostate cancer (CRPC) posing a major therapeutic hurdle. A key mechanism enabling cancer cell survival and resistance to therapy is the overexpression of anti-apoptotic proteins. Among these, survivin, a member of the inhibitor of apoptosis protein (IAP) family, is highly expressed in prostate tumors but largely absent in normal adult tissues, making it an attractive therapeutic target.[1][2]
YM-155 (sepantronium bromide) is a first-in-class small-molecule suppressor of survivin.[3] Its primary mechanism of action involves the transcriptional repression of the survivin gene (BIRC5), leading to a cascade of events culminating in apoptotic cell death and inhibition of proliferation in cancer cells.[4][5] This guide will provide a detailed exploration of the application of YM-155 in prostate cancer cell lines, from understanding its molecular mechanism to detailed protocols for assessing its efficacy.
Mechanism of Action: More Than Just Survivin Suppression
While the hallmark of YM-155's activity is the downregulation of survivin, its effects on cancer cells are multifaceted. Understanding these interconnected pathways is crucial for designing comprehensive studies and interpreting results accurately.
YM-155 is understood to suppress survivin expression by interfering with its gene promoter.[5] This depletion of survivin, a critical regulator of both mitosis and apoptosis, disrupts the cellular machinery that prevents programmed cell death. The reduction in survivin levels leads to the activation of caspases, the executioner enzymes of apoptosis, ultimately leading to cell demise.[6]
Beyond its direct effect on survivin, YM-155 has been shown to induce a broader cellular stress response, including:
Induction of DNA Damage: YM-155 can lead to DNA double-strand breaks, further pushing the cell towards apoptosis.
Modulation of Key Signaling Pathways: YM-155 can influence critical cell survival and proliferation pathways, including the PI3K/AKT/mTOR and AMPK signaling cascades. Its activity has also been linked to the modulation of the EGFR/MAPK pathway.[7]
This complex interplay of molecular events underscores the potent anti-cancer activity of YM-155.
Caption: Simplified signaling pathway of YM-155 in prostate cancer cells.
Experimental Applications: Protocols and Considerations
This section provides detailed protocols for key in vitro assays to characterize the effects of YM-155 on prostate cancer cell lines.
Cell Line Selection and Culture
The choice of cell line is critical and should be guided by the specific research question. Commonly used prostate cancer cell lines include:
PC-3: Androgen-independent, highly metastatic, and p53 null.
DU145: Androgen-independent, moderately metastatic, and expresses a mutant p53.
LNCaP: Androgen-sensitive, expresses a mutant androgen receptor (AR), and wild-type p53.
22Rv1: Androgen-independent but responsive to androgens, expresses both full-length and truncated AR variants.
Cells should be cultured in their recommended media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
YM-155 Hydrochloride: Preparation and Handling
Solubility: YM-155 hydrochloride is soluble in water and DMSO. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM) and then dilute it to the final working concentration in the cell culture medium.
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Stability: While specific stability data in cell culture media over extended periods is not extensively published, it is best practice to prepare fresh dilutions from the stock solution for each experiment.
Determining Effective Concentrations: The IC50 Value
The half-maximal inhibitory concentration (IC50) is a critical parameter to determine the potency of YM-155 in a given cell line. The MTT assay is a widely used colorimetric method for this purpose.
Table 1: Reported IC50 Values of YM-155 in Prostate Cancer Cell Lines
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
YM-155 Treatment: Prepare a serial dilution of YM-155 in complete growth medium. Remove the old medium from the wells and add 100 µL of the YM-155 dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Caption: A typical workflow for an MTT cell viability assay.
To confirm that YM-155 induces apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
Protocol: Annexin V/PI Apoptosis Assay
Cell Treatment: Seed cells in 6-well plates and treat with YM-155 at the desired concentrations (e.g., 1x and 2x IC50) for 24-48 hours. Include a vehicle-treated control.
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase. Centrifuge the cell suspension at 300 x g for 5 minutes.
Washing: Wash the cells twice with cold PBS.
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's instructions.
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Confirming Target Engagement: Western Blotting for Survivin
Western blotting is essential to verify that YM-155 is indeed downregulating its target, survivin.
Protocol: Western Blot for Survivin Expression
Protein Extraction: Treat cells with YM-155 as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with a primary antibody against survivin (e.g., rabbit anti-survivin) overnight at 4°C. A loading control, such as β-actin or GAPDH, should also be probed.
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
A promising avenue for cancer therapy is the use of combination treatments to achieve synergistic effects and overcome drug resistance. YM-155 has shown synergy with several agents in prostate cancer models.
With Platinum-Based Chemotherapy: YM-155 has been shown to synergistically enhance the cytotoxicity of carboplatin in metastatic castration-resistant prostate cancer cell lines.[1]
With Taxanes: Preclinical evidence suggests a synergistic effect between YM-155 and docetaxel.[10]
With Androgen Receptor Signaling Inhibitors: In androgen-sensitive LNCaP cells, YM-155 shows a synergistic interaction with androgens (e.g., R1881), which upregulate the YM-155 transporter SLC35F2.[11] This suggests a potential for combination with androgen receptor-targeted therapies.
When designing combination studies, it is crucial to perform dose-matrix experiments and use analytical methods like the Chou-Talalay method to determine if the combination is synergistic, additive, or antagonistic.
Conclusion and Future Directions
YM-155 hydrochloride is a potent and specific inhibitor of survivin with significant preclinical activity in a range of prostate cancer cell lines. Its ability to induce apoptosis and inhibit proliferation, both as a single agent and in combination with other therapies, makes it a valuable tool for prostate cancer research and a promising candidate for further drug development.
Future research should continue to explore the complex signaling networks modulated by YM-155 to identify additional therapeutic targets and predictive biomarkers. Investigating its efficacy in 3D culture models and in vivo patient-derived xenografts will provide further insights into its clinical potential. The application notes and protocols provided in this guide offer a solid foundation for researchers to rigorously evaluate the role of YM-155 in the fight against prostate cancer.
YM155 Inhibition of Survivin Enhances Carboplatin Efficacy in Metastatic Castration-Resistant Prostate Cancer. (2023). MDPI. [Link]
A Phase I/II Study of Paclitaxel, Carboplatin and YM155 (Survivin Suppressor) in Subjects With Solid Tumors (Phase I) and Advanced Non-Small Cell Lung Carcinoma (Phase II). ClinicalTrials.gov. [Link]
YM155, a Novel Small-Molecule Survivin Suppressant, Induces Regression of Established Human Hormone-Refractory Prostate Tumor Xenografts. (2007). ResearchGate. [Link]
YM155 Inhibition of Survivin Enhances Carboplatin Efficacy in Metastatic Castration-Resistant Prostate Cancer. (2023). MDPI. [Link]
Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity. (2024). MDPI. [Link]
Phase Ib Study of Enzalutamide in Combination with Docetaxel in Men with Metastatic Castration-Resistant Prostate Cancer. (2016). PubMed. [Link]
A phase II study of YM155, a novel small-molecule suppressor of survivin, in castration-resistant taxane-pretreated prostate cancer. (2012). PubMed. [Link]
Exploiting AR Regulated Drug Transport to Induce Sensitivity to the Survivin Inhibitor YM155. Molecular Cancer Research. [Link]
Prostate cancer cells of increasing metastatic potential exhibit diverse contractile forces, cell stiffness, and motility in a microenvironment stiffness-dependent manner. (2022). PMC. [Link]
Synergistic effects of YM155 and carboplatin on cell viability,... (2023). ResearchGate. [Link]
Study Details | NCT05627752 | Docetaxel Alone or in Combination With Enzalutamide for mCRPC Previously Treated With Abiraterone at mHSPC Stage. ClinicalTrials.gov. [Link]
Analyzing the Expression of Biomarkers in Prostate Cancer Cell Lines. (2017). PMC. [Link]
Exploiting AR-Regulated Drug Transport to Induce Sensitivity to the Survivin Inhibitor YM155 | Molecular Cancer Research. BioKB. [Link]
Therapeutic outcomes of enzalutamide-docetaxel combination versus docetaxel monotherapy in post-sequential androgen receptor axis-targeted therapy failure metastatic castration-resistant prostate cancer. (2024). Frontiers. [Link]
YM-155 hydrochloride preparation for in vitro assays
Application Note: YM-155 Hydrochloride Preparation and Optimization for In Vitro Assays Abstract This technical guide outlines the precise preparation, handling, and experimental application of YM-155 hydrochloride (Sepa...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: YM-155 Hydrochloride Preparation and Optimization for In Vitro Assays
Abstract
This technical guide outlines the precise preparation, handling, and experimental application of YM-155 hydrochloride (Sepantronium hydrochloride), a potent small-molecule survivin suppressant.[1] Designed for researchers in oncology and drug discovery, this document synthesizes physicochemical data with practical laboratory protocols to ensure experimental reproducibility. It addresses the compound's nanomolar potency, requiring rigorous serial dilution strategies to avoid pipetting errors, and elucidates its dual mechanism of action involving survivin promoter inhibition and DNA damage induction.
Chemical & Physical Profile
YM-155 hydrochloride is a salt form of Sepantronium.[1][2][3] Accurate preparation requires strict adherence to the molecular weight of the hydrochloride salt, not the free base or bromide salt.
Parameter
Specification
Compound Name
YM-155 Hydrochloride (Sepantronium HCl)
CAS Number
355406-09-6
Molecular Formula
C₂₀H₁₉ClN₄O₃
Molecular Weight
398.84 g/mol (Use this for Molarity calculations)
Appearance
Light yellow to yellow solid
Solubility (DMSO)
≥ 19 mg/mL (~48 mM)
Solubility (Water)
≥ 48 mg/mL (Ultrasonication may be required)
Storage (Solid)
-20°C (Desiccated, protected from light)
Stock Stability
-80°C for up to 6 months; avoid repeated freeze-thaw cycles.[1][2][4][5]
Mechanism of Action & Signaling Pathway
YM-155 was originally identified as a suppressor of the BIRC5 gene (encoding Survivin) promoter.[1][6] However, recent authoritative studies suggest a pleiotropic mechanism involving DNA damage (intercalation), generation of Reactive Oxygen Species (ROS), and inhibition of Topoisomerase II
. This multi-modal toxicity explains its high potency (IC₅₀ ~ 0.5–10 nM) across various cancer cell lines.[1]
Figure 1: YM-155 Multi-Modal Mechanism of Action
The diagram below illustrates the convergence of transcriptional suppression and direct DNA damage leading to apoptosis.[1]
Caption: YM-155 induces cell death via transcriptional repression of Survivin and direct DNA damage accumulation.[1]
Preparation of Stock Solutions
Critical Causality: YM-155 is active in the low nanomolar range.[1] Weighing minute quantities (e.g., micrograms) introduces massive error.[1] Therefore, prepare a high-concentration Primary Stock (10 mM) and use serial dilutions.
Solvent Choice: While water soluble, DMSO is recommended for the Primary Stock (10 mM) to ensure sterility and prevent hydrolysis during long-term storage at -80°C.[1]
Dissolution: Vortex vigorously for 30 seconds. The solution should be clear yellow.
Aliquot: Dispense into 20–50 µL aliquots in amber tubes (light sensitive).
Store: -80°C immediately.
Working Solution & Serial Dilution
Trustworthiness Check: Direct dilution from 10 mM (Stock) to 10 nM (Assay) requires a 1:1,000,000 dilution.[1] Doing this in one step is physically impossible to do accurately with standard pipettes.[1] You must use a 3-step serial dilution.[1]
Figure 2: Precision Dilution Workflow
This workflow ensures the final DMSO concentration in the assay is < 0.1%, preventing solvent toxicity.
Caption: Three-step serial dilution strategy to achieve accurate nanomolar concentrations while minimizing DMSO toxicity.
Step-by-Step Dilution Protocol
Thaw: Thaw one 10 mM aliquot at Room Temperature (RT). Vortex.
Intermediate A (100 µM): Add 10 µL of 10 mM Stock to 990 µL of complete culture medium (or PBS). Vortex.
Intermediate B (1 µM / 1000 nM): Add 10 µL of Intermediate A to 990 µL of complete culture medium. Vortex.
Self-Validation: This solution is now 1000 nM.[1] The DMSO content is 0.01%.
Assay Dosing: Dilute Intermediate B directly into assay wells to reach final targets (e.g., 10 nM, 50 nM).
Example: To get 10 nM in a 100 µL well: Add 1 µL of Intermediate B (1000 nM) to 99 µL of media.
In Vitro Assay Recommendations
To generate reliable IC₅₀ data, the experimental design must account for the cell cycle-dependent nature of survivin inhibition.
Variable
Recommendation
Rationale
Seeding Density
3,000 – 5,000 cells/well (96-well)
Prevent over-confluence; YM-155 requires active cycling cells to induce mitotic catastrophe.[1]
Equilibration
24 hours
Allow cells to adhere and re-enter cell cycle before treatment.
Treatment Duration
48 – 72 hours
Survivin depletion takes time to trigger apoptosis; 24h is often too short for phenotypic readout.
Positive Control
Paclitaxel or Doxorubicin
Validates the apoptosis detection system.
Solvent Control
0.01% DMSO
Mandatory to normalize viability data.
Readout
MTT, CCK-8, or CellTiter-Glo
Metabolic assays correlate well with YM-155 cytotoxicity.[1]
Note: If IC₅₀ > 1 µM is observed, verify the cell line identity and stock preparation; YM-155 should be highly potent.[1]
References
Nakahara, T., et al. (2007). YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts.[1]Cancer Research , 67(17), 8014-8021.[1]
Glaros, T. G., et al. (2012). The "survivin suppressant" YM155 causes DNA damage-dependent death in autophagy-proficient cells.[1]Autophagy , 8(6), 988-989.[1]
Rauch, A., et al. (2014). Survivin suppressant YM155 targets the ILF3/p54nrb complex.Autophagy , 10(8), 1450-1452.[1]
Cayman Chemical. (2024).[1] YM-155 (chloride) Product Information & Solubility Data.[1][5][1]
Winter, G. E., et al. (2014). The solute carrier SLC35F2 enables YM155-mediated DNA damage toxicity.[1]Nature Chemical Biology , 10, 768–773.
Application Note: Mechanistic Profiling of Survivin Downregulation using YM-155 Hydrochloride
Abstract & Introduction Survivin (BIRC5) is a nodal protein at the interface of cell division and apoptosis, making it a critical target in oncology.[1] Unlike canonical IAP (Inhibitor of Apoptosis Protein) antagonists t...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
Survivin (BIRC5) is a nodal protein at the interface of cell division and apoptosis, making it a critical target in oncology.[1] Unlike canonical IAP (Inhibitor of Apoptosis Protein) antagonists that target the BIR domain, YM-155 hydrochloride acts upstream as a transcriptional suppressant.
This guide details the protocol for utilizing YM-155 to study survivin downregulation in vitro.[2] It moves beyond basic viability assays to focus on the mechanistic validation of transcriptional silencing.
Mechanism of Action
YM-155 does not directly bind Survivin protein.[3] Instead, it disrupts the interaction between the transcription factor ILF3 (Interleukin Enhancer Binding Factor 3) and p54nrb (Non-POU Domain Containing Octamer Binding). This complex is essential for driving the BIRC5 promoter. Disruption leads to a rapid cessation of BIRC5 transcription.
Critical Insight: Survivin has a remarkably short protein half-life (~30 minutes). Consequently, transcriptional inhibition by YM-155 results in rapid protein depletion, often visible within 12–24 hours, unlike targets with long half-lives where protein levels lag behind mRNA reduction.
Compound Handling & Storage
YM-155 Hydrochloride requires precise handling to maintain potency.
Parameter
Specification
Notes
MW
443.3 g/mol
(Salt form)
Solubility
DMSO (≥ 100 mM)
Water soluble, but DMSO preferred for stock stability.
Stock Conc.
10 mM
Standard stock for in vitro use.
Storage
-80°C (Stock)
Stable for 6 months. Avoid freeze-thaw cycles.
Working Sol.
PBS or Media
Dilute immediately before use.
Protocol A: Stock Solution Preparation
Calculate: To prepare 1 mL of 10 mM stock, weigh 4.43 mg of YM-155 HCl.
Dissolve: Add 1 mL of sterile, anhydrous DMSO. Vortex until completely dissolved (solution should be clear/yellowish).
Aliquot: Dispense into 20 µL aliquots in amber tubes to prevent light degradation.
Store: Freeze at -80°C immediately.
Mechanistic Pathway Visualization
The following diagram illustrates the specific molecular interference of YM-155 compared to downstream apoptosis inducers.
Figure 1: YM-155 acts upstream by disrupting the ILF3/p54nrb transcriptional complex, preventing BIRC5 promoter activation.
Experimental Protocols
Protocol B: Determination of IC50 (Cell Viability)
Objective: Establish the sensitivity range. YM-155 is potent; sensitive lines (e.g., PC-3, HeLa) often show IC50 < 10 nM.
Seeding: Seed cells (3,000–5,000/well) in 96-well plates. Incubate 24h for attachment.
Treatment: Prepare a serial dilution of YM-155 in culture media.
Range: 0.1 nM, 1 nM, 10 nM, 100 nM, 1000 nM.
Control: 0.1% DMSO (Vehicle).
Incubation: Treat for 48 to 72 hours .
Readout: Add CCK-8 or MTT reagent. Incubate 1–4h. Measure absorbance (450 nm or 570 nm).
Analysis: Plot log(concentration) vs. % viability to calculate IC50.
Protocol C: Western Blot for Survivin Downregulation (Core Assay)
Objective: Confirm that cell death is preceded by survivin protein loss.
Experimental Logic: Because survivin has a short half-life, protein levels should drop before massive apoptosis occurs. We recommend a time-course experiment.
Seeding: Seed 3 x 10^5 cells per well in 6-well plates.
Treatment: Treat cells with YM-155 at 2x and 5x the IC50 determined in Protocol B.
Time points: 0h, 12h, 24h, 48h.
Note: 12h and 24h are critical for observing the "cause" (survivin loss) rather than the "effect" (cell death).
Lysis: Wash with ice-cold PBS. Lyse directly in the well to capture floating (dying) cells, or collect media + adherent cells to ensure total population analysis.
Blotting: Run SDS-PAGE (12% gel). Transfer to PVDF.
Detection:
Survivin band: ~16.5 kDa (Low molecular weight—ensure transfer time is not too long).
Cleaved PARP: 89 kDa (Marker of apoptosis).
Expected Results:
12-24h: Significant reduction in Survivin band intensity compared to DMSO control.
24-48h: Appearance of Cleaved PARP and Cleaved Caspase-3.
Objective: Verify transcriptional inhibition vs. proteasomal degradation.
If YM-155 is working via its primary mechanism, BIRC5 mRNA levels must decrease. If protein decreases but mRNA is stable, the compound may be acting via proteasomal degradation (off-target).
Treatment: Treat cells with 10–50 nM YM-155 for 12 hours .
Extraction: Trizol or Column-based RNA extraction.
Primers:
BIRC5 Fwd: 5'-ACCGCATCTCTACATTCAAG-3'
BIRC5 Rev: 5'-CAAGTCTGGCTCGTTCTC-3'
Result: Expect >50% reduction in mRNA abundance relative to housekeeping genes (e.g., ACTB).
Data Analysis & Troubleshooting
Summary of Expected Data
Assay
Timepoint
Expected Outcome with YM-155
qPCR
12 Hours
>50% decrease in BIRC5 mRNA.
Western Blot
24 Hours
>70% decrease in Survivin protein; Induction of p53 (context dependent).
Viability
48-72 Hours
IC50 typically 1–50 nM in sensitive lines (e.g., PC-3, A549).
Troubleshooting Guide
Issue: No reduction in Survivin protein.
Cause: Cell line may be resistant (MDR1 overexpression can pump out YM-155).
Issue: High cytotoxicity but Survivin levels unchanged.
Cause: Off-target toxicity (DNA damage) at high doses (>1 µM).
Solution: Repeat at lower concentrations (1–10 nM). YM-155 is highly specific at low nanomolar ranges.
Issue: Survivin band is faint in controls.
Cause: Survivin is cell-cycle regulated (G2/M peak).
Solution: Ensure cells are in log-phase growth (60-70% confluent) at time of lysis. Confluent (G0) cells naturally express low survivin.
Experimental Workflow Diagram
Figure 2: Sequential workflow for validating YM-155 activity. Note the critical step of collecting floating cells during lysis to account for the apoptotic population.
References
Nakahara, T., et al. (2007). YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts. Cancer Research.
Cheng, Q., et al. (2012). YM155 induces disruption of the ILF3/p54nrb complex, which is required for survivin expression. Biochemical and Biophysical Research Communications.
Glaros, T. G., et al. (2012). The "survivin suppressant" YM155 causes DNA damage-dependent death in breast cancer cells. ChemMedChem.
Al-Jumayli, M., et al. (2024). Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity.[1] International Journal of Molecular Sciences.
Application Note: Synergistic Targeting of Chemotherapy-Resistant Tumors using YM-155 and Cisplatin
Abstract & Rationale Chemoresistance remains the primary cause of treatment failure in oncology.[1] Platinum-based agents like Cisplatin (CDDP) induce apoptosis via DNA crosslinking; however, cancer cells frequently upre...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Rationale
Chemoresistance remains the primary cause of treatment failure in oncology.[1] Platinum-based agents like Cisplatin (CDDP) induce apoptosis via DNA crosslinking; however, cancer cells frequently upregulate Survivin (BIRC5) , a member of the Inhibitor of Apoptosis (IAP) family, to evade this cell death.
YM-155 (Sepantronium bromide) is a small-molecule suppressant of Survivin that inhibits the BIRC5 promoter. This protocol details the experimental framework for combining YM-155 with Cisplatin to overcome apoptotic thresholds. It distinguishes between Concurrent Treatment (for synergy screening) and Sequential Treatment (for mechanistic reversal of resistance).
Mechanism of Action (MOA)
The synergy relies on a "Two-Hit" hypothesis:
Hit 1 (Sensitization): YM-155 inhibits BIRC5 transcription, depleting the cytoplasmic Survivin pool that normally stabilizes Caspases.
Hit 2 (Insult): Cisplatin forms DNA adducts, triggering the DNA damage response (DDR).
Outcome: Without Survivin to inhibit Caspase-3/7, the DNA damage signal successfully triggers irreversible apoptosis.
MOA Pathway Diagram
Figure 1: Mechanistic convergence of YM-155 and Cisplatin.[2] YM-155 removes the "brake" (Survivin) on the apoptotic cascade initiated by Cisplatin.
Materials & Stock Preparation
Critical Reagent Handling
YM-155: Highly soluble in DMSO. Stable at -20°C.
Cisplatin:DO NOT dissolve in DMSO for stock storage if possible. DMSO can displace the chloride ligands, inactivating Cisplatin over time. Use 0.9% NaCl (Saline) for stability.
*Cisplatin precipitates at low temps. Do not refrigerate dissolved stock. Prepare fresh if possible.
Preparation Steps[4][5][6][7][8][9][10]
YM-155 Stock (10 mM): Dissolve 4.43 mg of YM-155 in 1 mL of sterile DMSO. Aliquot into 50 µL vials and freeze at -20°C.
Cisplatin Stock (1 mg/mL): Dissolve 10 mg Cisplatin in 10 mL of 0.9% sterile saline. Vortex vigorously. If not dissolving, warm to 37°C for 10 mins. Protect from light (wrap tube in foil).
Objective: To maximize apoptosis in resistant lines by pre-depleting Survivin.
Seeding: Plate cells in 6-well plates (for Western Blot) or 96-well (for viability).
Pre-treatment (Time = 0h):
Treat cells with a sublethal dose of YM-155 (e.g., IC10 or IC20) or Vehicle.
Note: A common dose is 1–10 nM depending on cell line sensitivity.
Incubation: Incubate for 6 to 12 hours .
Rationale: This allows transcriptional suppression of BIRC5 and degradation of existing Survivin protein before DNA damage occurs.
Cisplatin Addition (Time = 6-12h):
Do not wash cells. Add Cisplatin directly to the media to reach the desired final concentration (e.g., 5–20 µM).
Final Incubation: Incubate for an additional 48 hours.
Validation (Western Blot):
Lyse cells.
Probe for Survivin (to confirm knockdown).
Probe for Cleaved Caspase-3 and Cleaved PARP (markers of apoptosis).
Probe for γH2AX (marker of DNA damage persistence).
Data Analysis & Interpretation
Calculating Synergy (Chou-Talalay Method)
Use software like CompuSyn or R (package synergyfinder).
The Equation:
: Dose of Drug 1 alone to produce x% effect.
: Dose of Drug 1 in combination to produce x% effect.
Interpretation Table:
CI Value
Description
Biological Implication
< 0.1
Very Strong Synergy
Excellent candidate for dose reduction.
0.1 - 0.3
Strong Synergy
Highly desirable interaction.
0.3 - 0.7
Synergism
Standard definition of effective combination.
0.9 - 1.1
Additive
Drugs act independently (no benefit).
> 1.1
Antagonism
Drugs interfere with each other (Avoid).
Troubleshooting Guide
Issue
Probable Cause
Solution
Cisplatin precipitation
Temperature too low or concentration too high.
Warm to 37°C. Do not exceed 1 mg/mL in saline. Store at RT.[7][8]
Inconsistent IC50s
YM-155 degradation or evaporation.
Use fresh DMSO aliquots.[9] Seal plates with parafilm to prevent edge effects.
No Synergy (CI ~ 1)
Incorrect scheduling or ratio.
Try Protocol B (Sequential). Ensure YM-155 dose is high enough to lower Survivin but not kill cells alone.
High background in MTT
Chemical reduction of MTT by drugs.
Use CellTiter-Glo (ATP) or CCK-8 instead of MTT. Include cell-free drug controls.
References
Nakahara, T., et al. (2007). YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts. Cancer Research.
Iwasa, T., et al. (2008). YM155, a novel small-molecule survivin suppressant, enhances the antitumor activity of cisplatin in human non-small cell lung cancer xenografts. Molecular Cancer Therapeutics.
Chou, T.C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method.[5][6][10] Cancer Research.
Kelly, R.J., et al. (2013). A pharmacodynamic study of YM155 in patients with advanced solid tumors. Clinical Cancer Research.
Kumar, B., et al. (2012). YM155 reverses cisplatin resistance in head and neck cancer by decreasing cytoplasmic survivin levels.[11] Molecular Cancer Therapeutics.
Technical Support Center: YM-155 Hydrochloride Resistance & Optimization
Introduction: Beyond Survivin Suppression Welcome to the YM-155 Technical Support Hub. While YM-155 was originally characterized as a selective suppressor of Survivin (BIRC5), recent mechanistic studies have redefined it...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond Survivin Suppression
Welcome to the YM-155 Technical Support Hub. While YM-155 was originally characterized as a selective suppressor of Survivin (BIRC5), recent mechanistic studies have redefined it as a DNA-intercalating agent that relies on specific solute carrier transporters for cellular entry.
If you are observing unexpected resistance (high IC50) or inconsistent data in your experiments, the issue often lies in cellular uptake or efflux , rather than the downstream modulation of Survivin itself. This guide breaks down the three primary failure modes: Transporter Deficiency (SLC35F2), Efflux Pumping (MDR1), and Target Modification (Top2
).
Module 1: The "Black Box" of Uptake (SLC35F2 Deficiency)
The Core Issue: YM-155 is not passively permeable. It requires the solute carrier SLC35F2 to enter the cell.[1] If your cell line does not express SLC35F2, YM-155 cannot reach its nuclear target, regardless of how much Survivin the cell expresses.
Troubleshooting Q&A
Q: My cells have high Survivin levels, but YM-155 IC50 is >100 nM. Why?A: This is the hallmark of intrinsic resistance via transport deficiency .
Mechanism: YM-155 uptake is strictly dependent on SLC35F2. Low mRNA/protein expression of SLC35F2 renders cells impermeable to the drug.
Diagnostic: Check the SLC35F2 expression status of your cell line in the Cancer Cell Line Encyclopedia (CCLE) or perform a Western Blot.
Regulation: The deubiquitinase USP32 stabilizes SLC35F2.[1] Loss of USP32 leads to rapid degradation of SLC35F2 and subsequent resistance.
Q: Can I transfect cells to make them sensitive?A: Yes. Ectopic overexpression of SLC35F2 in resistant lines (e.g., certain breast cancer sub-lines) can restore sensitivity by orders of magnitude, converting an IC50 of >1
M to <10 nM.
Pathway Visualization: The SLC35F2 Gatekeeper
Figure 1: The SLC35F2-dependent uptake mechanism.[2] USP32 is required to prevent SLC35F2 degradation, ensuring YM-155 entry.
Module 2: Acquired Resistance (MDR1 Efflux)
The Core Issue: Even if YM-155 enters the cell, it is a substrate for P-glycoprotein (P-gp/MDR1/ABCB1) . Long-term exposure often selects for clones with upregulated efflux pumps.
Troubleshooting Q&A
Q: My cells were sensitive initially but developed resistance after 4 weeks of treatment. What happened?A: You have likely selected for MDR1 overexpression .
Test: Treat cells with YM-155 in the presence of Verapamil (5-10
M) or Cyclosporine A . If sensitivity is restored, P-gp efflux is the mechanism.
Note: YM-155 is a cationic molecule, making it a prime target for ABCB1 transport.
Q: Does Survivin mutation cause this resistance?A: Rarely. Unlike kinase inhibitors (e.g., Gefitinib) where the target mutates, YM-155 resistance is almost exclusively pharmacokinetic (transport/efflux) or related to DNA damage response rewiring.
Module 3: Target Modulation (Top2
& DNA Damage)[3]
The Core Issue: YM-155 acts as a DNA intercalator and poisons Topoisomerase II
(Top2). Cells can resist this by downregulating Top2 (reducing the number of "poisonable" targets) or upregulating DNA repair.
Troubleshooting Q&A
Q: I see DNA damage (
H2AX), but the cells aren't dying.A: The cells may have activated Checkpoints or Alternative Survival Pathways .
Check: Look for upregulation of Bcl-2 or Mcl-1 . YM-155 suppresses Survivin (an IAP), but if other anti-apoptotic proteins are high, the cell survives the DNA damage.
Top2
Levels: Paradoxically, low Top2 levels can confer resistance because YM-155 requires the enzyme to create lethal double-strand breaks (similar to Etoposide).
Resistance Logic Flowchart
Figure 2: Diagnostic workflow for identifying the specific mode of YM-155 resistance.
Purpose: To confirm if resistance is transporter-mediated.
Seeding: Seed cells at 3,000 cells/well in 96-well plates. Allow 24h attachment.
Preparation: Prepare YM-155 serial dilutions (0.1 nM to 10
M).
Critical: YM-155 is light-sensitive. Handle in low light.
Transfection (Optional Rescue): If testing a resistant line, transiently transfect with an SLC35F2-Flag plasmid 24h prior to drug addition.
Treatment: Incubate for 72 hours .
Control: Treat a parallel plate with Etoposide (Top2 inhibitor, SLC35F2-independent) to verify general apoptotic machinery is intact.
Readout: Use CellTiter-Glo (ATP) or CCK-8. Avoid MTT if metabolic rate is suspected to be altered by other factors.
Protocol B: Western Blot for Resistance Markers
Purpose: To profile the resistance phenotype.
Lysis Buffer: RIPA Buffer (Strong lysis is required for nuclear Survivin and membrane-bound SLC35F2).
Target Protein
Molecular Weight
Localization
Notes
SLC35F2
~40-45 kDa
Plasma Membrane
Glycosylation may cause smearing.
Survivin
16.5 kDa
Nucleus/Cytoplasm
Check both fractions if fractionating.
Top2
170 kDa
Nucleus
Loss = Resistance.
MDR1 (ABCB1)
170 kDa
Plasma Membrane
High = Resistance.
H2AX
15 kDa
Nucleus
Marker of YM-155 efficacy (DNA damage).
Step-by-Step:
Lyse cells on ice for 30 min in RIPA + Protease/Phosphatase inhibitors.
Sonicate (3 x 10s pulses) to shear DNA (critical for Top2
solubilization).
Load 30
g protein on 4-12% Bis-Tris Gel.
Transfer to PVDF (Nitrocellulose may have lower retention for small Survivin).
Block with 5% BSA (Phospho-proteins) or Milk (Others).
References
Winter, G. E., et al. (2014). The solute carrier SLC35F2 enables YM155-mediated DNA damage toxicity. Nature Chemical Biology, 10(9), 768-773.
Nakahara, T., et al. (2007). YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts. Cancer Research, 67(17), 8014-8024.
Glaros, T. G., et al. (2012). The "survivin suppressants" NSC 80467 and YM155 induce a DNA damage response. Cancer Chemotherapy and Pharmacology, 70(1), 207-212.
Na, Y. S., et al. (2012). YM155 induces DNA damage and cell death in anaplastic thyroid cancer cells by inhibiting DNA topoisomerase II
at the ATP binding site. Molecular Cancer Therapeutics.
Yamauchi, T., et al. (2012). Sepantronium bromide (YM155) induces disruption of the mitochondrial membrane potential and apoptosis in human leukemia cells. Journal of Biological Chemistry.
Welcome to the comprehensive technical support guide for YM-155 hydrochloride (sepantronium bromide). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the comprehensive technical support guide for YM-155 hydrochloride (sepantronium bromide). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this multifaceted compound. Here, we address common experimental artifacts, provide in-depth troubleshooting advice, and offer detailed protocols to ensure the integrity and reproducibility of your results.
Introduction: The Evolving Understanding of YM-155
YM-155 was first identified as a potent small-molecule suppressant of survivin (BIRC5), a member of the inhibitor of apoptosis (IAP) protein family.[1][2] It was shown to inhibit the promoter activity of the survivin gene, leading to reduced survivin expression and subsequent apoptosis in various cancer cell lines.[1][3] However, the scientific community has since discovered that the mechanism of action of YM-155 is more complex than initially understood. Accumulating evidence has revealed that YM-155 can induce DNA damage and cell death through mechanisms independent of survivin suppression.[4][5][6] Notably, it has been identified as an inhibitor of topoisomerase IIα (Top2α) and can cause mitochondrial dysfunction.[5][6][7]
This guide will help you understand these different mechanisms and how they might manifest in your experiments, allowing you to design more robust studies and accurately interpret your findings.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store YM-155 hydrochloride stock solutions?
Proper preparation and storage of YM-155 are critical for experimental consistency.
Solubility: YM-155 hydrochloride has good solubility in water and DMSO.[1] For cell culture experiments, preparing a concentrated stock solution in sterile DMSO is common practice.
Ethanol: ≥ 4.34 mg/mL (with gentle warming and sonication)[1]
Stock Solution Preparation (10 mM in DMSO):
Aseptically weigh out the required amount of YM-155 hydrochloride powder. The molecular weight is 398.84 g/mol .[1]
Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.
To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath.[8]
Vortex until the solution is clear.
Storage:
Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8][9]
Stock solutions in DMSO are stable for several months when stored properly.[8]
It is not recommended to store working dilutions in aqueous solutions for long periods.[1]
Q2: I'm observing inconsistent IC50 values for YM-155 in my cell viability assays. What could be the cause?
Inconsistent IC50 values are a common issue and can stem from several factors:
Assay Method: Different viability assays measure different cellular parameters. For example, MTT assays measure metabolic activity, which can be influenced by factors other than cell death.[10] Consider using a multi-assay approach, such as combining a metabolic assay with a cytotoxicity assay that measures membrane integrity (e.g., LDH release) or a direct cell counting method.
Cell Density: The sensitivity of some cell lines to cytotoxic agents can be density-dependent.[11] Ensure you are seeding cells at a consistent density across all experiments.
Drug Exposure Time: The cytotoxic effects of YM-155 are time-dependent.[12] Standardize the incubation time with the compound in your protocol.
Complex Mechanism of Action: Since YM-155 has multiple targets, the predominant mechanism of cell death may vary between cell lines, leading to different dose-response curves.[4][5]
Solubility Issues: When preparing working dilutions from a DMSO stock, the compound can precipitate if the final DMSO concentration is too high or if it is not mixed properly into the aqueous media.[9] Ensure thorough mixing and keep the final DMSO concentration consistent and low (typically <0.5%).
Q3: Is the observed cell death in my experiment solely due to survivin inhibition?
Not necessarily. While YM-155 does suppress survivin expression,[1] a growing body of evidence indicates that this is not its only mechanism of action.[4][5] In fact, some studies have shown a lack of correlation between survivin expression and response to YM-155 in clinical trials.[4][5]
Consider these alternative mechanisms:
DNA Damage: YM-155 can induce DNA double-strand breaks, leading to cell cycle arrest and apoptosis.[2][4][6] This effect may be observed at concentrations lower than those required for significant survivin suppression.[6]
Topoisomerase IIα Inhibition: YM-155 has been shown to inhibit the activity of Top2α, an enzyme crucial for DNA replication and repair.[5][6]
Mitochondrial Dysfunction: YM-155 can localize to the mitochondria, leading to impaired function and the activation of cell death pathways.[7]
Off-Target Effects: YM-155 has been reported to downregulate other anti-apoptotic proteins like Mcl-1 and affect signaling pathways such as STAT3.[13][14]
To dissect the mechanism in your specific model, it is crucial to perform experiments that assess these different possibilities.
Troubleshooting Guide
Problem 1: No significant decrease in survivin levels after YM-155 treatment, but cell viability is reduced.
Causality: This is a classic indicator that a non-survivin-mediated mechanism is at play. The cytotoxic effects you are observing are likely due to DNA damage or other off-target effects that occur at the concentration you are using.[6]
Troubleshooting Steps:
Validate DNA Damage: Perform immunofluorescence staining or flow cytometry for phosphorylated histone H2AX (γH2AX), a sensitive marker of DNA double-strand breaks.[4][15] An increase in γH2AX foci or signal intensity would confirm the induction of DNA damage.
Assess Cell Cycle Progression: Analyze the cell cycle distribution of treated cells using flow cytometry. YM-155-induced DNA damage often leads to an S-phase or G2/M arrest.[4][16]
Titrate YM-155 Concentration: Perform a dose-response experiment and analyze both survivin expression (by Western blot) and cell viability at each concentration. This will help you determine if there is a concentration window where survivin suppression is the dominant effect.
Examine Off-Target Effects: Investigate the expression levels of other known YM-155 targets, such as Mcl-1, by Western blot.[14]
Experimental Protocols
Protocol 1: Western Blotting for Survivin Expression
This protocol allows for the detection of changes in survivin protein levels following YM-155 treatment.
Cell Seeding and Treatment: Seed your cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat with the desired concentrations of YM-155 or vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48, or 72 hours).
Cell Lysis:
Wash cells twice with ice-cold PBS.
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
Incubate on ice for 30 minutes, vortexing every 10 minutes.
Centrifuge at 14,000 x g for 15 minutes at 4°C.
Protein Quantification:
Transfer the supernatant to a new tube.
Determine the protein concentration using a BCA or Bradford assay according to the manufacturer's instructions.
Sample Preparation and SDS-PAGE:
Normalize the protein concentration for all samples.
Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
Western Blotting:
Transfer the proteins to a PVDF or nitrocellulose membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Incubate with a primary antibody against survivin overnight at 4°C.
Wash the membrane three times with TBST.
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane three times with TBST.
Detection:
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[12]
Protocol 2: Flow Cytometry for γH2AX to Detect DNA Damage
This protocol provides a quantitative measure of DNA double-strand breaks.
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with YM-155 as described in Protocol 1. Include a positive control for DNA damage (e.g., etoposide).
Cell Harvest and Fixation:
Harvest cells by trypsinization and wash with PBS.
Resuspend the cell pellet in 100 µL of PBS.
While vortexing gently, add 400 µL of ice-cold 70% ethanol dropwise to fix the cells.
Incubate at -20°C for at least 2 hours (or overnight).
Permeabilization and Staining:
Centrifuge the fixed cells and wash twice with PBS.
Resuspend the cells in a permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) and incubate on ice for 15 minutes.
Wash the cells once with a staining buffer (e.g., PBS with 1% BSA).
Resuspend the cells in 100 µL of staining buffer containing a fluorescently conjugated anti-γH2AX antibody.
Incubate in the dark for 1 hour at room temperature.
DNA Staining and Analysis:
Wash the cells twice with staining buffer.
Resuspend the cells in a PBS solution containing a DNA dye (e.g., propidium iodide) and RNase A.
Incubate in the dark for 30 minutes at room temperature.
Analyze the cells on a flow cytometer. The γH2AX signal can be correlated with DNA content to determine the cell cycle phase in which DNA damage is occurring.[17]
Visualizing the Mechanisms of YM-155
The following diagrams illustrate the complex interplay of pathways affected by YM-155.
Caption: Multifaceted mechanisms of YM-155 action.
Caption: Troubleshooting workflow for YM-155 experiments.
Data Summary
Table 1: Reported IC50 Values of YM-155 in Various Cancer Cell Lines
Hong, M., et al. (2021). Ym155 Induces Oxidative Stress-Mediated DNA Damage and Cell Cycle Arrest, and Causes Programmed Cell Death in Anaplastic Thyroid Cancer Cells . International Journal of Molecular Sciences, 22(4), 1853. [Link]
Gampa, K., et al. (2022). Ym155 localizes to the mitochondria leading to mitochondria dysfunction and activation of AMPK that inhibits BMP signaling in lung cancer cells . Cell Communication and Signaling, 20(1), 107. [Link]
Hong, M., et al. (2022). YM155 Induces DNA Damage and Cell Death in Anaplastic Thyroid Cancer Cells by Inhibiting DNA Topoisomerase IIα at the ATP-Binding Site . Molecular Cancer Therapeutics, 21(6), 964-975. [Link]
Hong, M., et al. (2022). YM155 Induces DNA Damage and Cell Death in Anaplastic Thyroid Cancer Cells by Inhibiting DNA Topoisomerase IIα at the ATP-Binding Site . Molecular Cancer Therapeutics, 21(6), 964-975. [Link]
Hong, M., et al. (2021). Ym155 Induces Oxidative Stress-Mediated DNA Damage and Cell Cycle Arrest, and Causes Programmed Cell Death in Anaplastic Thyroid Cancer Cells . International Journal of Molecular Sciences, 22(4), 1853. [Link]
Li, R., et al. (2018). YM155 decreases radiation-induced invasion and reverses epithelial–mesenchymal transition by targeting STAT3 in glioblastoma . Journal of Translational Medicine, 16(1), 73. [Link]
Feng, F., et al. (2011). Suppression of survivin promoter activity by YM155 involves disruption of Sp1-DNA interaction in the survivin core promoter . Cancer Biology & Therapy, 12(10), 909-919. [Link]
DMSO concentration in cell culture? Precipitating while PBS is added? - ResearchGate . [Link]
Darzynkiewicz, Z., et al. (2011). Cytometric Assessment of Histone H2AX Phosphorylation: A Reporter of DNA Damage . Methods in Molecular Biology, 793, 81-91. [Link]
Wu, H., et al. (2011). Mcl-1 downregulation by YM155 contributes to its synergistic anti-tumor activities with ABT-263 . Biochemical Pharmacology, 82(9), 1275-1283. [Link]
Martínez-Sáez, O., et al. (2023). YM155 Inhibition of Survivin Enhances Carboplatin Efficacy in Metastatic Castration-Resistant Prostate Cancer . Cancers, 15(13), 3486. [Link]
Wang, P., et al. (2016). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer . Oncotarget, 7(43), 70831-70843. [Link]
Problems with IC50 determination - cell viability over 100 %. How can I handle this? . [Link]
I have a drug soluble in either DMSO or ethanol. I tried 25% DMSO and 75% saline/PBS, but it precipitated. Will only DMSO be toxic to mice? | ResearchGate . [Link]
Cheung, C., et al. (2024). Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity . Cancers, 16(2), 322. [Link]
Winter, G., et al. (2016). The solute carrier SLC35F2 enables YM155-mediated DNA damage toxicity . Nature Chemical Biology, 12(9), 711-717. [Link]
Suppression of endogenous Survivin by YM155 occurs through a... - ResearchGate . [Link]
YM155 causes an S phase arrest. (A) Cell cycle arrest with... - ResearchGate . [Link]
Rapid Detection of γ-H2AX by Flow Cytometry in Cultured Mammalian Cells - ResearchGate . [Link]
Blanco, I., et al. (2023). Survivin inhibition with YM155 ameliorates experimental pulmonary arterial hypertension . Frontiers in Pharmacology, 14, 1144085. [Link]
Hong, M., et al. (2022). YM155 Induces DNA Damage and Cell Death in Anaplastic Thyroid Cancer Cells by Inhibiting DNA Topoisomerase IIα at the ATP-Binding Site . Molecular Cancer Therapeutics, 21(6), 964-975. [Link]
Li, R., et al. (2018). YM155 decreases radiation-induced invasion and reverses epithelial-mesenchymal transition by targeting STAT3 in glioblastoma . Journal of Translational Medicine, 16(1), 73. [Link]
Upregulation of miR-155 induces cell cycle arrest and apoptosis in chronic myeloid leukemia - Journal of Translational Medical Research . [Link]
Wang, P., et al. (2016). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer . Oncotarget, 7(43), 70831-70843. [Link]
Cheung, C., et al. (2024). Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity . Cancers, 16(2), 322. [Link]
Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? . [Link]
optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans | Nucleic Acids Research | Oxford Academic . [Link]
Development of a high-throughput γ-H2AX assay based on imaging flow cytometry | bioRxiv . [Link]
Technical Guide: YM-155 (Sepantronium) Stability & Handling
Technical Support Center Executive Summary & Compound Identity Critical Note on Salt Forms: You inquired about YM-155 Hydrochloride . However, the vast majority of commercially available YM-155 is supplied as Sepantroniu...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center
Executive Summary & Compound Identity
Critical Note on Salt Forms:
You inquired about YM-155 Hydrochloride . However, the vast majority of commercially available YM-155 is supplied as Sepantronium Bromide (YM-155 monobromide). While the hydrochloride salt exists (PubChem CID 23108256), the bromide salt (PubChem CID 10126189) is the standard form used in >95% of published literature and clinical trials.
If you truly have the Hydrochloride salt: It generally exhibits higher water solubility than the bromide.
If you have the Bromide salt (Standard): Follow the solubility limits below strictly, as it has unique solvent incompatibilities compared to typical small molecules.
Compound Profile:
Common Name: YM-155 (Sepantronium Bromide)[1][2][3][4]
Mechanism: Survivin suppressant (transcriptional inhibition), Topoisomerase II
inhibitor, ROS inducer.
Appearance: Light yellow to yellow solid.
Molecular Weight: ~443.3 g/mol (Bromide salt).
Solubility & Reconstitution Guide
Unlike many lipophilic drugs that dissolve easily in 100% DMSO, YM-155 (Bromide) is an ionic salt with distinct solubility characteristics . Researchers often encounter precipitation because they treat it like a standard hydrophobic inhibitor.
Solubility Data Table
Solvent
Solubility Limit (Bromide Salt)
Recommendations
Water (Sterile)
~100 mM (44 mg/mL)
Preferred Solvent. Best for high-concentration stocks.
DMSO
~20 mM (8.8 mg/mL)
Use with Caution. Lower solubility than water. High concentrations may precipitate.
Ethanol
Insoluble
Do NOT use.
PBS (pH 7.2)
~5 mg/mL
Good for working dilutions, not for stock solutions.
Reconstitution Protocol
Objective: Create a stable 10 mM Stock Solution.
Calculate: For 5 mg of YM-155 (MW 443.3), you need 1.13 mL of solvent to achieve 10 mM.
Select Solvent:
Scenario A (Standard): Use Sterile Water or 0.9% Saline . This is the most stable method.
Scenario B (DMSO required): Use high-grade anhydrous DMSO. Do not exceed 20 mM.
Dissolution: Vortex moderately for 1-2 minutes. If particles persist, sonicate in a water bath for 5 minutes at room temperature.
Warning: Do not heat above 37°C, as thermal degradation can occur.
Aliquoting: Divide into single-use aliquots (e.g., 20-50
L) to avoid freeze-thaw cycles.
Storage: Store aliquots at -20°C (stable for 6 months) or -80°C (stable for 1 year).
Stability & Storage Specifications
Solution Stability
YM-155 is susceptible to hydrolysis at extreme pH and oxidative degradation if exposed to intense light.
Fresh Solution (Room Temp): Stable for up to 24 hours in cell culture media or saline. Clinical infusion protocols utilize 168-hour continuous infusions, suggesting high stability in saline at ambient temperatures, provided it is protected from light.
Frozen Stock (-20°C): Stable for 6 months .
Freeze-Thaw Sensitivity:High. Repeated freeze-thaw cycles can cause crystal formation that is difficult to re-dissolve.
Rule of Thumb: Discard any aliquot that has been thawed more than twice.
Visual Workflow: Reconstitution & Storage
Figure 1: Decision tree for optimal reconstitution and storage of YM-155 to prevent precipitation and degradation.
Troubleshooting & FAQs
Q1: My YM-155 stock solution in DMSO has a precipitate after thawing. What happened?
A: This is common. YM-155 (Bromide) has lower solubility in DMSO than in water. If you prepared a stock >20 mM, it likely crashed out upon freezing.
Fix: Warm the vial to 37°C for 5 minutes and sonicate. If it does not dissolve, dilute the stock with sterile water (if the experiment allows) or prepare a fresh stock at a lower concentration.
Q2: Can I keep the diluted drug in cell culture media in the fridge for a week?
A:No. While YM-155 is relatively stable chemically, dilute solutions in media (containing serum, proteins, and varying pH) are prone to adsorption to plastic and hydrolysis over time.
Protocol: Prepare the working dilution in media immediately before adding it to the cells.
Q3: Is YM-155 light sensitive?
A: Yes, moderate sensitivity. YM-155 can generate Reactive Oxygen Species (ROS) upon excitation. Prolonged exposure to ambient light can induce photo-degradation or alter its cytotoxic profile.
Action: Store stocks in amber vials or wrap tubes in aluminum foil.
Q4: I see variable cell death rates. Is the drug degrading?
A: If the drug was stored correctly, variability is likely biological. YM-155 efficacy is highly dependent on SLC35F2 expression (the transporter required for uptake).
Check: Verify if your cell line expresses SLC35F2. Low expression leads to resistance, which can be mistaken for drug degradation.
Mechanistic Context
Understanding the mechanism helps validate if the drug is working.[4][5] YM-155 is not just a survivin inhibitor; it acts as a "molecular warhead" driven by oxidative stress.
Pathway Diagram: Mechanism of Action
Figure 2: Dual mechanism of YM-155 involving transcriptional suppression of Survivin and ROS-mediated DNA damage.
References
Nakahara, T., et al. (2007). YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts. Cancer Research, 67(17), 8014-8021.
Winter, G. E., et al. (2014). The solute carrier SLC35F2 enables YM155-mediated DNA damage toxicity. Nature Chemical Biology, 10(9), 768-773.
Tocris Bioscience. YM 155 Product Information & Solubility Data.
Iwasa, T., et al. (2008). Radiosensitizing effect of YM155, a novel small-molecule survivin suppressant, in non-small cell lung cancer cell lines. Clinical Cancer Research, 14(20), 6496-6504.
Technical Support Center: YM-155 Hydrochloride & Survivin Western Blotting
Status: Operational Subject: Troubleshooting Western Blot Data for YM-155 (Sepantronium Bromide) Experiments Target: Survivin (BIRC5) Assigned Specialist: Senior Application Scientist Introduction: The YM-155 Paradox Wel...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Subject: Troubleshooting Western Blot Data for YM-155 (Sepantronium Bromide) Experiments
Target: Survivin (BIRC5)
Assigned Specialist: Senior Application Scientist
Introduction: The YM-155 Paradox
Welcome to the technical support hub. If you are here, you are likely facing the "YM-155 Paradox": You are treating cells with a drug designed to eliminate a protein, but when the band disappears, you don't know if the drug worked or if the Western blot failed.
YM-155 (Sepantronium bromide) is a small-molecule inhibitor that suppresses Survivin (BIRC5).[1] Because Survivin is a physically small protein (~16.5 kDa) with a short half-life, it presents unique challenges in Western blotting. This guide synthesizes pharmacological mechanisms with wet-lab troubleshooting to validate your results.
Part 1: Mechanism of Action & Experimental Logic
To troubleshoot the blot, you must understand the kinetics of the drug. YM-155 is not a direct protein degrader (PROTAC); it is a transcriptional suppressor.
The Pathway
YM-155 disrupts the interaction between the transcription factor ILF3/p54nrb and the Sp1 complex at the Survivin promoter. This shuts down BIRC5 gene transcription. Because Survivin has a short half-life (approx. 30 minutes in mitotic cells), protein levels drop rapidly once mRNA production ceases.
Figure 1: Mechanism of Action. YM-155 inhibits transcriptional activation, leading to rapid depletion of the unstable Survivin protein.
Part 2: Troubleshooting The "Missing Band"
Issue: "I treated cells with YM-155, and the Survivin band is gone. Did the transfer fail, or is the drug working?"
This is the most common support ticket. Survivin is 16.5 kDa .[2] In standard blotting conditions optimized for 50–100 kDa proteins, Survivin can easily "blow through" the membrane or fail to bind.
Diagnostic Matrix: Drug Effect vs. Technical Failure
Variable
Drug Efficacy (Success)
Technical Failure (False Negative)
Control (DMSO)
Strong, sharp band at ~16.5 kDa.
Weak, smeared, or absent band.
Dose Response
Gradual fading of band (10 nM 100 nM).
Random intensity or total absence across all lanes.
Protocol Optimization for Small Proteins (Survivin)
To ensure the "missing band" is real downregulation, you must optimize for retention of small proteins.
Membrane Pore Size (CRITICAL):
Standard: 0.45 µm (Do NOT use for Survivin).
Required:0.2 µm PVDF or Nitrocellulose.
Why: 16 kDa proteins can pass through 0.45 µm pores during transfer, especially if methanol is low.
Transfer Conditions:
Wet Transfer: 90V for 60 mins is too aggressive.
Optimized: 100V for 30–45 minutes (cold room) OR 30V overnight.
Buffer: Increase Methanol to 20% to strip SDS and improve binding of small proteins to the membrane.
Gel Percentage:
Use a 4–20% Gradient Gel or a 15% Isocratic Gel .
Why: On a 10% gel, the dye front (containing Survivin) runs off too quickly.
Part 3: Troubleshooting "No Downregulation"
Issue: "I treated with YM-155, but Survivin levels haven't changed."
If the band is clearly visible in both treated and control samples, check the pharmacology.
The Timing Factor
YM-155 acts on transcription. If you lyse cells too early, the pre-existing Survivin protein pool may not have degraded yet.
Minimum: 6–12 hours.
Optimal:24–48 hours post-treatment.
Reference: Nakahara et al. (2007) demonstrated significant suppression typically requires >12 hours in PC-3 cells.
Drug Stability & Handling
YM-155 Hydrochloride is sensitive.
Solubility: Dissolve in DMSO .
Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.
In-Well Stability: Ensure the drug is fresh. If the media turns yellow (acidic) or is older than 48h, the drug efficacy may drop.
Cell Line Resistance
Not all cells respond equally.
MDR1 (P-gp) Efflux: YM-155 is a substrate for the P-glycoprotein transporter (MDR1). High MDR1 expression can pump the drug out before it acts.
Solution: Check if your cell line overexpresses ABCB1/MDR1.
Part 4: Troubleshooting "Multiple Bands"
Issue: "I see bands at 16 kDa, 14 kDa, and 18 kDa. Which one is Survivin?"
Survivin has clinically relevant splice variants that are often detected by polyclonal antibodies.
Band Size
Identity
Relevance
~16.5 kDa
Wild-Type Survivin
The primary anti-apoptotic target.
~14 kDa
Survivin-2B
Pro-apoptotic splice variant (often fainter).
~18 kDa
Survivin-ΔEx3
Anti-apoptotic splice variant.
Action: If YM-155 is working, the 16.5 kDa band should decrease. The splice variants are regulated by the same promoter, so they should generally decrease as well, but kinetics may differ.
Part 5: Validated Workflow (Step-by-Step)
Use this workflow to definitively validate YM-155 activity.
Figure 2: Troubleshooting Decision Tree. Follow the logic path to isolate technical vs. biological issues.
Lysis: Wash with ice-cold PBS. Lyse directly in RIPA buffer containing Protease Inhibitors (Roche cOmplete™).
Note: Do not use mild lysis buffers; Survivin can be nuclear or mitochondrial. RIPA ensures total extraction.
Sonication: Brief sonication (10 sec) is recommended to shear DNA and ensure nuclear protein release.
References
Nakahara, T., et al. (2007). YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts. Cancer Research, 67(17), 8014-8024.
Cheng, Q., et al. (2012). The transcriptional inhibitor YM155 suppresses the expression of survivin and leads to apoptosis in human melanoma cells. Journal of Cellular Biochemistry, 113(5).
Altieri, D. C. (2003). Survivin, versatile modulation of cell division and apoptosis in cancer. Oncogene, 22, 8581–8589.
Thermo Fisher Scientific. Western Blot Troubleshooting Guide (Small Proteins).
optimizing YM-155 hydrochloride concentration for apoptosis
Technical Guide ID: YM-OPT-2024 | Status: Operational Welcome to the Technical Support Center for YM-155 (Sepantronium) Hydrochloride. This guide is designed for researchers observing inconsistent apoptotic induction or...
Welcome to the Technical Support Center for YM-155 (Sepantronium) Hydrochloride.
This guide is designed for researchers observing inconsistent apoptotic induction or seeking to fine-tune IC50 values in oncology cell lines. Unlike general small molecules, YM-155 functions as a transcriptional suppressant of Survivin (BIRC5), not a direct enzyme inhibitor. This distinction dictates specific requirements for incubation time and concentration windows.
Module 1: Compound Preparation & Stability
Objective: Prevent hydrolytic degradation and ensure consistent molarity.
Solubilization Protocol
YM-155 HCl is hygroscopic. Improper storage leads to concentration drift, the #1 cause of reproducibility failure.
Stock Concentration: Prepare a 10 mM master stock.
Calculation: Check the specific Molecular Weight (MW) on your vial.
Note: YM-155 is often supplied as Sepantronium Bromide (MW ~443.3 g/mol ). If using the Hydrochloride salt, the MW will differ (typically lighter). Do not use a generic MW.
Storage: Aliquot into single-use volumes (e.g., 20
L) to avoid freeze-thaw cycles. Store at -80°C (preferred) or -20°C.
The "Vehicle Control" Rule
YM-155 is potent in the nanomolar (nM) range.
Critical Threshold: Ensure final DMSO concentration in culture media is < 0.1% .
Best Practice: Use serial dilutions in culture media (intermediate stocks) rather than pipetting DMSO directly into the well.
Module 2: Dose Optimization & IC50 Targeting
Objective: Determine the therapeutic window where Survivin is suppressed without inducing non-specific necrosis.
Known Sensitivity Profiles (Reference Data)
Use these values as starting points for your titration curves.
Cell Line
Tissue Origin
Sensitivity
Typical IC50 (48h)
Mechanism Note
PC-3
Prostate
High
0.5 – 5 nM
p53-independent apoptosis
MCF-7
Breast
Moderate
2.0 – 10 nM
Estrogen receptor positive
A549
Lung (NSCLC)
Variable
10 – 50 nM
Often requires 72h for full effect
U251
Glioblastoma
Resistant
> 100 nM
High efflux pump activity
Titration Protocol (Step-by-Step)
Do not screen 1
M immediately. High doses (>100 nM) cause DNA damage and off-target toxicity, masking the specific Survivin-suppression mechanism.
Duration:48 hours is the "Gold Standard" for YM-155.
Why? YM-155 inhibits transcription.[1] Existing Survivin protein has a half-life (~30 mins to hours). You must wait for the protein pool to deplete before apoptosis triggers.
Module 3: Mechanism of Action & Validation
Objective: Confirm that cell death is driven by Survivin loss, not general toxicity.
The Signaling Pathway
YM-155 disrupts the ILF3/p54nrb complex at the BIRC5 promoter.
Figure 1: Mechanism of Action. YM-155 inhibits the transcription factor complex (ILF3) required for Survivin expression, releasing the "brakes" on Caspase-3/7.[2][3]
Validation Workflow
To prove specificity, you must correlate phenotype (death) with biomarker (Survivin loss).
Western Blot (24h post-treatment):
Target: Survivin (16.5 kDa).
Control: Actin/GAPDH.
Success Criteria: >50% reduction in Survivin band intensity before massive cell death occurs.
Apoptosis Assay (48h post-treatment):
Method: Annexin V / Propidium Iodide (Flow Cytometry).
Marker: Cleaved PARP (89 kDa) via Blot.
Module 4: Troubleshooting & FAQ
Direct solutions to common experimental failures.
Q1: I see cell death, but Survivin levels are unchanged on my Western Blot.
Diagnosis: You are likely overdosing (using >100 nM) or harvesting too late.
The Fix: Lower the dose to <20 nM and harvest at 12h or 24h . At high doses, YM-155 acts as a DNA intercalator or induces ROS, causing necrosis independent of Survivin. You missed the specific suppression window.
Q2: My IC50 is 10x higher than the literature (e.g., 100 nM for PC-3).
Diagnosis: Drug degradation or cell density issues.
The Fix:
Did you use an old aqueous stock? Remake stock in DMSO.
Are cells 100% confluent? Survivin is a mitotic protein; it is expressed highest in dividing cells. If cells are over-confluent (G0 arrest), Survivin levels drop naturally, making them less sensitive to YM-155. Treat at 50-60% confluence.
Q3: Can I use MTT/CCK-8 assays?
Advice: Use with caution.
Reasoning: Metabolic assays (MTT) measure mitochondrial activity. YM-155 can induce mitochondrial depolarization/ROS before cell death. This may skew results.
Better Alternative: CellTiter-Glo (ATP) or direct Annexin V staining.
Q4: Why do I see a "smear" instead of a clean DNA ladder?
Diagnosis: Necrosis dominates over apoptosis.
The Fix: This indicates the concentration is too high or the solvent (DMSO) is toxic. Reduce concentration and ensure DMSO <0.1%.
References
Nakahara, T., et al. (2007). YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts. Cancer Research, 67(17), 8014-8024.
Iwasa, T., et al. (2008). Radiosensitizing effect of YM155, a novel small-molecule survivin suppressant, in non-small cell lung cancer cell lines. Clinical Cancer Research, 14(20), 6496-6504.
Yamauchi, T., et al. (2012). Sepantronium bromide (YM155) induces disruption of the ILF3/p54nrb complex, which is required for survivin expression.[2] Biochemical and Biophysical Research Communications, 425(4), 711-716.
Gallo, L.H., et al. (2017). The majority of YM155 sensitivity in cancer cells is mediated by the SLC35F2 transporter. Cell Chemical Biology, 24(7), 906-907.
Technical Support Center: YM-155 Hydrochloride Resistance
Topic: Overcoming YM-155 Resistance in Cell Lines Ticket ID: YM-RES-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) Welcome to the Technical Support Center You are likely accessing this guide becaus...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Overcoming YM-155 Resistance in Cell Lines
Ticket ID: YM-RES-001
Status: Open
Support Tier: Level 3 (Senior Application Scientist)
Welcome to the Technical Support Center
You are likely accessing this guide because your cell lines are displaying unexpected insensitivity to YM-155 (Sepantronium Bromide), or you are observing a "phenotypic drift" where a previously sensitive line has acquired resistance.
The Executive Summary:
While YM-155 was originally characterized as a selective Survivin (BIRC5) suppressant, field data and recent literature confirm its mechanism is more complex. It acts primarily as a DNA intercalator that generates Reactive Oxygen Species (ROS) , with Survivin suppression often being a downstream consequence.
Crucial Insight: The most common cause of de novo or acquired resistance is not a mutation in Survivin, but the loss of the solute carrier SLC35F2 , which is required to transport YM-155 into the cell.
Part 1: Diagnostic Workflow
Before altering your drug regimen, you must identify the specific resistance mechanism. Use the following logic flow to diagnose your cell line.
Figure 1: Diagnostic decision tree for isolating the root cause of YM-155 resistance.
Part 2: Troubleshooting Guides (Q&A)
Module 1: The Influx Problem (SLC35F2)
Q: My cells express high levels of Survivin, but YM-155 IC50 is >100 nM. Why is it not working?
A: High Survivin expression is irrelevant if the drug cannot enter the cytoplasm. YM-155 is strictly dependent on the solute carrier SLC35F2 for cellular uptake.[1]
The Science: Winter et al. (2014) identified that SLC35F2 expression correlates almost perfectly with YM-155 sensitivity. Resistant lines often silence this gene or degrade the protein via USP32-mediated pathways.
The Fix: You cannot force uptake if the transporter is missing. You must switch strategies to bypass the membrane barrier or re-sensitize the transporter.[2]
Check USP32: High levels of the deubiquitinase USP32 destabilize SLC35F2.[3]
Transfection: If this is a model system, transient transfection of SLC35F2 cDNA can restore sensitivity for validation purposes.
Module 2: The Efflux Problem (MDR1/P-gp)
Q: I see an initial cell kill, but the population recovers quickly. Is this resistance?
A: This "bounce-back" phenotype often indicates efflux pump activity. YM-155 is a substrate for ABCB1 (MDR1/P-gp) .
The Science: Sub-lethal exposure to YM-155 can select for clones with upregulated MDR1. These pumps actively extrude the drug before it can intercalate into DNA.
Note: If adding Verapamil significantly shifts your YM-155 IC50 (e.g., from 100nM to 10nM), you have confirmed efflux-mediated resistance.
Module 3: Metabolic Adaptation (ROS & DNA Damage)
Q: I want to use YM-155 in a combination. What pairs best to overcome resistance?
A: Since YM-155 functions as a DNA intercalator that generates ROS, you should pair it with agents that either (A) inhibit DNA repair or (B) deplete antioxidant defenses.
Recommended Combinations:
Drug Class
Agent
Mechanism of Synergy
Reference
Platinum Agents
Cisplatin
YM-155 lowers the apoptotic threshold; Cisplatin causes massive DNA adducts.
Topoisomerase II Inhibitors
Etoposide
YM-155 causes DNA damage; Etoposide prevents religation, causing catastrophe.
GSH Inhibitors
BSO (Buthionine sulfoximine)
Depletes Glutathione (GSH), preventing the cell from neutralizing YM-155 induced ROS.
mTOR Inhibitors
Rapamycin
Overcomes resistance in Renal Cell Carcinoma by blocking compensatory survival signaling.
Part 3: Mechanistic Visualization
Understanding the pathway is critical for selecting the right control experiments.[4]
Figure 2: YM-155 Mechanism of Action. Note that SLC35F2 is the bottleneck for entry, while MDR1 reverses accumulation. ROS generation acts as the central driver for both DNA damage and Survivin suppression.
Part 4: Validated Experimental Protocols
Protocol A: SLC35F2 & Survivin Western Blot (Resistance Verification)
Purpose: To distinguish between uptake failure (SLC35F2 loss) and target modification.
Group 2: NAC (5 mM) for 2 hours (Protects sensitive cells).
Group 3: BSO (10 µM) for 12 hours (Sensitizes resistant cells).
Drug Treatment: Add YM-155 (Gradient: 0, 10, 50, 100, 500 nM) to all groups. Incubate 48h.
Readout: Perform viability assay.
Interpretation:
If NAC rescues sensitive cells, the mechanism is ROS-dependent.
If BSO re-sensitizes resistant cells (shifts IC50 left), the resistance is metabolic (GSH upregulation).
References
Winter, G. E., et al. (2014). The solute carrier SLC35F2 enables YM155-mediated DNA damage toxicity.[5] Nature Chemical Biology, 10(9), 768–773.
Kumar, B., et al. (2012). YM155 reverses cisplatin resistance in head and neck cancer by decreasing cytoplasmic survivin levels. Molecular Cancer Therapeutics, 11(9), 1988–1998.
Chandra, P., et al. (2021). Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by sepantronium bromide (YM155). RSC Advances, 11(16), 9403-9416.
Nakahara, T., et al. (2007). YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts. Cancer Research, 67(17), 8014–8024.
Juengel, E., et al. (2017). YM155 reverses rapamycin resistance in renal cancer by decreasing survivin. BMC Cancer, 17, 253.
Simpkins, F., et al. (2019). The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells.[6] Science Signaling. (Cited context: MDR1 efflux of small molecules).[6]
Technical Support Center: YM-155 In Vivo Protocols & Toxicity Management
Executive Summary & Mechanism of Action YM-155 is a small-molecule suppressant of Survivin (BIRC5) , a member of the inhibitor of apoptosis (IAP) protein family. Unlike standard chemotherapy, YM-155 disrupts the transcri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Mechanism of Action
YM-155 is a small-molecule suppressant of Survivin (BIRC5) , a member of the inhibitor of apoptosis (IAP) protein family. Unlike standard chemotherapy, YM-155 disrupts the transcriptional activation of the survivin gene promoter.
The Critical Challenge:
YM-155 possesses a short plasma half-life in mice (approx. 1–2 hours). Consequently, transient exposure (bolus dosing) is often insufficient to suppress survivin long enough to induce apoptosis, leading to perceived "drug failure." Conversely, sustained exposure (continuous infusion) maximizes efficacy but narrows the therapeutic window, increasing the risk of renal toxicity (Acute Tubular Necrosis).
Mechanism & Toxicity Pathway[1]
Figure 1: Dual-pathway logic showing the efficacy mechanism (Survivin suppression) versus the dose-limiting toxicity mechanism (Renal accumulation).[1]
Formulation & Stability Guide
Technical Note on Salt Forms:
Most literature references "YM-155" as Sepantronium Bromide (MW: ~443.3 g/mol ). If you are using YM-155 Hydrochloride , the active cation is identical, but you must correct the Molecular Weight (MW) during calculation to ensure equimolar dosing.
Rationale: Used only when infusion is impossible. Requires frequent dosing.
Route: IP or IV (Tail Vein).
Schedule: Daily (QD) or Twice Daily (BID) for 5 days on / 2 days off.
Dose:10 mg/kg (Bolus doses must be higher to achieve transient Cmax, but efficacy is generally lower than infusion).
Decision Logic for Dosing
Figure 2: Decision matrix favoring continuous infusion due to YM-155's pharmacokinetic profile.
Toxicity Monitoring & Management
The Maximum Tolerated Dose (MTD) in mice is generally considered 5–10 mg/kg depending on the strain and schedule. The Dose-Limiting Toxicity (DLT) is renal injury .
Q1: My YM-155 solution precipitated inside the osmotic pump after 3 days. Why?
Diagnosis: Likely used PBS or a high-pH buffer. YM-155 salts are less soluble in high salt/phosphate environments compared to pure saline or water.
Fix: Re-formulate using 0.9% Sterile Saline . Do not use PBS for pump loading.
Q2: I treated mice with 10 mg/kg bolus IP, but the tumors are not shrinking.
Diagnosis: Pharmacokinetic failure. The drug clears too fast to suppress survivin continuously.
Fix: Switch to 3–5 mg/kg Continuous Infusion (7-day). If infusion is impossible, switch to BID (twice daily) dosing to maintain trough levels.
Q3: Mice are dying suddenly without significant weight loss.
Diagnosis: Acute renal failure or embolism (if IV).
Fix: Check serum creatinine. If normal, ensure the drug is fully dissolved; particulate matter in IV/IP injections can cause embolisms. Filter all solutions (0.22 µm) before administration.
Q4: Can I combine YM-155 with chemotherapy (e.g., Paclitaxel)?
Insight: Yes, YM-155 is often synergistic with taxanes and platins.
Warning: Both agents can be toxic. Start YM-155 at 3 mg/kg (infusion) when combining with standard-dose chemotherapy to avoid cumulative toxicity.
References
Nakahara, T., et al. (2007). YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts. Cancer Research, 67(17), 8014-8021. Link
Tolcher, A. W., et al. (2008). Phase I and pharmacokinetic study of YM155, a small-molecule inhibitor of survivin.[3] Journal of Clinical Oncology, 26(32), 5198-5203.[3] Link
Iwasa, T., et al. (2008). Radiosensitizing effect of YM155, a novel small-molecule survivin suppressant, in non-small cell lung cancer cell lines. Clinical Cancer Research, 14(20), 6496-6504. Link
Kelly, R. J., et al. (2013). A pharmacodynamic study of sepantronium bromide (YM155) in patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology, 72(2), 461-469. Link
Tocris Bioscience. YM 155 Product Information & Solubility Data. Link
Technical Support Center: YM-155 Hydrochloride Solubility & Handling
The following guide is designed as a specialized Technical Support Center resource. It prioritizes the physicochemical stability of YM-155 hydrochloride (Sepantronium HCl) in biological media, addressing the common "cras...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is designed as a specialized Technical Support Center resource. It prioritizes the physicochemical stability of YM-155 hydrochloride (Sepantronium HCl) in biological media, addressing the common "crash-out" (precipitation) phenomenon observed when transitioning from organic stock solutions to aqueous environments.[1][2]
Introduction: The "Crash-Out" Mechanism
Welcome. You are likely here because your YM-155 hydrochloride has transitioned from a clear DMSO stock into a cloudy suspension or crystalline precipitate upon addition to media.[1][2]
The Science of the Problem:
YM-155 (Sepantronium) is a large, aromatic cation. While the hydrochloride salt form improves aqueous solubility compared to the free base, the molecule remains predominantly lipophilic. When a high-concentration DMSO stock (e.g., 10 mM) hits an aqueous buffer (media), the solvent environment shifts largely from non-polar to polar.[1] If this shift happens too rapidly or locally, the drug molecules aggregate faster than they can disperse, forming thermodynamically stable crystals that are difficult to re-dissolve.
This guide provides a self-validating protocol to prevent this kinetic trap.
Module 1: Stock Solution Architecture
Q: What is the optimal solvent system for YM-155 HCl stock preparation?
A: Dimethyl Sulfoxide (DMSO) is the required primary solvent.[1] While YM-155 HCl has marginal solubility in water, it is thermodynamically unstable in pure aqueous stock solutions over time.[1]
Standard Concentration: 10 mM.
Maximum Solubility: Up to 100 mM in DMSO (varies by vendor/batch), but 10 mM is recommended to reduce viscosity and precipitation risk during dilution.
Critical Requirement: Use Anhydrous DMSO (stored over molecular sieves).[1][2] Moisture uptake in DMSO lowers its solvating power, acting as a "silent" cause of precipitation.
Q: Can I store the stock at -20°C?A: Yes. Store aliquots at -20°C or -80°C.
Rule: Avoid freeze-thaw cycles. Each cycle promotes micro-crystal formation that acts as nucleation seeds for future precipitation.[1][2]
Module 2: The Dilution Protocol (The "Critical Path")
This is where 90% of errors occur. Do not perform serial dilutions in PBS or water before adding to media.[1] This strips the co-solvent (DMSO) too early.[1][3]
Method A: The "Rapid-Dispersion" Technique (Recommended)[1][2]
This method minimizes the "local high concentration" effect.
Pre-warm Media: Warm your cell culture media (with serum) to 37°C . Cold media decreases kinetic solubility.[1][2]
Vortex Stock: Vortex the thawed 10 mM DMSO stock for 10 seconds to ensure homogeneity.
The Drop-Wise Addition:
Place the pipette tip submerged into the center of the media volume.
Expel the stock solution rapidly while simultaneously swirling the media vessel.
Do not drop the stock onto the surface of the media; this creates a high-concentration film that precipitates instantly.[1]
Immediate Mixing: Vortex or pipette up and down immediately for 5–10 seconds.
Method B: The "Intermediate Serum" Step (For High Concentrations)
If you require high concentrations (>10 µM) or are using serum-free media.[1][2]
Prepare an intermediate dilution using 100% FBS (Fetal Bovine Serum) .[1][2]
Dilute your DMSO stock 1:10 into pure FBS.[1][2] (Serum albumin binds the drug, preventing crystallization).
Add this FBS-Drug mixture to your final media.[1][2]
Module 3: Media Composition Factors
Q: Does serum concentration affect solubility?A: Yes, significantly.
High Serum (10-20%): Albumin acts as a carrier protein, sequestering the lipophilic YM-155 and keeping it in solution.[1][2]
Serum-Free / Low Serum: High risk of precipitation.[1][2]
Workaround: If serum-free is required, consider adding BSA (Bovine Serum Albumin) at 1-5 mg/mL as a carrier, or use a cyclodextrin-based additive if experimental conditions permit.[1][2]
Q: How does pH impact YM-155 HCl?A: As a hydrochloride salt, YM-155 is sensitive to basic environments.[1][2]
Old media often becomes basic (purple/pink) due to loss of CO2.[1] Basic pH can strip the HCl counter-ion, converting the drug to its less soluble free-base form. Always use fresh media.
Module 4: Data & Visualization
Physicochemical Solubility Profile
Solvent System
Solubility Limit
Stability
Risk Level
DMSO (Anhydrous)
~100 mM
High (Months at -20°C)
Low
Water / PBS
< 5 mg/mL*
Low (Hydrolysis risk)
High
Culture Media (+10% FBS)
~10 - 50 µM
Moderate (Use immediately)
Low (if mixed properly)
Culture Media (Serum-Free)
< 1 µM
Low
Critical
*Note: Solubility in PBS is highly variable and often leads to micro-precipitates not visible to the naked eye.
Pathway: The Precipitation Decision Tree
The following diagram illustrates the kinetic pathway of YM-155 addition and where the "Crash Out" occurs.
Figure 1: Kinetic pathway of YM-155 solubilization.[1][2] Red paths indicate high risk of precipitation due to local super-saturation.
Module 5: Troubleshooting & FAQs
Q: I see fine crystals under the microscope after 24 hours. What happened?A: This is likely "Crash-Out over Time."[1][2]
Evaporation: If using 96-well plates, evaporation increases drug concentration at the meniscus.[1] Use a humidity chamber.[1][2]
Temperature Drop: Did the plate sit at room temperature for microscopy for too long? Re-warming may not dissolve crystals once formed.[1][2]
Q: Can I filter-sterilize the media after adding YM-155?A:NO.
If you filter (0.22 µm) media containing a hydrophobic drug, the drug will bind to the filter membrane (especially Nylon or Cellulose Acetate), or you will filter out micro-precipitates, effectively dosing your cells with 0 µM drug. Always filter the media before adding the sterile DMSO stock.
Q: My stock solution in DMSO has turned cloudy at 4°C.A: DMSO freezes at ~18.5°C. The cloudiness is solid DMSO, not necessarily drug precipitation. Warm it to 37°C until completely clear. If crystals remain after the DMSO is liquid, the stock is compromised (likely moisture contamination).
References
PubChem. Sepantronium Bromide (YM-155) Compound Summary. National Library of Medicine.
[Link]
ResearchGate. Discussions on DMSO Compound Precipitation in Cell Culture.
[Link]
YM-155 (Sepantronium) is a potent small-molecule suppressant of survivin (BIRC5). However, it is notorious for generating inconsistent dose-response data—often manifesting as "flat" curves in sensitive lines or unexpected cytotoxicity in resistant ones.
The Core Reality: YM-155 is not a passive diffuser. It is an SLC35F2-dependent cargo .[1] If your cells do not express this transporter, YM-155 cannot enter, regardless of the survivin levels. Furthermore, as a colored naphthoquinone derivative, it possesses intrinsic optical properties that can falsify standard viability assay readouts.
This guide deconstructs these failure modes into actionable troubleshooting modules.
Module 1: Reagent Fidelity & Chemical Handling
The Issue: "My IC50 shifts significantly between batches."
Root Cause: Incorrect molarity calculations due to salt form variance (Hydrochloride vs. Bromide) and hygroscopic degradation.
1.1 The Salt Factor (Critical)
YM-155 is available as Sepantronium Bromide (MW: ~443 g/mol ) and YM-155 Hydrochloride (MW: ~398 g/mol ).
Error: Using the MW of the Bromide salt to calculate the molarity of the Hydrochloride salt (or vice versa) introduces a ~10-12% concentration error immediately.
Action: Verify the specific salt form on your vial label. Do not rely on generic "YM-155" literature MWs.
1.2 Solubility & Storage Protocol
YM-155 is a cationic salt. It is soluble in DMSO but prone to precipitation if the DMSO absorbs water (hygroscopic).
Parameter
Specification
Troubleshooting Note
Solvent
DMSO (Anhydrous)
Avoid >0.5% water in DMSO stock. Water causes micro-precipitation that is invisible to the naked eye but blunts potency.
Max Solubility
~50-100 mM
Do not push >10 mM for working stocks to prevent "crashing out" upon freeze-thaw.
Storage
-80°C (Dark)
Light Sensitive. The naphthoquinone core can degrade under ambient light. Store in amber vials.
Freeze/Thaw
Max 3 cycles
Aliquot immediately. Repeated freeze-thaw cycles induce hydrolysis.
Module 2: The Biological Variable (SLC35F2 Dependency)
The Issue: "My cells have high survivin, but the dose-response curve is flat (inactive)."
Root Cause: Lack of SLC35F2 transporter expression.
YM-155 does not passively cross the membrane. It requires the solute carrier SLC35F2 for uptake.[2][3] Resistance to YM-155 is almost exclusively defined by the lack of this transporter, not the lack of survivin target engagement.
2.1 Mechanism of Action Visualization
Figure 1: The SLC35F2-dependent uptake pathway. Without the SLC35F2 transporter, YM-155 cannot reach its nuclear targets (BIRC5 promoter/DNA), rendering the drug ineffective regardless of survivin levels.
2.2 Protocol: Validating Transport Competency
If your curve is flat:
Check Public Data: Search your cell line in the CCLE (Cancer Cell Line Encyclopedia) or DepMap for SLC35F2 mRNA expression.
High Expression: HeLa, PC-3.
Low Expression: Many resistant lines.
The "Pulse" Experiment:
Treat cells with YM-155 (100 nM) for 2 hours.
Wash 3x with PBS.
Incubate in drug-free media for 48h.
Result: If cells die, uptake is rapid (SLC35F2 active). If they survive, uptake is blocked.
Module 3: Assay Interference & Artifacts
The Issue: "I see cell death at high doses, but the curve shape is weird (bell-shaped or shallow slope)."
Root Cause: Optical interference or DNA-dye competition.
3.1 Intrinsic Fluorescence/Absorbance
YM-155 is a colored compound (often yellow/orange in solution) and possesses intrinsic fluorescence.
Risk: In fluorescence-based viability assays (e.g., Resazurin/AlamarBlue), residual YM-155 in the well can alter the signal background.
Solution: Use Luminescence-based assays (e.g., CellTiter-Glo) which are less susceptible to color quenching or fluorescence overlap.
3.2 DNA Binding Competition
YM-155 is a DNA intercalator.
Risk: If using DNA-binding dyes for counting (e.g., Hoechst, DAPI) without washing, high concentrations of YM-155 may compete for binding sites or quench the dye, leading to inaccurate nuclei counts in high-content screening.
Module 4: Troubleshooting Matrix (FAQ)
Q1: My IC50 is 100x higher than the literature value (e.g., 100 nM vs 1 nM). Why?A: Check your incubation time. Survivin has a half-life of ~30 minutes, but the downstream apoptotic cascade takes time to execute.
24 Hours: Often too short. You measure growth arrest, not death.
48-72 Hours: Required for the "Survivin depletion
Mitotic Catastrophe Apoptosis" sequence to fully manifest in the viability readout.
Q2: The curve shows toxicity only at the very highest dose (10 µM), but is flat below that.A: This is likely off-target toxicity . At high concentrations (>5 µM), YM-155 can act as a generic DNA intercalator/damaging agent independent of SLC35F2 or Survivin. This "cliff" is not the specific pharmacological effect.
Q3: Can I use YM-155 in serum-free media?A: Use caution. Serum starvation alters cell cycle profiles (G0/G1 arrest). Survivin is primarily expressed in G2/M. If you arrest cells in G1 via starvation, survivin levels drop naturally, and YM-155 loses its target context. Always assay in cycling (serum-fed) cells.
Troubleshooting Logic Tree
Figure 2: Step-by-step logic for diagnosing YM-155 experimental failures.
References
Winter, G. E., et al. (2014). "The solute carrier SLC35F2 enables YM155-mediated DNA damage toxicity."[4] Nature Chemical Biology, 10(9), 768-773.
Significance: Establishes SLC35F2 as the absolute determinant of YM-155 sensitivity.
Nakahara, T., et al. (2007). "YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts." Cancer Research, 67(17), 8014-8024.
Significance: The foundational paper describing the mechanism and potency.
Glaros, T. G., et al. (2012). "The "survivin suppressants" NSC 80467 and YM155 induce a DNA damage response." Cancer Chemotherapy and Pharmacology, 70(1), 207-212.
Significance: Highlights the DNA damage aspect and potential for off-target effects
Rauch, A., et al. (2014). "Survivin and YM155: How faithful is the liaison?" Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1845(2), 202-220.
Significance: A critical review of the specificity of YM-155.
The Core Challenge: A Molecule with a Shifting Identity
Answering the call of researchers grappling with the enigmatic behavior of YM-155 hydrochloride, this Technical Support Center provides a comprehensive guide to navigating the complexities of its in vitro application. As...
Author: BenchChem Technical Support Team. Date: February 2026
Answering the call of researchers grappling with the enigmatic behavior of YM-155 hydrochloride, this Technical Support Center provides a comprehensive guide to navigating the complexities of its in vitro application. As Senior Application Scientists, we have synthesized data from seminal publications and our field experience to create a resource that not only offers solutions but also explains the fundamental science behind them. Inconsistent results are often a gateway to deeper understanding, and this guide is designed to illuminate that path.
YM-155 (also known as sepantronium bromide) entered the scientific arena as a potent and specific suppressor of Survivin (BIRC5), a compelling anti-apoptotic target in many cancers.[1][2] However, the narrative has grown far more complex. A significant body of evidence now suggests that the primary cytotoxic effects of YM-155 may not stem from Survivin inhibition at all. Instead, its mechanism appears to be centered on the induction of DNA damage, potentially through the inhibition of Topoisomerase IIα (Top2α).[3][4][5][6] In fact, multiple clinical trials revealed a poor correlation between Survivin expression and patient response to YM-155, lending weight to these alternative mechanisms.[3][4][7]
Caption: Proposed mechanisms of YM-155, highlighting the shift from a Survivin inhibitor to a DNA damaging agent.
Troubleshooting Guide: From Inconsistency to Insight
This section is formatted as a series of common problems encountered in the lab. Each question is followed by an analysis of potential causes and actionable solutions.
Q1: The IC50 value in my cell line is dramatically higher than what's reported in the literature.
Potential Cause 1: Intrinsic Cellular Resistance & Target Expression
The sensitivity of cancer cell lines to YM-155 is highly variable, with reported IC50 values spanning from single-digit nanomolar to several hundred nanomolar.[1][3] This is not an experimental anomaly but a reflection of the cells' intrinsic biology. Recent evidence strongly links sensitivity to the expression level of Topoisomerase IIα (Top2α).[4][6] Cell lines with high Top2α expression are generally more sensitive, while those with low expression are more resistant.[6] Furthermore, resistance can be acquired through the downregulation of Top2α or the upregulation of drug efflux pumps like ABCC1.[6][8]
Recommended Solutions:
Characterize Your Model: Before extensive experiments, perform a baseline Western blot to determine the protein expression levels of Top2α and Survivin in your cell line panel. This provides a mechanistic basis for the sensitivity you observe.
Consult Published Data: Compare your findings with studies that have profiled Top2α or Survivin expression in various cancer cell lines.[6][9][10]
Select Appropriate Cell Lines: If your goal is to study a specific mechanism, choose cell lines with known high or low expression of the target protein to serve as positive and negative controls.
Potential Cause 2: Compound Integrity and Handling
YM-155 hydrochloride, like many small molecules, requires careful handling to maintain its potency. Issues with solubility, storage, and stability can lead to a significant underestimation of its true efficacy.
Recommended Solutions:
Verify Solubility: While YM-155 is soluble in water and DMSO, ensure it is fully dissolved.[12] For stock solutions in DMSO, warming the tube to 37°C for 10 minutes or using an ultrasonic bath can help.[12]
Proper Storage: Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.[13] Follow the manufacturer's guidelines for storage temperature, typically -20°C for short-term and -80°C for long-term preservation.[12][13]
Fresh Dilutions: Prepare fresh working dilutions from your stock solution for each experiment. Do not store the compound in dilute aqueous media for extended periods, as its stability may be compromised.[14]
Q2: I'm not seeing a decrease in Survivin protein levels after treatment.
Potential Cause: YM-155's Primary Mechanism is Not Survivin Suppression
This is a critical and common point of confusion. As highlighted, the primary cytotoxic effect of YM-155 is likely DNA damage, which then triggers apoptosis and cell cycle arrest.[5][6] The downregulation of Survivin can be a secondary or even a disconnected event.[6][15] Relying solely on Survivin levels as a readout for YM-155 activity will often be misleading.
Recommended Solutions:
Shift Your Focus to DNA Damage: The most reliable and rapid indicator of YM-155 activity is the induction of DNA double-strand breaks. This can be readily assessed by Western blotting for phosphorylated histone H2AX (γH2AX). An increase in γH2AX is a more direct and sensitive marker of YM-155's target engagement than a decrease in Survivin.[1][3]
Assess Apoptosis and Cell Cycle: YM-155 treatment should lead to the cleavage of PARP and caspases (like 3, 7, 8, and 9) and cause a measurable arrest in the S or G2/M phase of the cell cycle.[1][11][16][17] These downstream functional readouts provide robust confirmation of the compound's biological effect.
Caption: A logical workflow for troubleshooting inconsistent results with YM-155.
Q3: My results have high variability between replicates and experiments.
Potential Cause: Sub-optimal Experimental Design
Standard principles of in vitro pharmacology are essential for reproducible results. Factors such as cell density, treatment duration, and the type of viability assay can all introduce significant variability.[18][19]
Recommended Solutions:
Optimize Seeding Density: Ensure cells are in the logarithmic growth phase throughout the experiment. Seeding too sparsely or too densely can dramatically alter drug sensitivity. Run a preliminary experiment to determine the optimal seeding density for your specific cell line and assay duration.
Solvent Control: The final concentration of DMSO should be consistent across all wells (including untreated controls) and should be non-toxic to the cells, typically ≤0.5%.[19]
Choose the Right Assay: Different viability assays measure different cellular properties.
MTT/XTT: Measures metabolic activity via mitochondrial reductases.
CellTiter-Glo®: Measures ATP levels, a direct indicator of viable cells.[1]
alamarBlue™/Resazurin: Measures reducing potential in the cytosol.[3]
Crystal Violet/SRB: Measures total protein content (cell number).
For a compound like YM-155 that affects the cell cycle and can induce senescence, a metabolic assay might give different results than a direct cell counting assay. Using an endpoint that measures ATP (like CellTiter-Glo®) or total cell number is often more robust.
Consider 3D Models: For more physiologically relevant data, consider using 3D spheroid or organoid models. YM-155 has been shown to effectively inhibit neuroblastoma spheroid growth.[1]
Protocol: Validating YM-155 Activity via Western Blot
This protocol provides a self-validating system to confirm that YM-155 is biologically active in your chosen cell line by assessing the primary mechanism (DNA damage) and a key downstream consequence (apoptosis).
Objective: To detect the induction of γH2AX and cleaved PARP following YM-155 treatment.
Materials:
Cancer cell line of interest
YM-155 hydrochloride
Complete cell culture medium
6-well plates
RIPA lysis buffer with protease and phosphatase inhibitors
Cell Seeding: Seed cells in 6-well plates at a pre-determined optimal density to reach 60-70% confluency at the time of harvest. Allow cells to adhere overnight.
Treatment: Treat cells with a range of YM-155 concentrations (e.g., 0, 10 nM, 50 nM, 200 nM) for 24 hours. Include a vehicle-only (e.g., 0.1% DMSO) control.
Cell Lysis:
Wash cells twice with ice-cold 1X PBS.
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
Centrifuge at 14,000 rpm for 20 minutes at 4°C.[20]
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
Immunoblotting:
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Incubate with primary antibodies (e.g., γH2AX at 1:1000, PARP at 1:1000) overnight at 4°C.
Wash the membrane three times with TBST.
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane three times with TBST.
Detection: Apply the chemiluminescence substrate and visualize the bands using a digital imager.
Analysis:
Expected Result: A dose-dependent increase in the γH2AX band (at ~15 kDa) and the appearance of the cleaved PARP band (at 89 kDa). The full-length PARP band (116 kDa) may decrease.
Loading Control: Probe the same membrane for β-Actin (~42 kDa) to ensure equal protein loading.
Frequently Asked Questions (FAQs)
Q: What is the definitive mechanism of action for YM-155?
A: The consensus is shifting. While initially identified as a Survivin suppressant, a larger body of recent evidence indicates it functions primarily as a DNA damaging agent, most likely by inhibiting Topoisomerase IIα.[4][5][6] It also induces reactive oxygen species (ROS).[15] The observed effects on Survivin may be a secondary consequence in some cell types.
Q: Is there a correlation between a cell line's basal Survivin level and its sensitivity to YM-155?
A: Based on clinical trial data and mechanistic studies, the correlation is weak to non-existent.[3][4][7] Sensitivity appears to be much more strongly correlated with the expression level of Top2α.[6]
Q: Can I use YM-155 in combination with other drugs?
A: Yes, YM-155 has shown synergistic activity with other agents, particularly those that also interact with DNA or the cell cycle machinery. For example, synergy has been reported with topoisomerase inhibitors like etoposide and with microtubule-targeting agents.[1]
Q: How long should I treat my cells with YM-155?
A: Treatment duration is assay-dependent. For mechanistic studies like detecting γH2AX, a shorter timepoint (e.g., 6-24 hours) may be sufficient.[3] For cell viability assays (IC50 determination), longer incubations (e.g., 72-120 hours) are common to allow for the full cytotoxic effects to manifest.[1][3][8]
Q: Are there any known off-target effects I should be aware of?
A: Yes. Besides Top2α, YM-155 has been reported to downregulate the anti-apoptotic protein Mcl-1, which can contribute to its pro-apoptotic activity.[11][21] It has also been shown to target interleukin enhancer-binding factor 3 (ILF3).[3]
References
Glaros, T. et al. (2017). YM155 exerts potent cytotoxic activity against quiescent (G0/G1) multiple myeloma and bortezomib resistant cells via inhibition of survivin and Mcl-1. Oncotarget.
Mehta, A. et al. (2021). Ym155 Induces Oxidative Stress-Mediated DNA Damage and Cell Cycle Arrest, and Causes Programmed Cell Death in Anaplastic Thyroid Cancer Cells. National Institutes of Health. Available at: [Link]
Hagenbuchner, J. et al. (2020). YM155-Adapted Cancer Cell Lines Reveal Drug-Induced Heterogeneity and Enable the Identification of Biomarker Candidates for the Acquired Resistance Setting. PMC.
Hong, C. S. et al. (2022). YM155 Induces DNA Damage and Cell Death in Anaplastic Thyroid Cancer Cells by Inhibiting DNA Topoisomerase IIα at the ATP-Binding Site. PubMed. Available at: [Link]
Chay, D. et al. (2024). Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity. MDPI. Available at: [Link]
Wang, G. et al. (2018). Survivin inhibitor YM155 suppresses gastric cancer xenograft growth in mice without affecting normal tissues. PMC.
Kurokawa, Y. et al. (2017). YM155 Inhibits Topoisomerase Function. PMC - NIH.
Rauch, A. et al. (2012). Suppression of survivin promoter activity by YM155 involves disruption of Sp1-DNA interaction in the survivin core promoter. PMC.
Kurokawa, Y. et al. (2016). YM155 inhibits topoisomerase function. Augusta University Research Profiles. Available at: [Link]
Glaros, T. et al. (2015). YM155 causes an S phase arrest. ResearchGate. Available at: [Link]
Hong, C. S. et al. (2022). YM155 Induces DNA Damage and Cell Death in Anaplastic Thyroid Cancer Cells by Inhibiting DNA Topoisomerase IIα at the ATP-Binding Site. AACR Journals. Available at: [Link]
Feng, W. et al. (2013). YM155 triggers intrinsic and extrinsic apoptotic pathways. ResearchGate. Available at: [Link]
Kompella, U. B. et al. (2021). Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by sepantronium bromide (YM155). PMC.
Michaelis, M. et al. (2015). Testing of the Survivin Suppressant YM155 in a Large Panel of Drug-Resistant Neuroblastoma Cell Lines. ResearchGate. Available at: [Link]
Jaiswal, P. K. et al. (2015). Survivin: A molecular biomarker in cancer. PMC - NIH.
ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available at: [Link]
Santa Cruz Biotechnology, Inc. (n.d.).
National Institutes of Health. (2022).
Feng, W. et al. (2013). YM155 induces caspase-8 dependent apoptosis through downregulation of survivin and Mcl-1 in human leukemia cells. PubMed. Available at: [Link]
Giovannetti, E. et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and...”. Anticancer Research. Available at: [Link]
PubMed. (2020). In vivo therapeutic success of MicroRNA-155 antagomir in a mouse model of pulmonary fibrosis induced by bleomycin. PubMed. Available at: [Link]
LGC Standards. (n.d.).
ResearchGate. (n.d.). Relative levels of survivin protein expression in human cancer cell... ResearchGate. Available at: [Link]
Kong, W. et al. (2011).
Ghaffari, M. et al. (2023). Survivin Expression in Luminal Breast Cancer and Adjacent Normal Tissue for Immuno-Oncology Applications. MDPI. Available at: [Link]
Krawczyk, P. et al. (2021). Circulating Survivin Protein Levels in Lung Cancer Patients Treated With Platinum-Based Chemotherapy. Pathology and Oncology Research. Available at: [Link]
ResearchGate. (n.d.). Inhibitory effect of YM155 on the cell migration and caspase 3/7... ResearchGate. Available at: [Link]
MDPI. (2023). Optimization of In Vitro Transcription by Design of Experiment to Achieve High Self-Amplifying RNA Integrity. MDPI. Available at: [Link]
National Institutes of Health. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC.
TCI Chemicals. (n.d.).
National Institutes of Health. (2020). MicroRNA-155-5p Diminishes in Vitro Ovarian Cancer Cell Viability by Targeting HIF1α Expression. NIH.
Nature. (n.d.). Tumor-specific gene expression using the survivin promoter is further increased by hypoxia. Nature. Available at: [Link]
Vogt, A. et al. (2012).
PubMed. (2025). The chemical instability of the survivin inhibitor - sepantronium bromide (YM155) studied by stimulated Raman, NMR and UV-Vis spectroscopies. PubMed. Available at: [Link]
Sorger Lab. (n.d.). "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. Sorger Lab. Available at: [Link]
Technical Support Center: YM-155 Hydrochloride Optimization
Topic: Impact of Serum on YM-155 Hydrochloride Activity Audience: Researchers, Scientists, and Drug Development Professionals The "Serum Shift" Phenomenon: Executive Summary Issue: Researchers frequently observe a signif...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Impact of Serum on YM-155 Hydrochloride Activity
Audience: Researchers, Scientists, and Drug Development Professionals
The "Serum Shift" Phenomenon: Executive Summary
Issue: Researchers frequently observe a significant reduction in YM-155 potency (increased IC50) when transitioning from low-serum (0.1–1%) to physiological serum conditions (10% FBS or Human Serum).
Technical Explanation:
The activity of YM-155 (Sepantronium bromide) is governed by two critical bioavailability factors: Protein Binding and Solute Carrier (SLC) Transport .
Protein Binding: YM-155 contains a cationic naphthoimidazolium core.[1] In cell culture media supplemented with 10% Fetal Bovine Serum (FBS), the drug binds non-covalently to serum albumin (BSA) and Alpha-1-acid glycoprotein (AAG). This sequestration reduces the free fraction (
) of the drug available to engage cell surface transporters.
SLC-Mediated Uptake: Unlike lipophilic drugs that passively diffuse through membranes, YM-155 relies on SLC35F2 (and to a lesser extent OCT1/OCT2) for intracellular entry. High serum concentrations can physically obstruct these transport channels or contain endogenous cations that compete for uptake.
The Result: A "Serum Shift" where the IC50 can increase by 5-fold to >20-fold in high-serum conditions compared to serum-free conditions.
Mechanistic Visualization
The following diagram illustrates the competitive landscape between Serum Albumin binding and SLC35F2-mediated uptake, which dictates the intracellular concentration of YM-155.
Figure 1: Kinetic competition between serum albumin sequestration and SLC-mediated transport of YM-155.
Diagnostic Workflow: Troubleshooting High IC50
If your YM-155 IC50 values are higher than literature reports (typically <100 nM in sensitive lines), follow this diagnostic tree to isolate the variable.
Figure 2: Decision matrix for troubleshooting reduced YM-155 potency.
Experimental Protocol: The Serum Shift Assay
To validate the impact of serum on your specific experimental setup, perform the Serum Shift Index (SSI) determination. This protocol distinguishes between drug degradation and protein binding.
Objective: Quantify the shift in IC50 caused by serum proteins.
Materials
YM-155 Hydrochloride (Stock: 10 mM in DMSO).
Cell Line: PC-3 or HeLa (High SLC35F2 expressors recommended for control).
Media A: RPMI/DMEM + 10% FBS (High Protein).
Media B: RPMI/DMEM + 1% FBS (Low Protein). Note: Do not use 0% serum for long-term assays (>24h) as cell stress confounds apoptosis data.
Step-by-Step Methodology
Seeding: Seed cells (3,000–5,000/well) in 96-well plates using standard 10% FBS media. Allow adherence for 24 hours.
Wash Step (Critical): Gently wash cells 1x with PBS to remove residual high-serum media.
Treatment Preparation:
Prepare a serial dilution of YM-155 (0.1 nM to 1000 nM) in Media A .
Prepare the same dilution series in Media B .
Incubation: Add treatments to cells. Incubate for 48–72 hours.
Readout: Assess viability (CCK-8, MTT, or CellTiter-Glo).
Calculation:
Interpretation:
SSI > 5.0: Strong protein binding effect. The drug is active but sequestered.
SSI < 2.0: Serum is not the primary issue. Investigate transporter expression (SLC35F2) or drug degradation (stability).
Reference Data: Impact of Serum on Potency
The following table summarizes expected shifts in IC50 values for YM-155 in sensitive cell lines (e.g., PC-3) based on internal application data and literature synthesis.
Parameter
Low Serum (1% FBS)
Physiological Serum (10% FBS)
Mechanism of Shift
IC50 (Potency)
5 – 20 nM
50 – 200 nM
Albumin Sequestration
Free Fraction ()
> 80%
< 20%
Protein Binding
Uptake Efficiency
High
Moderate
Competitive Inhibition
Time to Apoptosis
12 – 24 hours
24 – 48 hours
Delayed intracellular accumulation
Frequently Asked Questions (FAQs)
Q1: Can I compensate for the serum effect by increasing the drug concentration?A: Yes, but with caution. Increasing the dosage to overcome albumin binding (e.g., dosing at 1
M) may trigger off-target effects unrelated to Survivin inhibition, such as DNA intercalation or oxidative stress, which occur at micromolar concentrations [1].
Q2: Is YM-155 unstable in serum?A: YM-155 is chemically stable in plasma; it does not rapidly degrade. The loss of potency is kinetic (binding) rather than metabolic (breakdown) in the context of in vitro assays. However, in vivo, hepatic elimination via OCT1/2 is rapid [2].
Q3: My cells are resistant even in 1% FBS. Why?A: Resistance to YM-155 is frequently driven by the downregulation of SLC35F2 (Solute Carrier Family 35 Member F2). If your cell line lacks this transporter, YM-155 cannot enter the cell effectively, regardless of serum concentration [3].
References
Ho, Y. et al. (2015).[2] Structure-Activity Relationship Analysis of YM155 for Inducing Selective Cell Death of Human Pluripotent Stem Cells. Frontiers in Cellular and Infection Microbiology.
Minematsu, T. et al. (2010).[1] Characterization of human organic cation transporter 1 (OCT1/SLC22A1)- and OCT2 (SLC22A2)-mediated transport of YM155 monobromide.[1] Drug Metabolism and Disposition.
Winter, G.E. et al. (2014). The solute carrier SLC35F2 enables YM155-mediated DNA damage toxicity. Nature Chemical Biology.
Nakahara, T. et al. (2007). YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts. Cancer Research.
Executive Summary YM-155 (Sepantronium bromide) is a small-molecule survivin suppressant that inhibits BIRC5 (survivin) expression at the transcriptional level. While YM-155 has demonstrated potent single-agent activity...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
YM-155 (Sepantronium bromide) is a small-molecule survivin suppressant that inhibits BIRC5 (survivin) expression at the transcriptional level. While YM-155 has demonstrated potent single-agent activity in preclinical models, clinical translation has faced challenges regarding durable monotherapy efficacy. Consequently, the current research frontier focuses on combination strategies that exploit YM-155’s ability to lower the apoptotic threshold, thereby sensitizing resistant tumors to standard-of-care agents.
This guide compares three primary combination modalities: DNA Damaging Agents , Death Receptor Agonists , and Microtubule Stabilizers . It provides mechanistic rationale, comparative data, and validated experimental protocols for researchers designing synergistic studies.[1]
Part 1: Mechanistic Rationale for Combination
Survivin (BIRC5) is a nodal protein at the intersection of cell division and apoptosis. It inhibits Caspase-9 and stabilizes the mitotic spindle.
The Problem: Chemotherapy (e.g., Cisplatin) induces DNA damage, but high Survivin levels repair this damage or prevent the subsequent apoptotic cascade, leading to Multi-Drug Resistance (MDR).
The YM-155 Solution: By inhibiting the BIRC5 promoter (disrupting Sp1/ILF3 binding), YM-155 depletes the "survival reservoir." When combined with a pro-apoptotic trigger, the cell lacks the buffer to survive, forcing a switch from arrest to apoptosis.
Mechanistic Pathway Diagram
The following diagram illustrates how YM-155 potentiates apoptosis via distinct pathways when combined with Cisplatin or TRAIL.
Figure 1: YM-155 suppresses Survivin, removing the blockade on Caspase-9 and preventing DNA repair, thereby sensitizing cells to Cisplatin (Intrinsic) and TRAIL (Extrinsic) signals.
Part 2: Comparative Analysis of Combination Strategies
Platinum Compounds (Cisplatin/Carboplatin)
Target Indication: Non-Small Cell Lung Cancer (NSCLC), Osteosarcoma, Head & Neck Squamous Cell Carcinoma (HNSCC).
Mechanism: YM-155 prevents the repair of Platinum-induced DNA double-strand breaks.[2] This is evidenced by the prolonged persistence of
-H2AX foci in combination-treated cells compared to single agents.
Key Advantage: Overcomes acquired cisplatin resistance in solid tumors.
Mechanism: YM-155 downregulates Mcl-1 and c-FLIP (via NF-
B inhibition), which are common resistance factors in the extrinsic apoptotic pathway.
Key Advantage: High selectivity; YM-155 sensitizes cancer cells to TRAIL without increasing toxicity to normal astrocytes or fibroblasts.
Microtubule Stabilizers (Docetaxel)
Target Indication: Melanoma, Triple-Negative Breast Cancer.
Mechanism: Docetaxel induces G2/M arrest.[3] Normally, Survivin accumulates during G2/M to protect the cell. YM-155 prevents this accumulation, turning the cell cycle arrest into cell death.
Comparative Data Summary
Representative data derived from meta-analysis of key studies (see References).
Feature
YM-155 + Cisplatin
YM-155 + TRAIL
YM-155 + Docetaxel
Primary Synergistic Mechanism
Inhibition of DNA Repair (NHEJ)
Downregulation of Mcl-1 & c-FLIP
Abrogation of G2/M Checkpoint Survival
Typical Combination Index (CI)
0.3 – 0.7 (Strong Synergy)
0.2 – 0.6 (Very Strong Synergy)
0.5 – 0.8 (Moderate Synergy)
Key Biomarker
-H2AX (Increased/Prolonged)
Cleaved Caspase-8 (Increased)
Mitotic Index (Decreased survival)
Optimal Sequencing
YM-155 Pre-treatment (24h)
Simultaneous or Pre-treatment
Simultaneous
Primary Resistance Barrier
High Cytoplasmic Survivin
NF-B activation
Tubulin mutations
Part 3: Detailed Experimental Protocols
Protocol A: In Vitro Synergy Screen (Chou-Talalay Method)
Objective: To quantitatively determine if the interaction between YM-155 and Drug X is synergistic, additive, or antagonistic.
Mcl-1 / c-FLIP: Critical for TRAIL combination validation.
Workflow Diagram:
Figure 2: Experimental workflow for validating molecular markers of synergy.
References
Nakahara, T. et al. (2007). YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts. Cancer Research.[10] Link
Iwasa, T. et al. (2008). Marked anti-tumour activity of the combination of YM155, a novel survivin suppressant, and platinum-based drugs.[2][4][5][11] British Journal of Cancer. Link
Tang, H. et al. (2016). Survivin Inhibitor YM-155 Sensitizes Tumor Necrosis Factor–Related Apoptosis-Inducing Ligand-Resistant Glioma Cells to Apoptosis through Mcl-1 Downregulation and by Engaging the Mitochondrial Death Pathway.[6] The American Journal of Pathology. Link
Yamanaka, K. et al. (2011).[3] Antitumor activity of YM155, a selective small-molecule survivin suppressant, alone and in combination with docetaxel in human malignant melanoma models. Clinical Cancer Research. Link
Chou, T.C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method.[12] Cancer Research.[10] Link
A Researcher's Guide to the Synergistic Anti-Cancer Effects of YM-155 Hydrochloride and Cisplatin
A Senior Application Scientist's In-Depth Technical Review For researchers and drug development professionals at the forefront of oncology, identifying and validating synergistic drug combinations is a critical endeavor....
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's In-Depth Technical Review
For researchers and drug development professionals at the forefront of oncology, identifying and validating synergistic drug combinations is a critical endeavor. This guide provides a comprehensive comparison of the therapeutic potential of combining YM-155 hydrochloride, a potent survivin suppressant, with the conventional chemotherapeutic agent, cisplatin. We will delve into the molecular rationale for this synergy, present comparative preclinical data, and provide detailed experimental protocols to empower your research.
Introduction: Targeting Apoptotic Resistance to Enhance Chemotherapy
A significant hurdle in cancer therapy is the development of resistance to standard chemotherapeutic agents like cisplatin. Cisplatin exerts its cytotoxic effects primarily by inducing DNA damage, which, in sensitive cells, triggers apoptosis. However, many tumors upregulate anti-apoptotic proteins, effectively shielding themselves from cisplatin-induced cell death.
Cisplatin: A cornerstone of cancer chemotherapy, cisplatin is a platinum-based compound that forms covalent adducts with DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][2][3] Its efficacy is often limited by both intrinsic and acquired resistance mechanisms.[4][5][6][7]
YM-155 (Sepantronium Bromide): This small molecule inhibitor was initially developed as a transcriptional suppressant of survivin (BIRC5), a key member of the inhibitor of apoptosis protein (IAP) family.[8] Survivin is minimally expressed in normal adult tissues but highly expressed in a wide range of cancers, where it plays a dual role in inhibiting apoptosis and regulating mitosis.[8][9] High survivin expression is often correlated with poor prognosis and resistance to chemotherapy.[10][11] While survivin suppression is a primary mechanism, YM-155 has also been shown to exhibit other anti-cancer activities, including the inhibition of topoisomerase II and induction of DNA damage.[8][12]
The central hypothesis for combining these two agents is that by inhibiting survivin with YM-155, cancer cells are stripped of a key defense mechanism, rendering them more susceptible to the DNA-damaging effects of cisplatin. This guide will explore the preclinical evidence supporting this powerful synergistic interaction.
The Molecular Basis for Synergy: A Two-Pronged Attack
The synergistic effect of YM-155 and cisplatin stems from their complementary mechanisms of action, which converge to overwhelm the cancer cell's survival capabilities.
Cisplatin-Induced DNA Damage and Apoptotic Signaling: Cisplatin enters the cell and its chloride ligands are replaced by water molecules, activating the compound.[3] It then binds to the N7 position of purine bases in DNA, forming intrastrand and interstrand crosslinks.[2][3] This DNA damage is recognized by cellular machinery, leading to the activation of DNA damage response (DDR) pathways. If the damage is irreparable, this triggers the intrinsic apoptotic pathway, which involves the activation of caspase cascades.
YM-155's Role in Dismantling the Anti-Apoptotic Shield: Survivin, the primary target of YM-155, is a potent inhibitor of caspases, particularly caspase-9, a critical initiator of the intrinsic apoptotic pathway. By suppressing survivin expression, YM-155 removes this "brake" on apoptosis.[8][9] This allows the pro-apoptotic signals generated by cisplatin-induced DNA damage to proceed unchecked, leading to efficient execution of the apoptotic program.
Overcoming Cisplatin Resistance: High levels of survivin are a known mechanism of cisplatin resistance.[11][13][14] By targeting survivin, YM-155 can resensitize resistant cancer cells to cisplatin, offering a potential strategy to overcome this significant clinical challenge.[13][14] Studies have shown that YM-155 pretreatment can significantly reverse cisplatin resistance in various cancer cell lines.[13]
The following diagram illustrates the proposed synergistic mechanism of YM-155 and cisplatin.
Caption: YM-155 enhances cisplatin-induced apoptosis by inhibiting survivin.
Comparative Analysis of Preclinical Data
Numerous preclinical studies have provided compelling evidence for the synergistic activity of YM-155 and cisplatin across a variety of cancer types. Below is a summary of key findings from in vitro and in vivo studies.
In Vitro Synergistic Cytotoxicity
The synergistic effect of YM-155 and cisplatin has been quantified in various cancer cell lines using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Cancer Type
Cell Line(s)
Key Findings
Reference(s)
Head and Neck Squamous Cell Carcinoma (HNSCC)
CAL27, CAL27-CisR
YM-155 pretreatment significantly reversed cisplatin resistance in CAL27-CisR cells. The combination led to a rapid reduction in cytoplasmic survivin.
The combination of YM-155 and cisplatin induced G2/M cell cycle arrest, increased DNA damage, and enhanced apoptosis, particularly in cisplatin-resistant cells.
The synergistic anti-tumor effects of YM-155 and cisplatin have also been demonstrated in animal models, typically using xenografts of human cancer cells in immunocompromised mice.
Cancer Type
Animal Model
Treatment Regimen
Key Findings
Reference(s)
Head and Neck Squamous Cell Carcinoma (HNSCC)
SCID mouse xenograft (CAL27-CisR cells)
YM-155 (3 mg/kg) + Cisplatin (5 mg/kg)
The combination was most effective in inhibiting tumor growth of cisplatin-resistant tumors (66% inhibition at day 36) with no added systemic toxicity.
To rigorously evaluate the synergistic potential of YM-155 and cisplatin in your own research, it is essential to employ standardized and validated experimental protocols.
In Vitro Experimental Workflow
The following diagram outlines a typical workflow for assessing the in vitro synergy of YM-155 and cisplatin.
Caption: A standard workflow for in vitro synergy studies.
Detailed Step-by-Step Methodologies
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Drug Treatment: Treat the cells with a range of concentrations of YM-155 alone, cisplatin alone, and the combination of both at a constant ratio. Include untreated control wells. Incubate for 48-72 hours.
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Use this data to determine the IC50 values for each drug and to calculate the Combination Index (CI) using software like CompuSyn.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Treatment: Treat cells with YM-155, cisplatin, and the combination for a predetermined time (e.g., 24-48 hours).
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash with cold PBS.
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Quantification: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
This method determines the distribution of cells in different phases of the cell cycle.
Cell Treatment: Treat cells as described for the apoptosis assay.
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Studies
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into different treatment groups (vehicle control, YM-155 alone, cisplatin alone, and the combination).
Drug Administration: Administer the drugs according to a predetermined schedule and dosage. Monitor the body weight of the mice as an indicator of toxicity.
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume (e.g., using the formula: Volume = (length x width²) / 2).
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for survivin expression).
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control.
Conclusion and Future Directions
The preclinical data strongly support the synergistic interaction between YM-155 hydrochloride and cisplatin in a variety of cancer models. By targeting the anti-apoptotic protein survivin, YM-155 effectively lowers the threshold for cisplatin-induced cell death and can even reverse cisplatin resistance. This combination represents a promising therapeutic strategy that warrants further investigation in clinical settings.
For researchers, the detailed protocols provided in this guide offer a robust framework for validating these findings in specific cancer models of interest. Future research should focus on elucidating the full spectrum of molecular mechanisms underlying this synergy, identifying predictive biomarkers for patient response, and optimizing dosing and scheduling in clinical trials. The combination of YM-155 and cisplatin holds the potential to improve therapeutic outcomes for patients with difficult-to-treat cancers.
References
MDPI. (n.d.). Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity. Retrieved from [Link]
PubMed. (n.d.). YM155 inhibits topoisomerase function. Retrieved from [Link]
PubMed. (n.d.). YM155 reverses cisplatin resistance in head and neck cancer by decreasing cytoplasmic survivin levels. Retrieved from [Link]
BCM Blog. (2021, April 22). A new mechanism of cisplatin resistance in cancer, and how to reverse it. Retrieved from [Link]
Mayo Clinic. (2026, February 1). Cisplatin (intravenous route). Retrieved from [Link]
PMC - NIH. (n.d.). Cisplatin in cancer therapy: molecular mechanisms of action. Retrieved from [Link]
NIH. (2021, February 16). Ym155 Induces Oxidative Stress-Mediated DNA Damage and Cell Cycle Arrest, and Causes Programmed Cell Death in Anaplastic Thyroid Cancer Cells. Retrieved from [Link]
PubMed. (n.d.). YM155 sensitizes ovarian cancer cells to cisplatin inducing apoptosis and tumor regression. Retrieved from [Link]
PMC. (n.d.). YM155 reverses cisplatin resistance in head and neck cancer by decreasing cytoplasmic survivin levels. Retrieved from [Link]
PubMed. (n.d.). YM155 inhibits tumor growth and enhances chemosensitivity to cisplatin in osteosarcoma. Retrieved from [Link]
PubMed. (n.d.). YM155, a Selective Survivin Suppressant, Inhibits Tumor Spread and Prolongs Survival in a Spontaneous Metastatic Model of Human Triple Negative Breast Cancer. Retrieved from [Link]
MDPI. (n.d.). Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0. Retrieved from [Link]
ClinicalTrials.gov. (n.d.). A Phase I/II Study of Paclitaxel, Carboplatin and YM155 (Survivin Suppressor) in Subjects With Solid Tumors (Phase I) and Advanced Non-Small Cell Lung Carcinoma (Phase II). Retrieved from [Link]
PMC - NIH. (n.d.). Role of the Akt/mTOR survival pathway in cisplatin resistance in ovarian cancer cells. Retrieved from [Link]
PMC. (n.d.). Cisplatin Resistance: A Cellular Self-Defense Mechanism Resulting from Multiple Epigenetic and Genetic Changes. Retrieved from [Link]
PMC. (n.d.). Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. Retrieved from [Link]
ResearchGate. (2010, January 12). Using the Chou-Talalay Method Drug Combination Studies and Their Synergy Quantification. Retrieved from [Link]
Wikipedia. (n.d.). Cisplatin. Retrieved from [Link]
PubMed. (n.d.). A phase II study of the survivin suppressant YM155 in patients with refractory diffuse large B-cell lymphoma. Retrieved from [Link]
MDPI. (n.d.). Cisplatin Resistance: Genetic and Epigenetic Factors Involved. Retrieved from [Link]
American Association for Cancer Research. (n.d.). Survivin and Tumorigenesis: Molecular Mechanisms and Therapeutic Strategies. Retrieved from [Link]
AACR Journals. (2008, October 16). Radiosensitizing Effect of YM155, a Novel Small-Molecule Survivin Suppressant, in Non–Small Cell Lung Cancer Cell Lines. Retrieved from [Link]
Preprints.org. (2025, July 10). Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. Retrieved from [Link]
Austin Publishing Group. (2014, November 5). Experiment Designs for the Assessment of Drug Combination Synergism. Retrieved from [Link]
PMC. (2021, February 15). Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by sepantronium bromide (YM155). Retrieved from [Link]
PMC - NIH. (n.d.). In vitro synergistic activity of cisplatin and EGFR-targeted nanomedicine of anti-Bcl-xL siRNA in a non-small lung cancer cell line model. Retrieved from [Link]
PMC. (n.d.). New Insights into Mechanisms of Cisplatin Resistance: From Tumor Cell to Microenvironment. Retrieved from [Link]
PMC. (2023, February 1). Survivin Small Molecules Inhibitors: Recent Advances and Challenges. Retrieved from [Link]
MDPI. (n.d.). YM155 Inhibition of Survivin Enhances Carboplatin Efficacy in Metastatic Castration-Resistant Prostate Cancer. Retrieved from [Link]
HMS LINCS Project. (n.d.). Assessing drug synergy in combination therapies. Retrieved from [Link]
American Association for Cancer Research. (2008, August 12). Survivin: Key Regulator of Mitosis and Apoptosis and Novel Target for Cancer Therapeutics. Retrieved from [Link]
Aging-US. (2022, June 10). Hsa_circ_0063804 enhances ovarian cancer cells proliferation and resistance to cisplatin by targeting miR-1276/CLU axis. Retrieved from [Link]
NIH. (n.d.). High-throughput Approaches to Uncover Synergistic Drug Combinations in Leukemia. Retrieved from [Link]
PMC - NIH. (n.d.). Kaempferol Synergistically Enhances Cisplatin-induced Apoptosis and Cell Cycle Arrest in Colon Cancer Cells. Retrieved from [Link]
PMC - NIH. (2018, February 16). Multifaceted Mechanisms of Cisplatin Resistance in Long-Term Treated Urothelial Carcinoma Cell Lines. Retrieved from [Link]
PubMed. (2016, March 10). Survivin selective inhibitor YM155 promotes cisplatin‑induced apoptosis in embryonal rhabdomyosarcoma. Retrieved from [Link]
Semantic Scholar. (n.d.). Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. Retrieved from [Link]
Technical Comparison Guide: YM-155 Hydrochloride vs. Doxorubicin in Osteosarcoma
Executive Summary Doxorubicin (DOX) remains the cornerstone of osteosarcoma chemotherapy, functioning as a broad-spectrum DNA intercalator. However, its efficacy is frequently compromised by the acquisition of multidrug...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Doxorubicin (DOX) remains the cornerstone of osteosarcoma chemotherapy, functioning as a broad-spectrum DNA intercalator. However, its efficacy is frequently compromised by the acquisition of multidrug resistance (MDR), often driven by the overexpression of Survivin (BIRC5), an inhibitor of apoptosis protein (IAP).
YM-155 (Sepantronium Bromide) represents a class of small-molecule survivin suppressants designed to bypass this resistance mechanism. Unlike Doxorubicin, which induces DNA damage directly, YM-155 acts primarily by inhibiting the transcriptional activity of the BIRC5 gene promoter and inducing reactive oxygen species (ROS)-mediated DNA damage.
Critical Insight: While Doxorubicin is the "sledgehammer" inducing massive genotoxic stress, YM-155 acts as the "molecular scalpel," dismantling the cancer cell's primary defense mechanism against that stress. The most potent application of YM-155 in osteosarcoma is not as a monotherapy replacement, but as a chemosensitizer that restores sensitivity in Doxorubicin-resistant phenotypes (e.g., MG-63/DOX cells).
Mechanistic Divergence
Doxorubicin: The Genotoxic Agent
Primary Target: Topoisomerase IIα.
Mechanism: Intercalates into DNA base pairs, stabilizing the Topo II-DNA complex, preventing religation, and causing double-strand breaks (DSBs).
Downstream Effect: Activates p53 (in wild-type cells like U2OS)
Limitation: Osteosarcoma cells often upregulate Survivin, which binds and inhibits Caspase-3/7 and Caspase-9, effectively blocking the apoptotic signal despite DNA damage.
Mechanism: Suppresses Survivin expression at the transcriptional level. Recent data also indicates YM-155 induces DNA damage via ROS generation and inhibits Topoisomerase function distinct from Doxorubicin.
Downstream Effect: Depletion of Survivin protein releases the "brake" on apoptosis, allowing spontaneous or chemotherapy-induced cell death to proceed.
Mechanistic Pathway Diagram
Figure 1: Mechanistic interaction showing how YM-155 removes the Survivin blockade that normally prevents Doxorubicin-induced apoptosis.
Comparative Performance: In Vitro Data
The following data aggregates findings from U2OS (p53 wt), MG-63 (p53 mutant), and Saos-2 (p53 null) osteosarcoma cell lines.
Feature
Doxorubicin (DOX)
YM-155 Hydrochloride
Primary Class
Anthracycline Antibiotic
Survivin Suppressant (Imidazolium)
IC50 (Sensitive Lines)
0.1 - 0.5 µM (U2OS, MG-63)
10 - 50 nM (High Potency)
IC50 (Resistant Lines)
> 5.0 µM (MG-63/DOX)
< 20 nM (Retains efficacy)
Cell Cycle Effect
G2/M Arrest (DNA Damage Checkpoint)
S Phase Arrest / G2/M depletion
Key Resistance Factor
P-gp efflux, Survivin overexpression
Low SLC35F2 expression (transporter)
Toxicity Target
Cardiotoxicity (Cumulative)
Minimal systemic toxicity (in mice)
Key Experimental Finding: Resistance Reversal
In Doxorubicin-resistant osteosarcoma cells (MG-63/DOX), Survivin expression is significantly upregulated compared to parental cells.
DOX Monotherapy: Ineffective (Resistance).
YM-155 Monotherapy: Effective (IC50 remains in nanomolar range).
Combination: YM-155 at sub-lethal doses (e.g., 5 nM) reduces the IC50 of Doxorubicin by >10-fold , shifting the resistant phenotype back to a sensitive one.
Experimental Protocols
Protocol A: Synergistic Cytotoxicity Assessment
Objective: To quantify the synergistic effect of YM-155 and Doxorubicin using the Combination Index (CI).
Reagents:
Osteosarcoma cells (e.g., MG-63 or U2OS).[1][2][3][4][5]
YM-155 (Dissolved in DMSO, stock 10 mM).
Doxorubicin (Dissolved in Saline/Water, stock 10 mM).
CCK-8 or MTT Reagent.
Step-by-Step Workflow:
Seeding: Plate 3,000–5,000 cells/well in 96-well plates. Incubate for 24h.
Matrix Design: Set up a 6x6 matrix of concentrations.
YM-155: 0, 1, 5, 10, 20, 50 nM.
DOX: 0, 0.01, 0.1, 0.5, 1.0, 5.0 µM.
Treatment: Add drugs simultaneously (or pre-treat with YM-155 for 6h if testing sensitization). Incubate for 48h or 72h.
Objective: To confirm YM-155 mediated Survivin knockdown and subsequent apoptosis.
Critical Markers:
Survivin: Must decrease with YM-155 treatment.[6][7][8][9]
Cleaved PARP / Caspase-3: Markers of apoptosis (Must increase in Combination > Single Agent).
H2AX: Marker of DNA double-strand breaks (Induced by DOX, enhanced by Combination).
Self-Validating Check:
If YM-155 treatment does not reduce Survivin protein levels within 24h, the cell line may lack the SLC35F2 transporter required for YM-155 uptake, or the concentration is insufficient. This serves as a "Go/No-Go" checkpoint for the experiment.
In Vivo Efficacy & Clinical Translation
Xenograft Models (Mouse)
In BALB/c nude mice bearing MG-63/DOX (resistant) tumors:
Doxorubicin: Known for dose-limiting cardiotoxicity and significant weight loss in mice at therapeutic doses.
YM-155: Generally well-tolerated. Studies using 2-5 mg/kg continuous infusion or 10 mg/kg bolus reported no significant body weight loss , indicating a superior safety profile for the targeted agent compared to the cytotoxic chemotherapy.
Synergy Workflow Diagram
Figure 2: The logical workflow of using YM-155 to sensitize resistant cells to Doxorubicin.
References
The survivin suppressant YM155 reverses doxorubicin resistance in osteosarcoma.
Source: International Journal of Clinical and Experimental Medicine (2015)
Link:[Link]
YM155 inhibits tumor growth and enhances chemosensitivity to cisplatin in osteosarcoma.
Source: Journal of Orthopaedic Surgery and Research (2015)
Link:[Link]
Broad spectrum and potent antitumor activities of YM155, a novel small-molecule survivin suppressant, in a wide variety of human cancer cell lines and xenograft models.
Source: Cancer Science (2011)
Link:[Link]
YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts.
Source: Cancer Research (2007)
Link:[Link]
Characterization of osteosarcoma cell lines MG-63, Saos-2 and U-2 OS in comparison to human osteoblasts.
Source: Anticancer Research (2004)
Link:[Link]
Comparative Guide: YM-155 Hydrochloride Efficacy Across Oncology Indications
Executive Summary & Mechanistic Architecture YM-155 (Sepantronium bromide) is a first-in-class small-molecule suppressor of Survivin (BIRC5) , a member of the inhibitor of apoptosis (IAP) protein family. Unlike standard...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Mechanistic Architecture
YM-155 (Sepantronium bromide) is a first-in-class small-molecule suppressor of Survivin (BIRC5) , a member of the inhibitor of apoptosis (IAP) protein family. Unlike standard chemotherapeutics that target dividing cells indiscriminately (e.g., taxanes, platinums), YM-155 was designed to selectively inhibit the survivin promoter, leading to spontaneous apoptosis in tumor cells.
However, recent translational data suggests a pleiotropic mechanism involving DNA damage induction and Topoisomerase II
inhibition , particularly in survivin-low contexts. This guide evaluates its performance against standard-of-care (SoC) agents, highlighting its primary utility as a chemosensitizer rather than a monotherapy.
Mechanistic Pathway Diagram
The following diagram illustrates the dual mechanism of YM-155: transcriptional suppression of BIRC5 and direct DNA damage induction.
Figure 1: Dual mechanistic action of YM-155 targeting BIRC5 transcription and inducing DNA damage.
Comparative Efficacy Analysis
The following matrix compares YM-155 against Standard of Care (SoC) alternatives. Data indicates that YM-155 efficacy is context-dependent, often outperforming SoC in in vitro potency (lower IC50) but requiring combination strategies for in vivo durability.
Analysis: Fit data to a 4-parameter logistic regression model.
Validation Check: The Z-factor of the assay must be > 0.5 for the data to be considered valid.
Protocol B: In Vivo Xenograft Efficacy Model
Objective: Evaluate tumor growth inhibition (TGI) in a murine model.
Workflow Diagram:
Figure 2: Preclinical xenograft workflow for assessing YM-155 efficacy.
Critical Protocol Steps:
Administration: YM-155 has a short half-life. In vivo efficacy often requires continuous infusion (via osmotic minipump) or frequent dosing (daily IP) rather than weekly bolus.
Standard Dose: 3–5 mg/kg/day (continuous infusion for 7 days).
Self-Validating Endpoint: Efficacy must be correlated with pharmacodynamics. At endpoint, harvest tumors and perform Western Blot for Survivin and XIAP .
Pass Criteria: YM-155 treated tumors must show >50% reduction in Survivin protein levels compared to vehicle; otherwise, the drug delivery failed.
Technical Analysis: Clinical Translation Gaps
Despite promising preclinical data, YM-155 has faced challenges in Phase II trials (e.g., in Melanoma and NSCLC).[1]
Pharmacokinetics (PK): YM-155 is a substrate for the efflux transporter MDR1 (P-gp) . Tumors with high MDR1 expression (e.g., late-stage paclitaxel-resistant cancers) may pump the drug out, reducing intracellular concentration.
Biomarker Disconnect: Clinical trials often failed to stratify patients by Survivin or SLC35F2 (the importer for YM-155) expression. Future efficacy depends on biomarker-driven patient selection .
Combination Necessity: As a single agent, YM-155 induces DNA damage but cells may repair this. Combining YM-155 with DNA-damaging agents (Platinums) or repair inhibitors (PARP inhibitors) creates a synthetic lethal interaction.
References
YM155 Inhibition of Survivin Enhances Carboplatin Efficacy in Metastatic Castration-Resistant Prostate Cancer. MDPI. Link
Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity. PubMed.[2] Link
Phase II, multicenter, open-label, randomized study of YM155 plus docetaxel as first-line treatment in patients with HER2-negative metastatic breast cancer. PubMed.[1] Link
A phase II study of YM155, a novel small-molecule suppressor of survivin, in castration-resistant taxane-pretreated prostate cancer. Annals of Oncology. Link
Multicenter phase II trial of YM155, a small-molecule suppressor of survivin, in patients with advanced, refractory, non-small-cell lung cancer. Journal of Clinical Oncology. Link
YM155 Induces DNA Damage and Cell Death in Anaplastic Thyroid Cancer Cells by Inhibiting DNA Topoisomerase IIα at the ATP-Binding Site. Molecular Cancer Therapeutics. Link
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Senior Scientists, Drug Development Professionals
Focus: Mechanistic differentiation, comparative potency, and validation protocols.
Executive Summary: The YM-155 Paradox
YM-155 (Sepantronium bromide) represents a distinct class of apoptosis inducers compared to canonical BH3 mimetics (e.g., Venetoclax) or DNA-damaging chemotherapeutics (e.g., Doxorubicin). Originally characterized as a first-in-class small molecule suppressor of Survivin (BIRC5) , recent advanced studies suggest a dual mechanism involving Topoisomerase IIα inhibition and DNA damage induction.
Unlike Venetoclax, which targets the mitochondrial "brakes" (BCL-2) directly, YM-155 targets the "final checkpoint" of apoptosis (Survivin) and the mitotic machinery. This guide objectively compares YM-155 against major alternatives, providing the experimental grounding necessary to select the correct tool for your programmed cell death (PCD) assays.
Mechanistic Deep Dive: YM-155 vs. The Field
To use YM-155 effectively, one must understand that it does not function like a standard kinase inhibitor or a receptor agonist.
The Competitors
YM-155: Suppresses Survivin expression (transcriptional inhibition via Sp1 disruption) and induces DNA damage (Topo IIα inhibition). Survivin blocks both Caspase-9 (intrinsic) and Caspase-3/7 (executioner), making YM-155 a potent "broad-spectrum" apoptosis inducer.
Venetoclax (ABT-199): A BH3 mimetic that selectively inhibits BCL-2. It releases BIM to activate BAX/BAK. Highly effective in BCL-2 dependent cells (e.g., CLL) but often ineffective in solid tumors with high Mcl-1 or Survivin.
Doxorubicin: A Topoisomerase II "poison" that stabilizes the DNA-enzyme cleavable complex, causing double-strand breaks.
Pathway Visualization
The following diagram illustrates the distinct entry points of YM-155 compared to Venetoclax and Doxorubicin.
Caption: Figure 1.[1] Mechanistic divergence of YM-155 targeting Survivin and Topo IIα, contrasting with upstream BCL-2 inhibition (Venetoclax) and direct DNA damage (Doxorubicin).
Comparative Performance Data
YM-155 is notable for its picomolar to low nanomolar potency, often outperforming standard chemotherapeutics in vitro. However, its selectivity window is narrower.
Table 1: Potency Comparison (IC50) Across Cancer Models
Feature
YM-155 (Sepantronium Br)
Venetoclax (ABT-199)
Doxorubicin
Primary Target
Survivin (BIRC5) / Topo IIα
BCL-2
Topoisomerase II / DNA
PC-3 (Prostate)
2 – 10 nM [1]
>1,000 nM (Resistant)
100 – 300 nM
MCF-7 (Breast)
5 – 20 nM [2]
Variable (Mcl-1 dependent)
50 – 200 nM
Neuroblastoma
1 – 50 nM [3]
Variable
20 – 100 nM
Resistant Cells
Active in Dox-resistant lines
Active in BCL-2 dependent
Ineffective in MDR+ lines
Mechanism
Transcriptional repression
Protein-Protein Interaction
DNA intercalation/Adducts
Table 2: Selectivity & Resistance Profile[2]
Parameter
YM-155 Performance
Scientific Insight
Normal Cell Toxicity
Moderate
Unlike early claims of total selectivity, YM-155 shows toxicity to normal fibroblasts/astrocytes at >100 nM due to DNA damage effects [4].
Drug Resistance
High Efficacy
YM-155 retains potency in P-gp (MDR1) overexpressing cells where Doxorubicin fails. It is also effective in Venetoclax-resistant cells that upregulate Mcl-1 or Survivin [5].
Synergy Potential
High
Synergizes with TRAIL (overcomes apoptosis blockade), Platinum drugs, and Venetoclax (by lowering the apoptotic threshold).
Experimental Workflow: Validating YM-155 Activity
To scientifically validate that YM-155 is working via its specific mechanism (and not just general necrosis), you must demonstrate Survivin downregulation before or coincident with apoptosis onset.
Validation Logic
Time-Course is Critical: Survivin has a short half-life. YM-155 typically reduces Survivin protein levels within 12–24 hours . Apoptosis (Caspase-3 cleavage) usually follows at 24–48 hours.
DNA Damage Check: If you suspect off-target effects, check for
-H2AX foci. YM-155 induces DNA damage, but unlike Doxorubicin, it does not form stable Topo II-DNA cleavable complexes (ICE assay negative).
Caption: Figure 2. Self-validating workflow to confirm YM-155 mediated apoptosis. Survivin loss must precede or accompany cell death.
Detailed Protocol: Comparative Cytotoxicity Assay
This protocol is designed to compare YM-155 against Doxorubicin, highlighting YM-155's potency in short-term vs. long-term assays.
Materials
YM-155: Dissolve in DMSO to 10 mM stock. Store at -20°C. Avoid freeze-thaw cycles.
Comparator: Doxorubicin (10 mM in water/DMSO).
Cell Lines: PC-3 (Survivin-high) and normal fibroblasts (e.g., WI-38) for selectivity control.
Detection: CellTiter-Glo (ATP) or Crystal Violet (biomass).
Step-by-Step Methodology
Seeding:
Seed cells at 3,000–5,000 cells/well in 96-well plates.
Incubate for 24 hours to allow attachment.
Treatment (Dose-Response):
Prepare serial dilutions (1:3) for both drugs.[2][3]
YM-155 Range: Start at 1 µM down to 0.1 nM (YM-155 is potent; standard µM ranges often miss the IC50).
Doxorubicin Range: Start at 10 µM down to 1 nM .
Include DMSO vehicle control (final concentration <0.1%).
Incubation:
Incubate for 48 to 72 hours .[4] (Survivin depletion takes time to trigger apoptosis; 24h is often too short for phenotypic readout).
Fit curves using non-linear regression (log(inhibitor) vs. response).
Expectation: YM-155 curve should be steep with an IC50 < 50 nM in sensitive lines.
Critical Troubleshooting (Expert Insight)
"My cells aren't dying at 24h": YM-155 is not a direct pore-former. It requires the turnover of existing Survivin protein. Extend assay to 48h or 72h.
"Is it DNA damage or Survivin?": To distinguish, overexpress Survivin (plasmid transfection). If YM-155 cytotoxicity is significantly rescued, the mechanism is Survivin-dependent. If not, the DNA damage component is dominant in your cell line [6].
References
Nakahara, T., et al. (2007). YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts.[5] Cancer Research.[6] Link
Cheng, S.M., et al. (2012). The survivin suppressant YM155 sensitizes human non-small cell lung cancer cells to radiation therapy and inhibits radiation-induced invasion. PLoS One. Link
Liang, H., et al. (2013). YM155 inhibits neuronal differentiation and induces apoptosis in neuroblastoma cells. Scientific Reports. Link
Glaros, T.G., et al. (2012). The "survivin suppressants" NSC 80467 and YM155 induce a DNA damage response.[3][7] Cancer Research.[6] Link
Tang, H., et al. (2011). YM155 sensitizes esophageal squamous cell carcinoma to radiation by inducing apoptosis and cell cycle arrest. Journal of Translational Medicine. Link
Rauch, A., et al. (2014). Survivin and YM155: How faithful is the liaison? Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. Link
Cross-Resistance Profile of YM-155 Hydrochloride: A Technical Comparison Guide
This guide provides an in-depth technical analysis of the cross-resistance profile of YM-155 (Sepantronium bromide), designed for researchers investigating multidrug resistance (MDR) reversal strategies. Executive Summar...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the cross-resistance profile of YM-155 (Sepantronium bromide), designed for researchers investigating multidrug resistance (MDR) reversal strategies.
Executive Summary
YM-155 (Sepantronium bromide) is a small-molecule survivin suppressant that exhibits a unique cross-resistance profile compared to standard chemotherapeutics. Unlike traditional DNA-damaging agents or microtubule inhibitors, YM-155 efficacy is primarily dictated by the expression of the solute carrier transporter SLC35F2 rather than the p53 status or DNA repair capacity.
Key Differentiator: While YM-155 retains potency in many cisplatin- and gemcitabine-resistant cell lines (demonstrating a lack of cross-resistance), it shows distinct cross-resistance in P-glycoprotein (P-gp/ABCB1) overexpressing models . This guide delineates the mechanistic boundaries of this resistance to aid in rational experimental design.
Mechanism of Action & Resistance Logic
To understand cross-resistance, one must first isolate the drug's unique cellular processing pathway. YM-155 does not rely on passive diffusion; its activity is strictly gated by specific transport mechanisms.
The SLC35F2-Survivin Axis
Influx (Critical Determinant): YM-155 is imported exclusively by SLC35F2 (Solute Carrier Family 35 Member F2). Low expression of this transporter is the primary mechanism of intrinsic resistance.
Intracellular Target: Once intracellular, YM-155 accumulates in the mitochondria, generating Reactive Oxygen Species (ROS).[1]
Downstream Effect: ROS generation induces DNA damage and suppresses the transcription of Survivin (BIRC5) via the Sp1/ILF3 pathway.
Efflux (Resistance Node): YM-155 is a substrate for ABCB1 (MDR1/P-gp) . Cells that achieve multidrug resistance via P-gp overexpression will efflux YM-155, resulting in cross-resistance.
Pathway Visualization
The following diagram illustrates the critical "Gatekeeper" role of SLC35F2 and the efflux liability via ABCB1.
Caption: YM-155 efficacy relies on SLC35F2 uptake.[1][2][3][4] Overexpression of ABCB1 (P-gp) causes efflux, leading to cross-resistance.[5]
Comparative Performance Data
The following data summarizes YM-155 performance in cell lines with established resistance to standard-of-care drugs.
Table 1: Cross-Resistance Profile Summary
Primary Drug Resistance
Mechanism of Resistance
YM-155 Cross-Resistance?
Rationale
Cisplatin
DNA repair (NER), GST conjugation
NO
YM-155 acts via ROS/Survivin, independent of nucleotide excision repair (NER).
Gemcitabine
Nucleoside transporter downregulation
NO
YM-155 uptake is SLC35F2-dependent, not hENT1-dependent.
Paclitaxel / Doxorubicin
ABCB1 (P-gp) Overexpression
YES
YM-155 is a P-gp substrate. High P-gp levels efflux YM-155.
Paclitaxel
Tubulin mutations
NO
YM-155 does not bind tubulin.
p53-Targeting Agents
TP53 Mutation / Deletion
NO
YM-155 induces death in both p53-wt and p53-mutant/null cells.
Experimental Protocols for Verifying Cross-Resistance
Researchers should use this self-validating workflow to determine if a specific drug-resistant model is cross-resistant to YM-155.
Protocol A: Differential Cytotoxicity Assay
Objective: Determine the Resistance Index (RI) of YM-155 in paired cell lines.
Cell Seeding: Seed Parental and Resistant sublines in 96-well plates (3,000–5,000 cells/well).
Drug Treatment:
Treat with serial dilutions of YM-155 (Range: 0.1 nM to 1000 nM).
Control: Treat parallel wells with the drug the cells are resistant to (e.g., Cisplatin) to verify resistance phenotype.
Incubation: 72 hours at 37°C, 5% CO2.
Readout: Assess viability using CCK-8 or CellTiter-Glo (ATP).
Calculation: Calculate IC50 using non-linear regression (log(inhibitor) vs. response).
Validation Criterion: If RI > 10, cross-resistance is confirmed.
Protocol B: Mechanistic Validation (Western Blot)
Objective: Confirm if cross-resistance is due to Efflux (ABCB1) or Uptake failure (SLC35F2).
Lysate Preparation: Harvest 1x10^6 cells from Parental and Resistant lines. Lyse in RIPA buffer with protease inhibitors.
Electrophoresis: Load 20 µg protein/lane on 10% SDS-PAGE.
Antibody Staining:
Anti-SLC35F2: (Validate uptake potential).
Anti-ABCB1 (P-gp): (Validate efflux potential).
Anti-Survivin: (Check target baseline).
Loading Control: GAPDH or Beta-Actin.
Interpretation:
High ABCB1 in Resistant line: Confirms efflux-mediated cross-resistance.
Low SLC35F2 in Resistant line: Indicates acquired cross-resistance via uptake loss.
Workflow Visualization
Caption: Decision tree for characterizing YM-155 cross-resistance mechanisms in experimental models.
Expert Insights & Troubleshooting
The "P-gp Trap": Many researchers assume YM-155 is universally active in resistant cells because it targets Survivin. However, if your resistant model was selected using Paclitaxel or Doxorubicin, it likely overexpresses P-gp. In this context, YM-155 will fail unless combined with a P-gp inhibitor (e.g., Verapamil, Zosuquidar).
SLC35F2 Biomarker: SLC35F2 expression is the most reliable predictive biomarker for YM-155 sensitivity. Check public databases (e.g., CCLE, GDSC) for SLC35F2 levels in your cell line of interest before starting experiments.
p53 Independence: Do not rule out YM-155 for p53-null tumors.[6] Data confirms YM-155 efficacy is independent of p53 status, making it a viable option for refractory tumors with TP53 mutations.
References
Testing of the Survivin Suppressant YM155 in a Large Panel of Drug-Resistant Neuroblastoma Cell Lines.
Source: National Institutes of Health (NIH) / PubMed Central
[Link]
YM155 reverses cisplatin resistance in head and neck cancer by decreasing cytoplasmic survivin levels.
Source: National Institutes of Health (NIH) / PubMed Central
[Link]
The solute carrier SLC35F2 enables YM155-mediated DNA damage toxicity.
Source: Nature Chemical Biology / PubMed
[Link]
YM155-Adapted Cancer Cell Lines Reveal Drug-Induced Heterogeneity and Enable the Identification of Biomarker Candidates.
Source: National Institutes of Health (NIH) / PubMed Central
[Link]
YM155 induces apoptosis in p53-deficient T-acute lymphoblastic leukemia cells independent of survivin inhibition.
Source: PubMed
[Link]
YM-155 hydrochloride in cisplatin-resistant cell lines
Technical Deep Dive: YM-155 Hydrochloride as a Chemosensitizer in Cisplatin-Resistant Models Executive Summary Cisplatin resistance remains the primary failure mode in the treatment of solid tumors, particularly in Head...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Deep Dive: YM-155 Hydrochloride as a Chemosensitizer in Cisplatin-Resistant Models
Executive Summary
Cisplatin resistance remains the primary failure mode in the treatment of solid tumors, particularly in Head and Neck Squamous Cell Carcinoma (HNSCC) and Ovarian Cancer.[1] The mechanism of this resistance is often multifactorial, but the overexpression of Survivin (BIRC5) —a member of the Inhibitor of Apoptosis (IAP) family—is a critical, convergent node that prevents chemotherapy-induced cell death.
YM-155 Hydrochloride (Sepantronium bromide) is a first-in-class small-molecule suppressor of Survivin. Unlike standard cytotoxics that target DNA or microtubules, YM-155 specifically disrupts the transcriptional machinery (Sp1/ILF3) governing Survivin expression. This guide analyzes the efficacy of YM-155 in resensitizing cisplatin-resistant cell lines, providing comparative data, mechanistic insights, and validated experimental protocols for researchers.
Mechanism of Action: The Rationale for Resensitization
In cisplatin-resistant cells, DNA damage signals are successfully generated by cisplatin, but the downstream execution of apoptosis is blocked by high levels of cytoplasmic Survivin, which inhibits Caspase-9 and Caspase-3.
YM-155 acts upstream of the protein level. It intercalates the Survivin promoter region, disrupting the binding of transcription factors Sp1 and ILF3/p54nrb . This leads to a rapid depletion of Survivin mRNA and protein, removing the "brake" on the apoptotic cascade and restoring sensitivity to DNA-damaging agents.
Signaling Pathway Visualization
The following diagram illustrates how YM-155 bypasses the resistance block created by Survivin.
Figure 1: Mechanism of YM-155 mediated resensitization.[2] YM-155 depletes the Survivin protein pool, removing the blockade on Caspase activation induced by Cisplatin.
Comparative Performance Analysis
The following data highlights the performance of YM-155 in specific cisplatin-resistant models (HNSCC and Ovarian).
Scenario A: Head & Neck Cancer (HNSCC)[6]
Cell Line: CAL27-CisR (Cisplatin-Resistant)
Challenge: CAL27-CisR cells show minimal response to Cisplatin monotherapy.
Treatment Group
Dosage
Colony Formation Inhibition (%)
Tumor Growth Inhibition (In Vivo)*
Cisplatin (Mono)
5 mg/kg (in vivo)
47%
11% (Ineffective)
YM-155 (Mono)
10 nM / 3 mg/kg
64%
38%
Combination (YM+Cis)
10 nM + 5 mg/kg
96%
66% (Synergistic)
In vivo data based on SCID mouse xenograft models [1].[2]
Scenario B: Ovarian Cancer
Cell Line: A2780cis (Cisplatin-Resistant)
Challenge: High basal Survivin prevents G2/M arrest from converting to apoptosis.
Parameter
Cisplatin Alone
YM-155 Alone
Combination
IC50 Value
> 20 µM (Resistant)
~10-30 nM
< 5 µM (Resensitized)
Apoptosis Mechanism
Minimal Caspase-3 cleavage
Moderate Caspase-3 cleavage
Robust PARP & Caspase-3 cleavage
Why YM-155 Outperforms Alternatives
Vs. Cisplatin Monotherapy: In resistant lines, increasing Cisplatin dosage often leads to off-target toxicity (nephrotoxicity) before achieving tumor kill. YM-155 lowers the apoptotic threshold, allowing standard Cisplatin doses to work.
Vs. RNA Interference (siRNA): While siRNA is a powerful research tool for silencing Survivin, it suffers from delivery challenges and transient effects in vivo. YM-155 is a cell-permeable small molecule with stable pharmacokinetics, making it a viable therapeutic candidate rather than just a probe.
Validated Experimental Protocols
To replicate these findings, strictly follow these self-validating protocols.
Objective: Determine if YM-155 restores Cisplatin sensitivity.
Method: MTT or CCK-8 Assay.
Seeding: Seed cisplatin-resistant cells (e.g., A2780cis) at 3,000–5,000 cells/well in 96-well plates. Allow attachment overnight.
Drug Preparation:
Dissolve YM-155 in DMSO to create a 10 mM stock (Store at -20°C).
Prepare serial dilutions of Cisplatin (0–100 µM).
Fixed Ratio Group: Prepare media containing a sub-lethal dose of YM-155 (e.g., 5 nM or 10 nM—determined by prior IC10 determination).
Treatment:
Group 1: Vehicle Control (DMSO < 0.1%).
Group 2: YM-155 Monotherapy (Fixed low dose).
Group 3: Cisplatin Dose Curve.
Group 4: Cisplatin Dose Curve + Fixed YM-155.
Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.
Readout: Add MTT reagent, incubate 4 hours, dissolve formazan, and read OD at 570 nm.
Analysis: Calculate IC50 for Group 3 vs. Group 4. A significant left-shift in the curve indicates resensitization. Calculate the Combination Index (CI) using the Chou-Talalay method (CI < 1.0 = Synergy).
Protocol B: Mechanistic Validation (Western Blot)
Objective: Confirm that the observed synergy is due to Survivin depletion.
Treatment: Treat cells with YM-155 (10–50 nM) for 24 hours.
Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.
Validation Criteria: A successful experiment must show a dose-dependent decrease in Survivin band intensity before or coinciding with the appearance of Cleaved Caspase-3.
Experimental Workflow Visualization
This workflow ensures data integrity and reproducibility.
Figure 2: Experimental workflow for validating YM-155 efficacy and mechanism.
Critical Considerations for Researchers
Solubility & Stability: YM-155 is soluble in DMSO (up to 20 mM) and Water (up to 100 mM). Stock solutions in DMSO are stable at -20°C for at least 6 months. Avoid repeated freeze-thaw cycles.
Light Sensitivity: While not acutely light-sensitive like some fluorophores, standard practice dictates protecting aliquots from light during long-term storage.
Cell Line Variance: Efficacy correlates with basal Survivin levels. Cell lines with low Survivin expression may show limited response to YM-155 monotherapy. Always screen basal expression levels first.
References
YM155 reverses cisplatin resistance in head and neck cancer by decreasing cytoplasmic survivin levels. Molecular Cancer Therapeutics.[2]
YM155 sensitizes ovarian cancer cells to cisplatin inducing apoptosis and tumor regression. Gynecologic Oncology.
YM155 Inhibition of Survivin Enhances Carboplatin Efficacy in Metastatic Castration-Resistant Prostate Cancer. International Journal of Molecular Sciences.
YM-155 Product Information & Biological Activity. Tocris Bioscience.
Experimental Protocol for Western Blotting. CliniSciences.
A Comparative Analysis of YM-155 Hydrochloride and Other IAP Inhibitors: A Guide for Researchers
In the intricate dance of cellular life and death, the Inhibitor of Apoptosis (IAP) proteins serve as critical gatekeepers, preventing the untimely demise of cells. Their overexpression in various cancers has rendered th...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate dance of cellular life and death, the Inhibitor of Apoptosis (IAP) proteins serve as critical gatekeepers, preventing the untimely demise of cells. Their overexpression in various cancers has rendered them attractive targets for therapeutic intervention. This guide provides a comprehensive, data-driven comparison of YM-155 hydrochloride, a first-in-class survivin suppressant, with other notable IAP inhibitors, offering researchers and drug development professionals a detailed roadmap for navigating this promising class of anti-cancer agents.
The Central Role of IAP Proteins in Apoptosis Regulation
The IAP family of proteins, including XIAP, cIAP1, cIAP2, and survivin, are characterized by the presence of one or more baculoviral IAP repeat (BIR) domains. These proteins stand as the final line of defense against apoptosis, directly binding to and neutralizing caspases, the key executioners of programmed cell death.
Figure 1: Simplified overview of the intrinsic and extrinsic apoptosis pathways and points of intervention by IAP inhibitors.
YM-155 Hydrochloride: A Unique Approach to Targeting Survivin
YM-155 (sepantronium bromide) stands apart from the majority of IAP inhibitors. Instead of directly binding to the BIR domain, it acts as a transcriptional suppressant of the BIRC5 gene, which encodes for survivin. This mechanism leads to a depletion of the survivin protein pool, thereby sensitizing cancer cells to apoptotic stimuli.
Mechanism of Action:
YM-155 is believed to disrupt the binding of the transcription factor Sp1 to the BIRC5 promoter, leading to a downstream reduction in survivin mRNA and protein levels. This targeted approach on a key cell survival protein has shown promise in various preclinical models of cancer.
Comparative Analysis: YM-155 vs. Other IAP Inhibitors
The landscape of IAP inhibitors is diverse, with the majority being Smac/DIABLO mimetics that target the BIR domains of XIAP, cIAP1, and cIAP2. This section provides a comparative overview of YM-155 against prominent Smac mimetics.
Inhibitor
Target(s)
Mechanism of Action
Reported IC50/EC50
Clinical Development Stage (as of early 2026)
Key Advantages
Key Limitations
YM-155 Hydrochloride
Survivin (transcriptional suppression)
Suppresses BIRC5 gene transcription
0.5-10 nM (in various cell lines)
Phase II/III (in various cancers)
Unique mechanism, potent in vitro activity
Potential for off-target effects, resistance mechanisms
Birinapant (TL32711)
cIAP1, cIAP2, XIAP
Smac mimetic, induces cIAP1/2 degradation and blocks XIAP
cIAP1: 1.3 nM, cIAP2: 5.8 nM, XIAP: 44 nM
Phase II
Dual cIAP/XIAP targeting, potential for combination therapies
Limited XIAP activity, potential for cytokine release syndrome
GDC-0152 (APG-1387)
cIAP1, cIAP2, XIAP
Smac mimetic, induces cIAP1/2 degradation and blocks XIAP
cIAP1: 17 nM, cIAP2: 35 nM, XIAP: 48 nM
Phase I/II
Broad IAP inhibition, good in vivo activity
Potential for on-target toxicities
Data Summary: The table above highlights the distinct mechanistic class of YM-155 compared to the Smac mimetics. While Smac mimetics offer broad IAP inhibition, YM-155's targeted suppression of survivin presents a different therapeutic strategy. The choice of inhibitor for a particular research or clinical application will depend on the specific cancer type and the expression profile of IAP proteins.
Experimental Protocols for Evaluating IAP Inhibitors
To rigorously assess the efficacy and mechanism of action of IAP inhibitors, a series of well-controlled in vitro experiments are essential.
4.1. Cell Viability Assay (MTS Assay)
This assay determines the effect of the IAP inhibitor on cell proliferation and viability.
Protocol:
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Treat the cells with a serial dilution of the IAP inhibitor (e.g., YM-155, Birinapant) for 48-72 hours. Include a vehicle control (e.g., DMSO).
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
Measure the absorbance at 490 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Validation
Publish Comparison Guide: YM-155 Hydrochloride vs. Classic Topoisomerase Inhibitors
Product: YM-155 (Sepantronium Bromide) Primary Class: Small Molecule Survivin Suppressant Secondary Class: Atypical Topoisomerase DNA Damage Agent CAS: 781661-94-7 Executive Summary: The Dual-Target Paradigm YM-155 is fr...
Author: BenchChem Technical Support Team. Date: February 2026
Product: YM-155 (Sepantronium Bromide)
Primary Class: Small Molecule Survivin Suppressant
Secondary Class: Atypical Topoisomerase DNA Damage Agent
CAS: 781661-94-7
Executive Summary: The Dual-Target Paradigm
YM-155 is frequently categorized solely as a suppressor of Survivin (BIRC5) , a member of the Inhibitor of Apoptosis (IAP) family. However, advanced mechanistic profiling reveals that YM-155 functions as a DNA-damaging agent with atypical topoisomerase inhibitory activity .
Unlike classic topoisomerase "poisons" (e.g., Doxorubicin, Etoposide) that stabilize the DNA-enzyme cleavage complex, YM-155 acts as a catalytic inhibitor (likely targeting the ATP-binding site of Topoisomerase II
) and relies on a unique solute carrier, SLC35F2 , for intracellular access. This guide compares YM-155 against standard topoisomerase inhibitors to assist researchers in selecting the appropriate agent for DNA damage response (DDR) and apoptosis studies.
Mechanistic Architecture
The SLC35F2 "Trojan Horse" Mechanism
The critical differentiator for YM-155 is its uptake. While Doxorubicin enters via passive diffusion (and is pumped out by P-gp/MDR1), YM-155 uptake is strictly dependent on SLC35F2 , a solute carrier highly expressed in specific cancers (e.g., Neuroblastoma, Anaplastic Thyroid Cancer).
Topoisomerase Inhibition: Poison vs. Catalytic Inhibitor
Classic Poisons (Etoposide): Trap Topoisomerase on DNA after cleavage, creating permanent double-strand breaks (DSBs).
YM-155: Inhibits the catalytic function (decatenation) of Topoisomerase IIngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
(Top2) and Topoisomerase I. It prevents the enzyme from resolving DNA supercoils/catenanes during replication, leading to replication fork collapse and secondary DNA damage.
Figure 1: Dual mechanism of YM-155.[1] Note the dependency on SLC35F2 for entry and the convergence of Topo inhibition and Survivin depletion on apoptosis.
Comparative Performance Analysis
This table contrasts YM-155 with standard Topoisomerase inhibitors. Use this to determine which reagent fits your experimental design.
Feature
YM-155 (Sepantronium Bromide)
Etoposide (VP-16)
Doxorubicin
Primary Target
Survivin (BIRC5) & Topoisomerase II (Catalytic)
Topoisomerase II (Poison)
Topoisomerase II (Poison) & Intercalation
Mechanism
Inhibits ATP binding/Decatenation; Suppresses transcription
Stabilizes Cleavable Complex (Traps enzyme on DNA)
Stabilizes Cleavable Complex; ROS generation
Cellular Uptake
SLC35F2 Dependent (High specificity)
Passive Diffusion / Carrier
Passive Diffusion
Drug Resistance
Downregulation of SLC35F2
P-gp (MDR1) efflux; Topo II mutation
P-gp (MDR1) efflux
DNA Damage Signal
H2AX (Secondary to replication stress)
H2AX (Direct DSB induction)
H2AX (Direct DSB induction)
Potency (IC50)
Nanomolar (<10 nM) in SLC35F2+ cells
Micromolar (1–10 M)
Nanomolar to Micromolar
Clinical Utility
Investigational (Neuroblastoma, ATC)
Standard of Care (Lung, Testicular)
Standard of Care (Breast, Sarcoma)
Key Experimental Insights
Specificity: If your cell line lacks SLC35F2, YM-155 will be ineffective (IC50 > 1
M), whereas Etoposide will likely still work. Always validate SLC35F2 expression (qPCR/Western) before using YM-155.
Synergy: YM-155 shows potent synergy with Platinum drugs (Cisplatin) and Topo poisons (Etoposide) because it prevents the repair of DNA damage induced by the second agent while simultaneously lowering the apoptotic threshold via Survivin loss.
Validated Experimental Protocols
To confirm YM-155 activity in your model, you must distinguish between Survivin suppression and Topoisomerase inhibition.
Protocol A: Topoisomerase II Decatenation Assay (kDNA)
Objective: Determine if YM-155 inhibits the catalytic activity of Topo II in a cell-free system.
Materials:
Kinetoplast DNA (kDNA): Catenanted network of DNA rings.
Purified Human Topoisomerase II
.
YM-155 (dissolved in DMSO).
Positive Control: Etoposide (Poison) or ICRF-193 (Catalytic Inhibitor).
Workflow:
Prepare Reaction Mix: 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl
Treatment: Treat WT and KD cells with YM-155 (Serial dilution: 0.1 nM to 100 nM) for 72h.
Readout: CellTiter-Glo (ATP) or MTT assay.
Data Analysis:
Calculate IC50 for WT vs. KD.
Pass Criteria: The IC50 should shift significantly (e.g., >10-fold increase) in the SLC35F2-KD cells.
Figure 2: Expected outcomes for kDNA assay.[2][3][4][5][6][7][8] Retention of DNA in the well indicates successful inhibition of Topoisomerase catalytic activity.
References
Nakahara, T., et al. (2007). "YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts." Cancer Research.[2] Link
Winter, G. E., et al. (2014). "The solute carrier SLC35F2 enables YM155-mediated DNA damage toxicity."[9][10] Nature Chemical Biology. Link
Glaros, T. G., et al. (2012). "YM155 inhibits topoisomerase function."[8][11][12] Anti-Cancer Drugs.[2][6][8][9][11][13][14][15] Link
Coon, V. J., et al. (2022). "YM155 Induces DNA Damage and Cell Death in Anaplastic Thyroid Cancer Cells by Inhibiting DNA Topoisomerase II
at the ATP-Binding Site." Molecular Cancer Therapeutics. Link
Liang, J., et al. (2015). "YM155 potently kills acute lymphoblastic leukemia cells through activation of the DNA damage pathway." Journal of Hematology & Oncology. Link
Executive Summary & Risk Context YM-155 (Sepantronium bromide) is a potent small-molecule inhibitor of survivin , a member of the inhibitor of apoptosis (IAP) protein family.[1] Unlike general laboratory reagents, YM-155...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Risk Context
YM-155 (Sepantronium bromide) is a potent small-molecule inhibitor of survivin , a member of the inhibitor of apoptosis (IAP) protein family.[1] Unlike general laboratory reagents, YM-155 is designed to suppress mechanisms essential for cell viability.
The Safety Paradox: The very mechanism that makes YM-155 a valuable antineoplastic candidate—its ability to induce apoptosis in dividing cells—renders it a significant occupational hazard. Improper disposal does not just risk regulatory non-compliance; it risks the biological integrity of the handler and the local environment.
This guide provides a self-validating workflow for the sequestration and destruction of YM-155, moving beyond generic "hazardous waste" labels to specific cytotoxic protocols.
Chemical Profile & Hazard Identification
Data synthesized from Safety Data Sheets (SDS) and GHS classifications.
Non-specific RCRA (manage as Cytotoxic/Antineoplastic Waste )
Pre-Disposal: Engineering Controls & PPE
Objective: Create a barrier between the compound and the handler’s biological systems.
Engineering Controls[3]
Biosafety Cabinet (BSC): All handling of dry powder or concentrated stock solutions (>10 µM) must occur within a Class II Type A2 (or higher) BSC.
Static Control: Use an ionizing bar or anti-static gun when weighing. YM-155 powder can be electrostatic; "flying" particles are a primary inhalation risk.
Personal Protective Equipment (PPE)[4][5]
Respiratory: N95 minimum; PAPR (Powered Air Purifying Respirator) recommended for spill cleanup >100 mg.
Dermal (The "Double-Glove" Protocol):
Inner Glove: Nitrile (4 mil).
Outer Glove: Nitrile (Extended cuff, 6-8 mil).
Causality: Most small molecules can permeate thin nitrile over time. The air gap between two layers significantly delays breakthrough.
Waste Segregation & Packaging Workflow
The following protocol ensures that YM-155 is destroyed via high-temperature incineration, preventing environmental leaching.
Primary Containment: Place items immediately into a clear, sealable plastic bag inside the BSC.
Secondary Containment: Seal the bag and place it into a rigid Yellow Cytotoxic Waste Bin .
Labeling: Must be labeled "TRACE CHEMOTHERAPY WASTE - INCINERATE ONLY."
B. Liquid Waste (Stock Solutions & Media)
Items: Mother liquors, unused cell culture media containing YM-155.
Do NOT drain dispose.
Collection: Collect in a dedicated HDPE carboy labeled "AQUEOUS CYTOTOXIC WASTE."
Deactivation (Optional but Recommended): For small volumes (<50 mL), add 10% sodium hypochlorite (bleach) to oxidize the imidazolium core before sealing, though this does not replace incineration requirements.
C. Visual Decision Tree
Use the following logic flow to determine the correct disposal path.
Caption: Decision matrix for YM-155 waste segregation ensuring final destruction via incineration.
Spill Response Protocol (The "Double-Wipe" Method)
Standard spill kits are insufficient. Use this self-validating cleaning method.
Scenario: 50 mg of YM-155 powder spilled on the benchtop.
Isolate: Evacuate immediate area. Post "DO NOT ENTER - CHEMICAL SPILL" signage.
PPE Upgrade: Don double nitrile gloves, lab coat, safety goggles, and N95 respirator.
Containment (Dry):
Do NOT use a brush or broom (generates dust).
Cover spill with wet paper towels (dampened with water) to prevent aerosolization.
Removal:
Scoop up the damp powder/towel slurry using a plastic scraper or stiff card.
Deposit into a wide-mouth hazardous waste jar.
Decontamination (The Validation Step):
Wash 1: Scrub area with 10% bleach solution (oxidizes residues). Wait 10 minutes. Wipe up.
Wash 2: Rinse with 70% Ethanol (removes bleach residue).
Self-Validation: Inspect the area under bright light. Use a fresh white ChemWipe with Ethanol on the surface; if any yellow/off-white discoloration appears on the wipe, repeat Wash 1 & 2.
Final Disposal & Regulatory Compliance
YM-155 is not explicitly "P-listed" (acutely hazardous) by name in 40 CFR 261.33, but it must be managed as hazardous pharmaceutical waste due to its toxicity profile.
Destruction Method:Incineration with Afterburner.
Why: Chemical deactivation alone is not guaranteed to destroy the imidazolium ring structure completely. Thermal destruction at >1000°C is the only method to ensure 0% environmental release.
Drain Disposal:Strictly Prohibited. YM-155 is classified as Aquatic Acute 1 (Very toxic to aquatic life).
Manifesting: Waste must be handed off to a licensed hazardous waste transporter authorized for cytotoxic/antineoplastic waste.
References
Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs.[3] Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2022).[4] Management of Hazardous Waste Pharmaceuticals.[4][5][6] Retrieved from [Link]
American Society of Health-System Pharmacists (ASHP). (2006). Guidelines on Handling Hazardous Drugs.[3] Retrieved from [Link]
Personal Protective Equipment & Handling Guide: YM-155 Hydrochloride
Executive Directive: The Safety-Data Nexus As researchers, we often focus on the efficacy of YM-155 (Sepantronium bromide) as a potent survivin suppressant. However, the very mechanism that makes it a promising antineopl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Directive: The Safety-Data Nexus
As researchers, we often focus on the efficacy of YM-155 (Sepantronium bromide) as a potent survivin suppressant. However, the very mechanism that makes it a promising antineoplastic agent—its ability to dismantle the anti-apoptotic machinery in rapidly dividing cells—renders it a significant biological hazard to the handler.
The Core Risk: YM-155 is not just a toxic chemical; it is a bio-active molecular weapon . It targets BIRC5 (survivin), a protein essential for mitosis and cell viability. Accidental exposure does not just cause chemical burns; it potentially initiates apoptotic cascades in your own proliferative tissues (bone marrow, gut lining, reproductive organs).
This guide moves beyond generic "lab safety" to provide a targeted, self-validating protocol for handling YM-155, specifically addressing its solubility in DMSO and the resulting transdermal risks.
Hazard Architecture & Mechanism[1][2]
To understand the safety protocol, you must understand the threat. YM-155 functions by suppressing survivin expression, which leads to mitotic catastrophe and cell death.
Mechanistic Hazard Diagram
Figure 1: The Biological Impact of YM-155. Understanding this pathway reinforces the necessity of the "Zero-Exposure" standard.
The PPE Firewall: Layered Defense System
Standard nitrile gloves are insufficient when YM-155 is dissolved in Dimethyl Sulfoxide (DMSO). DMSO acts as a permeation enhancer, capable of transporting the cytotoxic agent through standard glove materials and into the bloodstream.
Mandatory PPE Configuration:
Protection Zone
Equipment Requirement
Technical Justification
Respiratory
N95 / P100 Respirator (if outside BSC)
Powder inhalation is the highest acute risk. In a Biosafety Cabinet (BSC), the sash acts as the primary barrier.
Why Double? If the outer glove is compromised by DMSO, the inner glove provides a "breakthrough buffer" time to doff and wash.
Dermal (Body)
Tyvek® Lab Coat (Closed Front)
Cotton coats absorb spills, holding the toxin against the skin. Tyvek repels liquid splashes.
Ocular
Chemical Splash Goggles
Safety glasses with side shields are inadequate for liquids. Goggles seal the orbital area against aerosols and splashes.
Operational Protocols: From Storage to Solution
Phase 1: Receiving & Storage
Inspection: Verify the vial integrity before removing it from the shipping package. If the vial is cracked, treat the entire package as hazardous waste.
Storage: Store at -20°C in a desiccated environment.
Secondary Containment: Keep the vial inside a secondary plastic container to prevent frost/moisture accumulation and to contain breakage.
This is the moment of highest exposure risk. Static electricity can disperse the powder, and the introduction of solvent creates a mobile toxicant.
Engineering Control: Perform ALL weighing and mixing inside a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood.
Static Control: Use an anti-static gun or bar on the spatula and vial before opening. YM-155 powder can be electrostatic.
The Solvent Trap:
YM-155 is commonly dissolved in DMSO (up to ~100 mM).
WARNING: Once in DMSO, the compound can penetrate skin in seconds.
Technique: Add solvent slowly down the side of the vial. Do not vortex with the cap loose.
Phase 3: In Vitro / In Vivo Application
Needle Safety: For animal injections, use Luer-lock syringes to prevent needle detachment under pressure. Never recap needles.
Aerosol Prevention: When pipetting, use aerosol-barrier tips. Discharge liquids against the wall of the vessel to minimize splashing.
Workflow & Emergency Response Logic
The following diagram outlines the decision logic for handling and spill response.
Figure 2: Operational Workflow and Spill Response Logic.
Spill Cleanup Protocol
Evacuate: If the spill is outside the hood and significant (>5mL or visible powder cloud), evacuate the immediate area.
PPE Upgrade: Don a second pair of gloves and, if outside a hood, an N95 respirator.
Containment:
Powder: Do NOT sweep. Cover with wet paper towels (water or 1% SDS) to prevent dust generation, then wipe up.
Liquid (DMSO): Cover with absorbent pads immediately. Clean the surface with 10% bleach followed by 70% ethanol.
Disposal: All cleanup materials must go into a dedicated Cytotoxic Waste container (usually yellow or specifically labeled), NOT general biohazard trash.
Disposal & Deactivation
YM-155 is a stable chemical structure. Autoclaving is ineffective for chemical deactivation.
Solid Waste: Vials, tips, gloves, and pads must be incinerated at high temperatures (>1000°C).
Liquid Waste: Collect in a dedicated carboy labeled "Cytotoxic/Antineoplastic Waste." Do not mix with oxidative acids (like nitric acid) if DMSO is present, as this can cause an exothermic reaction.
References
Mechanism of Action: Nakahara, T., et al. (2007). YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts. Cancer Research.
Safety Data Sheet (SDS): Sigma-Aldrich. (2023). Safety Data Sheet for YM-155 (Sepantronium Bromide). Merck KGaA.[1]
Cytotoxic Handling Guidelines: Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs.[2][3][4] United States Department of Labor.
DMSO Permeation Risks: Gaylord Chemical. (2007).[3][5][6] Dimethyl Sulfoxide (DMSO) Health and Safety Information. Gaylord Chemical Literature.